molecular formula C10H9NO B018371 6-Methoxyquinoline CAS No. 5263-87-6

6-Methoxyquinoline

Katalognummer: B018371
CAS-Nummer: 5263-87-6
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: HFDLDPJYCIEXJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Methoxyquinoline (CAS 5263-87-6) is a quinoline derivative with a methoxy group at the sixth position, serving as a key building block in medicinal chemistry and organic synthesis . This compound, with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol, is a colorless to light yellow liquid with a characteristic heavy, sweet odor . Its physical properties include a melting point of 18-20 °C, a boiling point of 140-146 °C at 15 mmHg, a density of approximately 1.15 g/mL at 20 °C, and it is insoluble in water but soluble in alcohol . In pharmaceutical research, this compound is a valuable precursor for developing novel therapeutic agents. Its complexes with metals like Copper (Cu(II)) and Zinc (Zn(II)) have demonstrated significant antitumor effects in vitro . These complexes, particularly the copper variant, induce oxidative stress, cause oxidative DNA damage, and trigger apoptosis (programmed cell death) in human lung carcinoma (A549) cells, showing promise as potential anticancer agents . Furthermore, this compound acts as a core structure in synthesizing 8-aminoquinolines, such as the antimalarial drug Primaquine . Other research applications include its use in the synthesis of tubulin polymerization inhibitors for cancer therapy and its role as a ligand in coordination chemistry and biological sensors . In material science, the unique electronic properties of this compound and its derivatives make them candidates for exploration in organic light-emitting diodes (OLEDs) . It is also a versatile intermediate in organic synthesis, accessible via methods like the Skraup synthesis, which involves the condensation of aniline derivatives . The compound's crystalline structure, particularly in its N-oxide dihydrate form, has been a subject of supramolecular studies due to the presence of interesting two-dimensional water networks . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), stored below +30°C, and protected from light .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methoxyquinoline
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InChI

InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3
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InChI Key

HFDLDPJYCIEXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
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DSSTOX Substance ID

DTXSID9063746
Record name Quinoline, 6-methoxy-
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Molecular Weight

159.18 g/mol
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Physical Description

Melting point = 26.5 deg C; [ChemIDplus] Clear dark red liquid; mp = 18-20 deg C; [Sigma-Aldrich MSDS], Colourless to pale yellow liquid; heavy sweet aroma
Record name 6-Methoxyquinoline
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Record name 6-Methoxyquinoline
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Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name 6-Methoxyquinoline
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Density

1.151-1.154 (20º)
Record name 6-Methoxyquinoline
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Vapor Pressure

0.00323 [mmHg]
Record name 6-Methoxyquinoline
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CAS No.

5263-87-6
Record name 6-Methoxyquinoline
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Record name Methyl 6-quinolyl ether
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Record name 6-METHOXYQUINOLINE
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Foundational & Exploratory

In-depth Technical Guide to the Physical Characteristics of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical characteristics of 6-Methoxyquinoline, tailored for researchers, scientists, and professionals in drug development. The document summarizes essential quantitative data in structured tables, details standardized experimental protocols for their determination, and includes visualizations for a plausible synthetic workflow and a relevant biological signaling pathway.

Core Physical and Chemical Properties

This compound, also known as p-quinanisole, is an aromatic heterocyclic compound with the molecular formula C₁₀H₉NO.[1] Its structure, featuring a quinoline (B57606) ring substituted with a methoxy (B1213986) group, makes it a valuable building block in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals with potential antitumor and antimicrobial activities.[1]

Data Summary

The fundamental physical and chemical properties of this compound are compiled below for easy reference.

Table 1: General Physical Properties

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance White or colorless to light yellow powder or lump to clear liquid[1]
Odor Sweet, Anisic, Floral, Phenolic[2]

Table 2: Thermodynamic and Safety Data

PropertyValueReference(s)
Melting Point 18-22 °C[1][3][4][5][6]
Boiling Point 284 °C (at 760 mmHg)[1][3]
140-146 °C (at 15 mmHg)[4][6]
193 °C (at 50 mmHg)[5]
Flash Point > 110 °C (> 230 °F)[6]

Table 3: Physicochemical Characteristics

PropertyValueReference(s)
Density 1.15 g/mL at 20 °C[1][4][6]
Refractive Index (n20/D) 1.61 - 1.625[1][4][6]
Solubility Insoluble in water; Soluble in alcohol, chloroform, acetone, and DMSO[2][4][7][8]
pKa (Predicted) 2.98 ± 0.16[7]

Table 4: Spectroscopic Data

Spectrum TypeData SummaryReference(s)
¹H NMR See Table 5 for assignments[9]
¹³C NMR See Table 6 for assignments[10]
Infrared (IR) Data not available in searched literature
UV-Visible (UV-Vis) Data not available in searched literature

Table 5: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationProposed Assignment
8.79d1HH-2
8.07d1HH-4
7.42-7.36m2HH-5, H-8
7.25d1HH-3
7.11d1HH-7
3.80s3H-OCH₃
Note: This is a representative interpretation. Actual chemical shifts can vary with solvent and experimental conditions.

Table 6: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (ppm)Proposed Assignment
158.0C-6
147.4C-2
145.3C-8a
144.8C-4
131.4C-8
127.3C-4a
121.9C-5
121.5C-3
103.2C-7
55.4-OCH₃
Note: This is a representative interpretation. Actual chemical shifts can vary with solvent and experimental conditions.

Experimental Protocols for Physical Characterization

The following sections detail standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a solid compound.[11] A standard procedure utilizing a capillary melting point apparatus is outlined below.

  • Sample Preparation : A small quantity of finely powdered, dry this compound is introduced into a glass capillary tube that is sealed at one end.[12] The sample is compacted to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[12]

  • Apparatus Setup : The loaded capillary tube is inserted into the heating block of the melting point apparatus.[13]

  • Heating and Observation : An initial rapid heating phase is conducted to ascertain an approximate melting range.[12] Following this, the apparatus is allowed to cool. A fresh sample is then heated at a slower, controlled rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.[7]

  • Data Recording : The temperature at which the first sign of melting is observed and the temperature at which the entire sample has transitioned to a liquid state are recorded. This range constitutes the melting point.[7]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] The distillation method is a common and reliable technique for this measurement.[15]

  • Apparatus Assembly : A simple distillation apparatus is set up using a round-bottom flask containing at least 5 mL of this compound and a few boiling chips to ensure smooth boiling.[15][16] A thermometer is carefully positioned with its bulb just below the level of the side arm leading to the condenser.[16]

  • Heating : The flask is heated gently and uniformly.[14]

  • Data Recording : The temperature is monitored as the liquid begins to boil and its vapor rises and condenses. The boiling point is the stable temperature reading on the thermometer during the distillation process.[15] It is crucial to also record the ambient barometric pressure, as boiling point is pressure-dependent.[16]

Solubility Determination (Qualitative)

This protocol describes a general method for evaluating the solubility of this compound in a range of solvents.

  • Sample Preparation : A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of clean test tubes.

  • Solvent Addition : A fixed volume (e.g., 1 mL) of each test solvent (e.g., water, ethanol (B145695), acetone, chloroform, DMSO) is added to a separate test tube.

  • Observation and Classification : The test tubes are agitated vigorously to facilitate dissolution. The sample is then visually assessed and classified as 'soluble', 'partially soluble', or 'insoluble' in each solvent.[17] For aqueous solutions, the pH can be checked using litmus (B1172312) paper to determine if the compound imparts acidic or basic properties to the solution.[17]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds.

  • Sample Preparation : A few milligrams of this compound are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale.[17]

  • Data Acquisition : The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the hydrogen nuclei. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of the unique carbon atoms in the molecule.

  • Spectral Analysis : The resulting spectra are interpreted to deduce the connectivity and chemical environment of the atoms within the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups present in a molecule.[18]

  • Sample Preparation : As this compound can be a liquid at room temperature, a thin film of the neat liquid can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[19] If it is a solid, a Nujol mull (a suspension in mineral oil) or a KBr pellet (a pressed disk of the sample mixed with potassium bromide) can be prepared.[19]

  • Data Acquisition : The prepared sample is placed in the sample holder of an IR spectrometer. A beam of infrared radiation is passed through the sample, and the instrument records the frequencies at which the radiation is absorbed.

  • Spectral Interpretation : The output is an IR spectrum, which is a plot of percent transmittance against wavenumber (cm⁻¹). The characteristic absorption bands in the spectrum are then correlated to specific functional groups within the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for investigating the electronic transitions and conjugated systems within a molecule.[14]

  • Sample Preparation : A very dilute solution of this compound is prepared using a solvent that is transparent in the UV-Vis region, such as ethanol or hexane.[20]

  • Data Acquisition : The solution is placed in a quartz cuvette. A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of ultraviolet and visible wavelengths.[20] A cuvette containing only the solvent is used to record a baseline (blank) spectrum for background correction.[20]

  • Data Analysis : The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the electronic structure of the compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound via the Skraup synthesis, a classic method for quinoline synthesis.

G cluster_reactants Reactants p_anisidine p-Anisidine reaction Skraup Synthesis p_anisidine->reaction glycerol Glycerol glycerol->reaction nitrobenzene p-Nitroanisole (Oxidizing Agent) nitrobenzene->reaction h2so4 Sulfuric Acid (Catalyst) h2so4->reaction product This compound reaction->product

Caption: A plausible synthetic workflow for this compound.

Potential Signaling Pathway

Quinoline derivatives are widely studied as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival.[5][7] The diagram below depicts a simplified representation of the EGFR signaling pathway and the hypothetical inhibitory action of a compound like this compound.

G EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization Grb2_Sos Grb2/Sos dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, etc. ERK->proliferation inhibitor This compound (Potential Inhibitor) inhibitor->dimerization

Caption: Hypothetical inhibition of the EGFR signaling pathway.

References

A Comprehensive Technical Guide to the Solubility of 6-Methoxyquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 6-methoxyquinoline in various organic solvents. Recognizing the critical role of solubility in drug discovery, chemical synthesis, and formulation development, this document collates available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for these procedures. Due to the limited availability of extensive quantitative public data for this compound, this guide emphasizes robust experimental methodology to empower researchers in generating reliable solubility data for their specific applications.

Physicochemical Properties of this compound

This compound is a heterocyclic aromatic compound and a derivative of quinoline (B57606).[1] Its physicochemical properties are fundamental to understanding its solubility characteristics.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2]
Melting Point 18-22 °C[1][2]
Boiling Point 140-146 °C at 15 mmHg[1]
Density 1.15 g/mL at 20 °C[1]

Solubility Data for this compound

The solubility of a compound is a critical parameter for its handling, reaction setup, and formulation. Below is a summary of the available quantitative and qualitative solubility data for this compound.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The most definitive data point found is for dimethyl sulfoxide (B87167) (DMSO).

SolventChemical ClassSolubility (at ambient temperature)Method
Dimethyl Sulfoxide (DMSO)Polar Aprotic200 mg/mL (1256.36 mM)Reported by supplier; requires sonication

Table 1: Quantitative solubility data for this compound.[3][4]

Qualitative and Inferred Solubility Profile

While quantitative data is sparse, qualitative descriptions and the solubility of structurally similar compounds allow for an inferred solubility profile. This compound is generally considered to be soluble in polar organic solvents and poorly soluble in water.

SolventChemical ClassInferred/Reported SolubilityRationale / Context
EthanolPolar ProticSolubleRepeatedly cited in literature as a suitable solvent.[1]
MethanolPolar ProticLikely SolubleGeneral solvent for polar organic compounds.[5]
AcetonePolar AproticLikely SolubleA related derivative, this compound-4-carbaldehyde, is soluble in acetone.[6]
ChloroformHalogenatedLikely SolubleA related derivative, this compound-4-carbaldehyde, is soluble in chloroform.[6]
Ethyl AcetateEsterLikely SolubleUsed for extraction and purification of quinoline derivatives in synthesis.[5]
AcetonitrilePolar AproticLikely SolubleUsed as a solvent in the synthesis of related quinoline derivatives.[5]
Tetrahydrofuran (THF)EtherLikely SolubleEmployed in reactions involving related quinoline structures.[5]
WaterAqueousInsoluble / Very Slightly SolubleConsistently reported as insoluble or poorly soluble in water.[7]

Table 2: Qualitative and inferred solubility profile of this compound.

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent.[5]

Materials and Equipment
  • This compound (solid or liquid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm, compatible with the chosen solvent)

Procedure: Equilibrium Solubility Determination
  • Sample Preparation : Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

  • Solvent Addition : Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[5]

  • Phase Separation : After the equilibration period, remove the vials and let them stand to allow any undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]

  • Sample Withdrawal and Dilution : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the solid pellet. Filter the withdrawn sample through a solvent-compatible syringe filter into a clean vial. Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound. A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.

  • Calculation : Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a vial B Add known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and filter supernatant D->E F Dilute sample to known concentration E->F G Quantify using HPLC or UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide consolidates the available solubility information for this compound and provides a robust framework for its experimental determination. While comprehensive quantitative data remains limited in public sources, the provided qualitative profile and detailed experimental protocol will enable researchers, scientists, and drug development professionals to accurately assess the solubility of this compound in their specific solvent systems, thereby facilitating its effective use in research and development.

References

The Natural Occurrence of 6-Methoxyquinoline in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline, a quinoline (B57606) alkaloid, has been identified as a naturally occurring compound in certain plant species. This technical guide provides a comprehensive overview of its presence in the plant kingdom, focusing on its biosynthesis, methodologies for its extraction and quantification, and a summary of available data. This document is intended to serve as a resource for researchers in phytochemistry, natural product chemistry, and drug discovery who are interested in the scientific and therapeutic potential of this compound.

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉NO. It consists of a quinoline bicyclic structure with a methoxy (B1213986) group substituted at the 6th position. While its synthetic derivatives have been explored for various pharmacological activities, the natural occurrence of this compound in plants has been noted, particularly in species such as tobacco (Nicotiana tabacum) and tea (Camellia sinensis).[1][2] This guide delves into the current understanding of its natural origins and the analytical techniques pertinent to its study.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the established biosynthesis of other quinoline alkaloids, a putative pathway can be proposed. Quinoline alkaloids are known to be derived from the shikimic acid pathway, with chorismic acid and tryptophan serving as key precursors.[3][4]

Recent research on the biosynthesis of the structurally related methoxy-containing quinoline alkaloid, quinine, in Cinchona pubescens has provided significant insights.[5][6][7][8][9] This research has demonstrated that the methoxy group is introduced early in the biosynthetic pathway. The process begins with the hydroxylation of tryptamine, followed by an O-methylation step to yield 5-methoxytryptamine.[5][6][7][8][9] This methoxylated intermediate then proceeds through the downstream pathway.

Extrapolating from this, a plausible biosynthetic pathway for this compound likely involves the conversion of a tryptophan-derived precursor, such as anthranilic acid, which then undergoes a series of cyclization, decarboxylation, and hydroxylation reactions. The key methoxylation step is hypothesized to occur via the action of an O-methyltransferase (OMT) on a hydroxylated quinoline intermediate.

A proposed biosynthetic pathway is outlined below:

This compound Biosynthesis Tryptophan Tryptophan Anthranilic_acid Anthranilic_acid Tryptophan->Anthranilic_acid Multiple Steps Quinoline_intermediate Quinoline Intermediate Anthranilic_acid->Quinoline_intermediate Cyclization & other steps Hydroxylated_intermediate 6-Hydroxyquinoline Quinoline_intermediate->Hydroxylated_intermediate Hydroxylation Methoxyquinoline This compound Hydroxylated_intermediate->Methoxyquinoline O-Methylation (O-Methyltransferase)

A proposed biosynthetic pathway for this compound in plants.

Natural Occurrence and Quantitative Data

Plant SpeciesCommon NamePlant PartThis compound ConcentrationReference
Nicotiana tabacumTobaccoLeavesReported, but quantitative data not available in the searched literature.[1][2]
Camellia sinensisTeaLeavesReported, but quantitative data not available in the searched literature.[1][2]

Table 1: Documented Natural Occurrence of this compound in Plants

The lack of extensive quantitative data highlights a significant gap in the research and presents an opportunity for future phytochemical studies to explore the distribution and concentration of this compound in various plant species.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methods for the analysis of minor alkaloids in complex plant matrices.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of quinoline alkaloids from plant tissues, which can be adapted for this compound.

4.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., tobacco leaves)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • 2 M Sodium Hydroxide (NaOH)

  • 1 M Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

4.1.2. Extraction Procedure

  • Maceration: Weigh 100 g of dried, powdered plant material and place it in a 1 L Erlenmeyer flask. Add 500 mL of methanol and stir for 24 hours at room temperature.

  • Filtration: Filter the methanolic extract through filter paper. Re-extract the plant residue twice more with 500 mL of methanol each time.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 200 mL of 1 M H₂SO₄.

    • Wash the acidic solution with 3 x 100 mL of dichloromethane in a separatory funnel to remove non-basic compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to approximately 10-11 with 2 M NaOH.

    • Extract the alkaline solution with 3 x 100 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Final Concentration: Evaporate the dichloromethane under reduced pressure to yield the crude alkaloid fraction containing this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like this compound.

4.2.1. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent, coupled to a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound (m/z): 159 (molecular ion), 130, 116.

4.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in methanol to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

4.2.3. Data Analysis

Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard solutions. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV provides a robust and reliable alternative for the quantification of this compound.

4.3.1. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4.3.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

4.3.3. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflows

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant matrix.

Experimental Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloid Crude Alkaloid Fraction Acid_Base->Crude_Alkaloid Analysis Quantitative Analysis Crude_Alkaloid->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-UV Analysis->HPLC

Workflow for extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring alkaloid found in plants such as tobacco and tea. While its biosynthetic pathway is not yet fully elucidated, evidence from related compounds suggests a pathway originating from tryptophan, with an early-stage methoxylation reaction. A significant research gap exists regarding the quantitative distribution of this compound in the plant kingdom. The experimental protocols detailed in this guide provide a robust framework for the extraction, isolation, and quantification of this compound, paving the way for further research into its phytochemistry, biosynthesis, and potential biological activities. The application of these methods will be crucial for a more comprehensive understanding of the role and prevalence of this compound in nature.

References

The Multifaceted Biological Activities of 6-Methoxyquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic drugs. The introduction of a methoxy (B1213986) group at the 6-position of the quinoline ring has been shown to significantly modulate the biological activity of these derivatives, leading to a wide spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of 6-methoxyquinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, neuroprotective, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for representative this compound derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
6-methoxy-2-(p-toll)quinoline-4-carboxylic acidEPG85-257P (drug-sensitive gastric carcinoma)>100[1]
(6-methoxy-2-(p-tolyl)quinolin-4-yl)methanolEPG85-257P (drug-sensitive gastric carcinoma)39.64[1]
6-[2-(dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5a)H460 (lung cancer)3.47[2]
6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5b)H460 (lung cancer)3.39[2]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)PANC-1 (pancreatic cancer)~4[3]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)MIA PaCa-2 (pancreatic cancer)~4[3]
PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline)T47D (breast cancer)~0.5[4][5]
Signaling Pathway: Induction of Apoptosis

Several this compound derivatives induce apoptosis in cancer cells through the activation of intrinsic and extrinsic caspase signaling pathways. For instance, the derivative PQ1 has been shown to activate both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively.[5][6] This dual activation leads to the cleavage of executioner caspases, such as caspase-3, ultimately resulting in the dismantling of the cell.[5][6] Another derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), induces both apoptosis and autophagic cell death in pancreatic cancer cells by triggering endoplasmic reticulum (ER) stress and inhibiting the Akt/mTOR signaling pathway.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound Derivative This compound Derivative Death Receptors Death Receptors This compound Derivative->Death Receptors Mitochondrion Mitochondrion This compound Derivative->Mitochondrion induces stress Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Apoptotic signaling pathway induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test this compound derivatives

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

A Seed cells in 96-well plate B Add this compound derivatives A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

DerivativeBacterial StrainMIC (µg/mL)Reference
(R)-(6-Methoxyquinolin-4-yl)(triphenyl-λ⁵-phosphanyl)methanol tetraphenylborate (B1193919) complexStaphylococcus aureus8[3]
(R)-(6-Methoxyquinolin-4-yl)(triphenyl-λ⁵-phosphanyl)methanol tetraphenylborate complexBacillus subtilis16[3]
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l)Escherichia coli7.812[3]
Ester derivative 7b of this compound-3-carbonitrileStaphylococcus aureusHigh Activity[3]
Ester derivative 7b of this compound-3-carbonitrileEscherichia coliHigh Activity[3]
Thioether derivative 9c of this compound-3-carbonitrileStaphylococcus aureusHigh Activity[3]
Amide derivative 7d of this compound-3-carbonitrileEscherichia coliHigh Activity[3]
6-Methoxy-4-methylquinoline-2-thiolEscherichia coli ATCC 3521815.63[9]
6-Methoxy-4-methylquinoline-2-thiolStaphylococcus aureus ATCC 653831.25[9]
6-Methoxy-4-methylquinoline-2-thiolMethicillin-resistant S. aureus7.81[9]
3-fluoro-6-methoxyquinoline derivative (Compound 14)Staphylococcus aureus (MIC90)0.125[10]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Many quinoline-based antibiotics exert their antimicrobial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, repair, and transcription. By inhibiting these enzymes, this compound derivatives can disrupt these vital cellular processes, leading to bacterial cell death.

This compound Derivative This compound Derivative DNA_Gyrase DNA Gyrase This compound Derivative->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound Derivative->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication required for Topo_IV->DNA_Replication required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Mechanism of antimicrobial action of this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Test this compound derivative

  • Positive control (standard antibiotic)

  • Negative control (vehicle)

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the culture to match the 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.[3]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions, positive control, and negative control.[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density.[11]

Antimalarial Activity

The this compound scaffold is a key feature of many antimalarial drugs, including the natural product quinine. Derivatives of this compound continue to be a major focus of antimalarial drug discovery.

Quantitative Data: In Vitro Antiplasmodial Activity

The in vitro antimalarial activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

DerivativeP. falciparum StrainIC50/EC50Reference
6-Chloro-2-(4-nitrophenyl)vinylquinoline (9)Dd228.6 ± 0.9 nM[13]
4-Amino-6-methoxyquinoline hydrazone analogue (Compound 5)K10.6 µM
4-Amino-6-methoxyquinoline hydrazone analogue (Compound 13)K11.1 µM
ChloroquineK10.255 ± 0.049 µM[14]
Quinine-365 ± 103 µM (for hemozoin inhibition)[15]
Mechanism of Action: Inhibition of Hemozoin Formation

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[16] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. This compound derivatives are thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[6][17]

Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme digestion by parasite Hemozoin Hemozoin (non-toxic) Heme->Hemozoin polymerization Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to This compound This compound Derivative This compound->Heme inhibits polymerization

Inhibition of hemozoin formation by this compound derivatives.

Experimental Protocol: Hemozoin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Materials:

Procedure:

  • Heme Solution Preparation: Prepare a stock solution of hemin chloride in DMSO. Dilute the stock solution in acetate buffer to the desired final concentration (e.g., 50 µM).[2]

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells of a 96-well plate.

  • Reaction Initiation: Add the heme solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 18-24 hours) to allow for β-hematin formation.

  • Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet with DMSO to remove unreacted heme. Dissolve the pellet in a known volume of NaOH and measure the absorbance at 400 nm.[16]

  • Data Analysis: Calculate the percentage of hemozoin inhibition relative to a no-drug control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration.

Neuroprotective Effects and Enzyme Inhibition

Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases and other conditions through the inhibition of specific enzymes.

Quantitative Data: Neuroprotective and Enzyme Inhibitory Activities
Derivative/ActivityTarget/AssayIC50/EC50Reference
Quinolylnitrone QN23Neuroprotection in SH-SY5Y cells (IR exposure)EC50 ~10 µM[14][18]
Functionalized Methoxyquinolineshuman Carbonic Anhydrase I (hCA I)IC50 = 21.38 µM[19]
Quinoline derivative 12Acetylcholinesterase (AChE)IC50 = 17.41 ± 0.22 μM[20]
Mechanisms and Targets

The neuroprotective effects of some quinoline derivatives are attributed to their ability to prevent neuronal cell death, reduce oxidative stress, and modulate key signaling pathways involved in neurodegeneration.[9][21] Additionally, this compound derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy, and carbonic anhydrases (CAs), which are implicated in various physiological processes.[9][19]

Experimental Protocol: Synthesis of 6-Methoxy-2-arylquinoline Derivatives

A common method for the synthesis of the 6-methoxy-2-arylquinoline core is the Doebner reaction.[1]

Materials:

Procedure:

  • A solution of the appropriate benzaldehyde and pyruvic acid in ethanol is heated for 30 minutes.

  • p-Anisidine is then added to the solution, and the mixture is refluxed overnight.

  • After cooling, the resulting precipitate (the 6-methoxy-2-arylquinoline-4-carboxylic acid) is filtered, washed with ethanol and hexane, and can be recrystallized from ethanol.[1]

Reactants Benzaldehyde + Pyruvic Acid + p-Anisidine Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Product 6-Methoxy-2-arylquinoline -4-carboxylic acid Reaction->Product Purification Filtration & Recrystallization Product->Purification

General workflow for the synthesis of 6-methoxy-2-arylquinoline derivatives.

Conclusion

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities. The data and protocols presented in this technical guide underscore the significant potential of these compounds as anticancer, antimicrobial, antimalarial, and neuroprotective agents, as well as enzyme inhibitors. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoline: Key Intermediates and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline is a crucial heterocyclic scaffold found in numerous pharmacologically active compounds and serves as a vital intermediate in the synthesis of various drugs.[1] Its efficient synthesis is of paramount importance in medicinal and organic chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the key intermediates involved. The renowned Skraup synthesis is extensively covered, including a detailed experimental protocol and quantitative data. Other significant synthetic strategies, such as the Doebner-von Miller, Combes, and Conrad-Limpach-Knorr reactions, are also discussed in the context of their potential application for this compound synthesis. This document aims to be a valuable resource for researchers and professionals engaged in the synthesis and development of quinoline-based molecules.

Introduction to this compound Synthesis

The synthesis of the quinoline (B57606) ring system has been a subject of extensive research for over a century, leading to the development of several named reactions. For this compound, the most traditionally employed and well-documented method is the Skraup synthesis.[1] This reaction and its variations are valued for their use of readily available starting materials. Other classical methods, while broadly applicable to quinoline synthesis, are also pertinent to the construction of the this compound framework and offer alternative disconnection approaches.

The Skraup Synthesis of this compound

The Skraup synthesis is a cornerstone in quinoline chemistry, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[2] In the context of this compound synthesis, the primary starting material is p-anisidine (B42471) (4-methoxyaniline).

Key Intermediates in the Skraup Synthesis

The Skraup reaction is a one-pot process where the intermediates are transient and typically not isolated. The key transformations and intermediary species are outlined below:

  • Acrolein Formation: Under the strong acidic and dehydrating conditions provided by concentrated sulfuric acid, glycerol undergoes dehydration to form the reactive α,β-unsaturated aldehyde, acrolein.[3] This is a crucial first step, as acrolein provides the three-carbon backbone required for the formation of the pyridine (B92270) ring of the quinoline system.

  • Michael Addition: The primary aromatic amine, p-anisidine, acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein intermediate. This forms the key intermediate, 3-(4-methoxyphenylamino)propanal.

  • Cyclization: The aldehyde moiety of the 3-(4-methoxyphenylamino)propanal intermediate then undergoes an electrophilic aromatic substitution reaction with the electron-rich aromatic ring of the p-anisidine moiety. This acid-catalyzed cyclization results in the formation of 1,2-dihydro-6-methoxyquinoline.

  • Dehydrogenation (Oxidation): The final step is the oxidation of the 1,2-dihydro-6-methoxyquinoline intermediate to the aromatic this compound. This is achieved by an oxidizing agent present in the reaction mixture, which can be the nitrobenzene (B124822) corresponding to the aniline (B41778) used or another added oxidant like arsenic pentoxide.[4]

Signaling Pathway for the Skraup Synthesis

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein (Intermediate 1) Glycerol->Acrolein H₂SO₄ -2H₂O MichaelAdduct 3-(4-methoxyphenylamino)propanal (Intermediate 2) Acrolein->MichaelAdduct pAnisidine p-Anisidine pAnisidine->MichaelAdduct Michael Addition Dihydroquinoline 1,2-Dihydro-6-methoxyquinoline (Intermediate 3) MichaelAdduct->Dihydroquinoline H⁺ (Cyclization) -H₂O Methoxyquinoline This compound Dihydroquinoline->Methoxyquinoline Oxidation Skraup_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Charge flask with: - p-Anisidine - Glycerol - p-Nitromethoxyanisole - Ferrous sulfate - Boric acid AddAcid Slowly add concentrated H₂SO₄ Reactants->AddAcid Reflux Heat to 140°C and reflux for 8.1h AddAcid->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with 50% NaOH to pH 5.5 Cool->Neutralize Decant Decant to remove resin Neutralize->Decant Filter Filter the mixture Decant->Filter Wash Wash filter cake with H₂O and Ethyl Acetate Filter->Wash Extract Extract aqueous phase with Ethyl Acetate Wash->Extract Combine Combine all organic layers Extract->Combine Evaporate Remove solvent under reduced pressure Combine->Evaporate Product Obtain this compound Evaporate->Product

References

An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of 6-methoxyquinoline-4-carbaldehyde (B1360400). This compound serves as a key intermediate in the synthesis of various biologically active molecules, making its thorough characterization essential for research and development in medicinal chemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Proton Expected Chemical Shift (ppm)
Aldehyde (-CHO)9.5 - 10.5
Aromatic (Quinoline Ring)7.0 - 9.0
Methoxy (-OCH₃)3.8 - 4.2
¹³C NMR (Carbon-13 NMR)
Carbon Expected Chemical Shift (ppm)
Aldehyde (C=O)190 - 200
Aromatic (Quinoline Ring)110 - 160
Methoxy (-OCH₃)55 - 65
Infrared (IR) Spectroscopy
Functional Group Expected Absorption Band (cm⁻¹)
C=O Stretch (Aldehyde)1680 - 1710
C-H Stretch (Aldehyde)2700 - 2850 (often two bands)
C=C Stretch (Aromatic)1500 - 1600
C-O Stretch (Methoxy)1000 - 1300
C-H Bending (Aromatic)750 - 900
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.[2] Predicted mass-to-charge ratios (m/z) for various adducts are listed below.[1]

Adduct Predicted m/z
[M+H]⁺188.07060
[M+Na]⁺210.05254
[M-H]⁻186.05604
[M+NH₄]⁺205.09714
[M+K]⁺226.02648
[M]⁺187.06277

Experimental Protocols

Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydrogen carbonate solution

  • Water

Procedure:

  • In a two-necked round-bottom flask cooled to 0°C, add N,N-dimethylformamide (0.1195 mol, 9.2 mL).[2]

  • Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring over 30 minutes to form the Vilsmeier reagent.[2]

  • To this mixture, add this compound (0.1173 mol).[2]

  • Heat the reaction mixture on a water bath for 4 hours.[2]

  • After cooling, pour the reaction mixture into an excess of water.[2]

  • Neutralize the mixture with a sodium hydrogen carbonate solution.[2]

  • The precipitated product, this compound-4-carbaldehyde, can be collected by filtration, washed with water, and purified by recrystallization.[2]

Spectroscopic Analysis Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound-4-carbaldehyde.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 0-220 ppm.

IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[1][3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹), after recording a background spectrum.[1]

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[1]

  • Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source can be used.[1]

  • Data Acquisition: Introduce the sample solution into the ESI source and scan over a relevant m/z range (e.g., 50-500 amu).[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation Start->Vilsmeier_Reagent_Formation DMF, POCl3 Formylation Formylation of This compound Vilsmeier_Reagent_Formation->Formylation This compound Workup_Purification Workup and Purification Formylation->Workup_Purification Neutralization, Filtration Product This compound- 4-carbaldehyde Workup_Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for the synthesis and characterization.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response Inhibitor Quinoline Derivative (e.g., from this compound- 4-carbaldehyde) Inhibitor->Receptor Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

References

Molecular structure and properties of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Methoxy-2-methylquinolin-4-amine. While extensive experimental data for this specific compound is limited in publicly available literature, this guide consolidates existing knowledge and offers context through data on related compounds to support further research and drug discovery efforts.

Molecular Structure and Properties

6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine featuring a quinoline (B57606) core substituted with a methoxy (B1213986) group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.[1][2]

Chemical and Physical Properties

The key chemical identifiers and physical properties of 6-Methoxy-2-methylquinolin-4-amine are summarized in the table below.

PropertyValueSource
CAS Number 104217-23-4[1][2][3]
Molecular Formula C₁₁H₁₂N₂O[1][2][3]
Molecular Weight 188.23 g/mol [1][2][3]
IUPAC Name 6-methoxy-2-methylquinolin-4-amine[2]
Melting Point 211-213 °C[1]
Boiling Point (Predicted) 366.0 ± 37.0 °C[1]
Appearance Solid[1]
Spectroscopic Data

Predicted ¹H NMR Spectral Data [2]

Chemical Shift (δ) ppm Multiplicity Assignment
~2.4 - 2.6 Singlet C2-CH₃
~3.8 - 4.0 Singlet C6-OCH₃
~5.0 - 6.0 Broad Singlet C4-NH₂

| ~6.5 - 7.8 | Multiplet | Aromatic Protons (H3, H5, H7, H8) |

Predicted ¹³C NMR Spectral Data [2]

Chemical Shift (δ) ppm Assignment
~20 - 25 C2-CH₃
~55 - 57 C6-OCH₃
~100 - 160 Aromatic Carbons
~150 - 160 C4 (C-NH₂)

| ~155 - 165 | C6 (C-OCH₃) |

Expected Mass Spectrometry Data [2]

m/z Value Ion Type
188.09 [M]⁺˙

| 189.10 | [M+H]⁺ |

Expected Infrared (IR) Spectroscopy Data [3] The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amine group, C-H stretches for aromatic and aliphatic protons, C=C and C=N stretching within the quinoline ring, and C-O stretching of the methoxy group.[3]

Synthesis and Experimental Protocols

The synthesis of 6-Methoxy-2-methylquinolin-4-amine can be accomplished through a multi-step process commencing with 4-methoxyaniline.[1] The general synthetic strategy involves a Conrad-Limpach synthesis of the quinoline core, followed by chlorination and amination.[4]

Synthesis_Workflow A 4-Methoxyaniline + Ethyl Acetoacetate B 6-Methoxy-2-methylquinolin-4-ol A->B Cyclization (Polyphosphoric Acid, 170°C) C 4-Chloro-6-methoxy-2-methylquinoline (B1597386) B->C Chlorination (POCl₃, 110°C) D 6-Methoxy-2-methylquinolin-4-amine C->D Amination (Phenol, NH₃, 180°C)

Synthesis workflow for 6-Methoxy-2-methylquinolin-4-amine.
Experimental Protocol for Synthesis

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol [1][4]

  • In a round-bottom flask, combine equimolar amounts of 4-methoxyaniline (p-anisidine) and ethyl acetoacetate.

  • Add polyphosphoric acid dropwise while stirring.

  • Heat the mixture to 170°C and maintain for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice water and stir for 1 hour.

  • Filter the resulting precipitate and dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline [4][5]

  • Suspend 6-Methoxy-2-methylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry to yield 4-chloro-6-methoxy-2-methylquinoline.

Step 3: Synthesis of 6-Methoxy-2-methylquinolin-4-amine [1][4][5]

  • In a sealed pressure vessel, combine 4-chloro-6-methoxy-2-methylquinoline and phenol.

  • Heat the mixture to 180°C for 1 hour.

  • Cool the vessel, then introduce ammonia (B1221849) (either as a gas or a concentrated solution).

  • Seal the vessel again and heat to 180°C for 5 hours.

  • After cooling, add water and make the solution alkaline with sodium hydroxide.

  • The product will precipitate out of the solution. Collect the precipitate by filtration and purify by recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

The specific biological activities of 6-Methoxy-2-methylquinolin-4-amine have not been extensively reported.[1] However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting anticancer, antitubercular, antifungal, and antiviral properties.[1][2]

Derivatives of quinoline have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance.[1][2][6] Additionally, related 6-methoxy-2-arylquinoline analogs have been evaluated as inhibitors of P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer cells.[4][7]

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Quinoline 6-Methoxy-2-methylquinolin-4-amine (Potential Inhibitor) Quinoline->PI3K Potential Inhibition Quinoline->mTORC1 Potential Inhibition

Potential interaction with the PI3K/Akt/mTOR signaling pathway.

Proposed Experimental Workflow for Selectivity Profiling

To determine the biological target selectivity of 6-Methoxy-2-methylquinolin-4-amine, a systematic experimental approach is recommended.[7]

Experimental_Workflow A Initial Broad Screening (e.g., Kinase Panel Screen) B Identification of Potential Targets A->B C Focused Quantitative Assays (e.g., IC₅₀ determination) B->C D Cell-Based Functional Assays (e.g., P-gp Efflux Assay) C->D E Lead Optimization D->E

Tiered experimental workflow for selectivity determination.
Protocol for P-glycoprotein (P-gp) Inhibition Assay[7]

This cell-based assay is designed to evaluate the effect of the compound on P-gp function.

  • Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line.

  • Compound Treatment: Pre-incubate the cells with various concentrations of 6-Methoxy-2-methylquinolin-4-amine. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and untreated cells as a negative control.

  • Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cells and incubate to allow for cellular uptake.

  • Efflux Measurement: After the loading period, wash the cells and measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound, compared to the negative control, indicates P-gp inhibition. Quantify the inhibitory effect by comparing the fluorescence retention to that of the controls.

Safety Information

As with any research chemical, 6-Methoxy-2-methylquinolin-4-amine should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Conclusion

6-Methoxy-2-methylquinolin-4-amine is a quinoline derivative with the potential for further investigation in drug discovery, given the known bioactivities of the quinoline scaffold.[1] This guide provides the currently available information on its chemical properties, a detailed synthesis protocol, and potential biological targets. Further research is necessary to fully characterize its spectroscopic properties and to explore its pharmacological potential.

References

6-Methoxyquinoline odor profile and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methoxyquinoline: Odor Profile, Synonyms, and Analytical Methodologies

Introduction

This compound, a derivative of quinoline (B57606) with a methoxy (B1213986) group at the sixth position, is a significant chemical compound with diverse applications in medicinal chemistry, organic synthesis, and the flavor and fragrance industry.[1][2][3] This aromatic heterocyclic compound is recognized for its unique sensory properties and serves as a versatile building block in the synthesis of various biologically active molecules, including potential antitumor and antimicrobial agents.[2] This technical guide provides a comprehensive overview of the odor profile, synonyms, and relevant analytical protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Synonyms and Identifiers

This compound is known by several synonyms in scientific literature and commercial databases. A consolidated list is provided below for easy reference.

Identifier Type Identifier Source
Systematic Name This compound[4]
CAS Number 5263-87-6[2][4]
Synonym p-Quinanisole[1][2][3][4]
Synonym Quinoline, 6-methoxy-[3][4]
Synonym Methyl 6-quinolyl ether[3][4][5]
FEMA Number 4640[5][6]
EC Number 226-077-2[7][8]
UNII 5S1U3125AD[4][6]
MDL Number MFCD00006800[2][4][7]
NSC Number 1954[4]

Odor Profile

The olfactory characteristics of this compound are distinct and have been described as having a "heavy sweet odor".[3] A more detailed breakdown of its odor profile reveals a complex combination of notes.

Odor Note Prevalence Source
Sweet83.47%[4]
Anisic48.49%[4]
Floral47.68%[4]
Phenolic45.99%[4]
Animal42.62%[4]
Earthy42.03%[4]
Nutty-[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, analysis, and application in various chemical syntheses.

Property Value Source
Molecular Formula C₁₀H₉NO[2][4][7]
Molecular Weight 159.18 g/mol [4][7]
Appearance Colorless to light yellow liquid or powder[2][3][6]
Melting Point 18-24 °C[3][6][8]
Boiling Point 140-146 °C at 15 mmHg[3][6][8]
Density 1.15 g/mL at 20 °C[3][8]
Refractive Index n20/D 1.625[3][8]
Solubility Very slightly soluble in water; soluble in alcohol[3][4]
Vapor Pressure 0.0015 hPa at 20°C (est.)[4]
logP (o/w) 2.20[6]

Experimental Protocols for Odor Analysis

The characterization of this compound's odor profile typically involves Gas Chromatography-Olfactometry (GC-O), a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[9][10] This allows for the identification of specific odor-active compounds within a sample.[11]

General Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol outlines a general methodology for the sensory evaluation of this compound.

  • Sample Preparation:

    • A solution of this compound is prepared in a suitable volatile solvent (e.g., ethanol (B145695) or methanol) at a concentration appropriate for GC analysis (e.g., 1 mg/mL).[12]

    • For analysis of headspace volatiles, a sample can be placed in a sealed vial and subjected to dynamic headspace sampling, where volatiles are trapped on an adsorbent cartridge.[9]

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent non-polar column) is used for separation.

    • The GC is connected to both a standard detector (e.g., Mass Spectrometer - MS, or Flame Ionization Detector - FID) and an olfactory detection port (ODP).[9][10]

    • The effluent from the GC column is split, directing a portion to the chemical detector and the remainder to the ODP for sensory assessment.[10]

  • Data Acquisition:

    • The prepared sample is injected into the GC.

    • As compounds elute from the column, they are detected by the MS or FID, generating a chromatogram.

    • Simultaneously, a trained panelist or assessor sniffs the effluent at the ODP and records the perceived odor, its intensity, and duration using specialized software.[9]

    • The MS provides data for the chemical identification of the eluting compounds, which can then be correlated with the sensory data from the ODP.

  • Data Analysis:

    • The data from the chromatogram and the olfactogram are aligned based on retention times.

    • This correlation allows for the definitive identification of the compound(s) responsible for specific perceived odors.[10]

    • Techniques like comprehensive two-dimensional GC (GCxGC) can be employed for complex samples to resolve co-eluting compounds and improve identification accuracy.[10][11]

GC_O_Workflow Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Correlation & Analysis Sample This compound Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection GC Injection Dissolution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Split Effluent Splitter Separation->Split MS Mass Spectrometer (MS) (Identification) Split->MS ODP Olfactory Detection Port (ODP) (Sensory Detection) Split->ODP Chromatogram Mass Spectrum Data (Chromatogram) MS->Chromatogram Olfactogram Sensory Data (Olfactogram) ODP->Olfactogram Correlation Data Correlation (Retention Time Alignment) Chromatogram->Correlation Olfactogram->Correlation Result Odor Profile Identification Correlation->Result

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow

Logical Relationships and Applications

This compound's chemical structure directly influences its properties and subsequent applications. The quinoline core and the electron-donating methoxy group are key to its utility as a building block in synthesizing molecules with enhanced biological activity and as a component in flavor compositions.

Logical_Relationships Figure 2: Structure-Application Relationship of this compound cluster_properties Inherent Properties cluster_applications Key Application Areas cluster_details Specific Uses & Intermediates Structure This compound (C₁₀H₉NO) Aromatic Aromatic Heterocycle Structure->Aromatic Functional Methoxy Group (-OCH₃) Structure->Functional Pharma Pharmaceutical Synthesis Aromatic->Pharma Research Research Chemical Aromatic->Research Functional->Pharma Flavor Flavor & Fragrance Functional->Flavor Antitumor Antitumor Agents Pharma->Antitumor Precursor for Antimicrobial Antimicrobial Agents Pharma->Antimicrobial Precursor for Flavoring Flavoring Agent (FEMA 4640) Flavor->Flavoring Designated as Fluorescent Fluorescent Probes Research->Fluorescent Used to create

Figure 2: Structure-Application Relationship of this compound

The compound's versatility is evident in its use as a precursor for synthesizing fluorescent zinc and chlorine sensors, potent tubulin polymerization inhibitors, and inhibitors of bacterial DNA gyrase.[7] Furthermore, its defined sweet and anisic notes have led to its classification as a flavoring agent.[4][6] This dual utility makes this compound a compound of significant interest to both pharmaceutical and sensory scientists.

References

Methodological & Application

Application Notes and Protocols for the Skraup Synthesis of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline and its derivatives are important heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1][2][3] The quinoline (B57606) scaffold is a privileged structure in drug discovery, and the presence of a methoxy (B1213986) group at the 6-position can significantly influence the pharmacological properties of the resulting compounds.[2] Derivatives of this compound have demonstrated potential as anti-cancer, anti-inflammatory, antibacterial, and antiviral agents.[4][5] Furthermore, this compound is utilized in material science for the development of organic light-emitting diodes (OLEDs).[4]

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.[6][7][8] The reaction involves the condensation of an aromatic amine with glycerol (B35011), an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[6][7] While effective, the traditional Skraup reaction can be highly exothermic and sometimes violent, necessitating careful control of reaction conditions.[9][10] This document provides a detailed protocol for the synthesis of this compound via a modified Skraup reaction, along with data presentation and diagrams to aid in its application.

Reaction and Mechanism

The Skraup synthesis of this compound proceeds through the reaction of p-anisidine (B42471) (p-methoxyaniline) with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction mechanism involves the following key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[6][7]

  • Michael Addition: The amino group of p-anisidine undergoes a conjugate (Michael) addition to acrolein.[6]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

  • Dehydration: The cyclized intermediate is dehydrated to form 1,2-dihydro-6-methoxyquinoline.

  • Oxidation: The dihydroquinoline is oxidized by the oxidizing agent to yield the aromatic this compound.

Experimental Protocol

This protocol is adapted from established Skraup synthesis procedures.[1][9][11]

Materials and Reagents:

  • p-Anisidine (p-methoxyaniline)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as an oxidizing agent)

  • Ferrous Sulfate (B86663) (FeSO₄) (optional, as a moderator)

  • Boric Acid (optional, as a moderator)

  • Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Activated Carbon (for decolorization)

  • Methanol (B129727) or Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Thermometer

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-anisidine, glycerol, the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), and optional moderators like ferrous sulfate and boric acid.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The addition is exothermic, and the temperature of the reaction mixture will rise. Maintain the temperature within a safe range, and if necessary, cool the flask in an ice bath.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to the specified reaction temperature (e.g., 140°C) and maintain it under reflux for the designated time (e.g., 8-8.5 hours).[1]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture into a beaker containing ice water. c. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 5.5.[1] d. The crude product may precipitate as a solid or separate as an oil. If a resinous material forms, it can be removed.[1]

  • Extraction and Purification: a. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. b. Combine the organic layers and wash them with water and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: a. Dissolve the crude product in a minimal amount of hot solvent (e.g., methanol or ethanol). b. If the solution is colored, treat it with activated carbon. c. Filter the hot solution to remove the activated carbon. d. Allow the filtrate to cool slowly to induce crystallization. e. Collect the purified crystals of this compound by filtration, wash them with a small amount of cold solvent, and dry them.

Data Presentation

The following table summarizes the key quantitative data for the Skraup synthesis of this compound based on a literature procedure.[1]

ParameterValue
Reactants (Molar Ratio)
p-Anisidine1 part
Glycerol4.3 - 4.5 parts
p-Nitroanisole (oxidant)0.50 - 0.54 part
Ferrous Sulfate0.20 - 0.25 part
Boric Acid1.0 - 1.3 parts
Reaction Conditions
Concentrated H₂SO₄ (volume ratio to glycerol)1:6
Reaction Temperature140 °C
Reaction Time8 - 8.5 hours
Work-up
Neutralization pH5.5
Yield
Reported YieldHigh

Diagrams

Skraup_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Reactants: p-Anisidine, Glycerol, Oxidizing Agent Acid 2. Add H₂SO₄ (Exothermic) Reactants->Acid Slowly Heat 3. Heat & Reflux (e.g., 140°C, 8h) Acid->Heat Cool 4. Cool to RT Heat->Cool Quench 5. Pour into Ice Water Cool->Quench Neutralize 6. Neutralize with NaOH (pH 5.5) Quench->Neutralize Extract 7. Extract with Ethyl Acetate Neutralize->Extract Dry 8. Dry Organic Layer Extract->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Recrystallize 10. Recrystallize Evaporate->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the Skraup synthesis of this compound.

Skraup_Mechanism cluster_reactants Initial Reactants cluster_intermediates Reaction Intermediates Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) pAnisidine p-Anisidine Michael_Adduct Michael Adduct pAnisidine->Michael_Adduct Michael Addition Acrolein->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline 1,2-Dihydro-6-methoxyquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Product This compound Dihydroquinoline->Product Oxidation

References

Synthesis of 6-Methoxyquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-methoxyquinoline and its derivatives, crucial intermediates in the development of pharmaceuticals for a variety of conditions, including heart disease, hypertension, and diabetes. The protocols outlined below are based on established and reliable synthetic methodologies, including the Skraup, Doebner, and Combes reactions.

Introduction

This compound and its analogues are important structural motifs in medicinal chemistry.[1] They are key building blocks in the synthesis of drugs targeting a range of diseases.[2] The methods presented herein offer robust and adaptable routes to these valuable compounds.

Comparative Synthesis Data

The following tables summarize quantitative data for the synthesis of this compound derivatives via different established methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Skraup Synthesis of this compound Derivatives

ProductStarting AnilineKey ReagentsReaction ConditionsYield (%)Reference
This compoundp-Anisidine (B42471)Glycerol (B35011), p-Methoxynitrobenzene, Ferrous sulfate (B86663), Boric acid, Concentrated H₂SO₄140°C, 8-8.5 hoursHigh (not specified)[2]
6-Methoxy-8-nitroquinoline3-Nitro-4-aminoanisoleGlycerol, Arsenic oxide, Concentrated H₂SO₄105-110°C (water removal), then 135-145°C (cyclization)65-76%[1]
5-Bromo-6-methoxy-8-nitroquinoline4-Bromo-2-methoxy-6-nitroanilineGlycerol, H₂SO₄, As₂O₅117-119°C, 7 hours69%[3]
5-Chloro-6-methoxy-8-nitroquinoline4-Chloro-2-methoxy-6-nitroanilineGlycerol, H₂SO₄, As₂O₅Not specified75%[3]

Table 2: Doebner Reaction for 6-Methoxy-2-arylquinoline-4-carboxylic Acid Synthesis

ProductAldehydeCatalyst/SolventReaction ConditionsYield (%)Reference
6-Methoxy-2-phenylquinoline-4-carboxylic acidBenzaldehyde (B42025)Ethanol (B145695)Reflux overnight23%[4]
6,7,8-Trimethoxy-2-phenylquinoline-4-carboxylic acidBenzaldehydeEthanol (catalyst-free)Reflux, 3 hoursHigh (not specified)[5]
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid derivative4-FluorobenzaldehydeBF₃·THF in Acetonitrile80°C, 24 hours(Yield not specified for this specific derivative in snippet)[6]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of this compound[2]

This protocol describes a modified Skraup reaction that incorporates inhibitors to control the reaction's intensity and improve yield.

Materials:

Procedure:

  • In a reaction vessel, combine p-anisidine (1 part, by molar ratio), glycerol (4.3-4.5 parts), p-methoxynitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).

  • Slowly add concentrated sulfuric acid. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.

  • Heat the mixture to reflux at 140°C for 8-8.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture to a pH of 5.5 with sodium hydroxide solution.

  • Remove the floating resin by decantation.

  • Filter the remaining mixture and wash the solid three times with distilled water.

  • Wash the solid three times with ethyl acetate and combine the organic phases.

  • Extract the aqueous phase three times with ethyl acetate and combine all organic phases.

  • Remove the ethyl acetate via reduced pressure distillation to obtain this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_iso Isolation reactants Combine: p-Anisidine Glycerol p-Methoxynitrobenzene FeSO4, Boric Acid add_acid Slowly add Conc. H2SO4 reactants->add_acid 1 reflux Reflux at 140°C for 8-8.5 hours add_acid->reflux 2 cool Cool to RT reflux->cool 3 neutralize Neutralize to pH 5.5 with NaOH solution cool->neutralize 4 separate Decant resin, filter solid neutralize->separate 5 wash Wash solid with H2O and Ethyl Acetate separate->wash 6 extract Extract aqueous phase with Ethyl Acetate wash->extract 7 distill Distill off Ethyl Acetate under reduced pressure extract->distill 8 product This compound distill->product 9

Caption: Workflow for the Modified Skraup Synthesis of this compound.

Protocol 2: Doebner Reaction for 6-Methoxy-2-arylquinoline-4-carboxylic Acid[4]

This protocol details a one-step Doebner reaction to synthesize 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives.

Materials:

  • Substituted benzaldehyde (9.45 mmol)

  • Pyruvic acid (1.26 g, 14.3 mmol)

  • p-Anisidine (9.45 mmol)

  • Ethanol (5 ml)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml).

  • Heat the solution for 30 minutes.

  • Add p-anisidine (9.45 mmol) to the solution.

  • Heat the mixture to reflux overnight.

  • After cooling, filter the resulting precipitate.

  • Wash the precipitate with ethanol and hexane.

  • Recrystallize the crude product from ethanol to obtain the pure 6-methoxy-2-arylquinoline-4-carboxylic acid.

G cluster_prep Initial Reaction cluster_main_reaction Main Reaction cluster_workup Work-up and Purification cluster_product Product reactants1 Dissolve Benzaldehyde and Pyruvic Acid in Ethanol heat1 Heat for 30 min reactants1->heat1 1 add_aniline Add p-Anisidine heat1->add_aniline 2 reflux Reflux overnight add_aniline->reflux 3 cool Cool reaction mixture reflux->cool 4 filter_precipitate Filter precipitate cool->filter_precipitate 5 wash Wash with Ethanol and Hexane filter_precipitate->wash 6 recrystallize Recrystallize from Ethanol wash->recrystallize 7 final_product 6-Methoxy-2-arylquinoline- 4-carboxylic acid recrystallize->final_product 8

Caption: Workflow for the Doebner Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic Acid.

Protocol 3: Combes Synthesis of 3,4-Cyclohexano-6-methoxyquinoline[7][8]

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone or related compound. This protocol provides a general outline for the synthesis of a this compound derivative.

Materials:

  • p-Anisidine

  • Cyclohexanone-2-aldehyde (or other suitable β-dicarbonyl compound)

  • Acid catalyst (e.g., Lactic acid, H₂SO₄, PPA)

Procedure:

  • Combine p-anisidine and the β-dicarbonyl compound (e.g., cyclohexanone-2-aldehyde). The reaction can be performed neat or in a suitable solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to facilitate the condensation and formation of an enamine intermediate.

  • Continue heating to effect the cyclization and dehydration, leading to the formation of the quinoline (B57606) ring. The specific temperature and reaction time will depend on the substrates and catalyst used.

  • After the reaction is complete, cool the mixture and perform an appropriate work-up, which typically involves neutralization and extraction, followed by purification (e.g., crystallization or chromatography).

G cluster_condensation Condensation cluster_cyclization Cyclization & Dehydration cluster_workup Work-up and Purification cluster_product Product reactants Combine p-Anisidine, β-Dicarbonyl, and Acid Catalyst heat1 Heat to form Enamine Intermediate reactants->heat1 1 heat2 Continue heating for Cyclization and Dehydration heat1->heat2 2 cool Cool reaction mixture heat2->cool 3 workup Neutralization, Extraction cool->workup 4 purify Purification (Crystallization/Chromatography) workup->purify 5 final_product Substituted This compound purify->final_product 6

Caption: General Workflow for the Combes Synthesis of this compound Derivatives.

References

6-Methoxyquinoline: A Versatile Scaffold in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: 6-Methoxyquinoline is a heterocyclic aromatic compound that has emerged as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its unique chemical structure, featuring a quinoline (B57606) core with a methoxy (B1213986) group at the 6-position, imparts favorable physicochemical properties that are leveraged in the design of novel therapeutics.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its derivatives in their work. The applications highlighted herein span anticancer, antimalarial, and antimicrobial research, showcasing the versatility of this important scaffold.[1][3]

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[1][4] These include the inhibition of tubulin polymerization, modulation of P-glycoprotein (P-gp) activity to overcome multidrug resistance, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[4][5][6]

Inhibition of Tubulin Polymerization

Certain this compound analogs act as potent inhibitors of tubulin polymerization, a key process in cell division.[4] By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7]

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDTarget/AssayCell Line(s)IC50/ActivityReference(s)
5-Amino-2-(3',4',5'-trimethoxybenzoyl)-6-methoxyquinoline (Compound 49)Tubulin Polymerization Inhibition-IC50 = 2.0 µM[4]
Compound 49Antiproliferative ActivityKB, HT29, MKN45IC50 = 3.4 nM[4]
Sulfide-containing derivative (Compound 49)Antiproliferative ActivityKB, HT29, MKN45Mean IC50 = 42 nM[4]
Sulfone-containing derivative (Compound 50)Antiproliferative ActivityKB, HT29, MKN45Mean IC50 = 12 nM[4]
Cu(II)-6-methoxyquinoline complex (Cu6MQ)CytotoxicityA549IC50 = 57.9 µM (24h)[8]
Zn(II)-6-methoxyquinoline complex (Zn6MQ)CytotoxicityA549IC50 > 200 µM (24h)[8]
Co(II)-6-methoxyquinoline complex (Co6MQ)CytotoxicityA549IC50 > 200 µM (24h)[8]
Ag(I)-6-methoxyquinoline complex (Ag6MQ)CytotoxicityA549IC50 > 200 µM (24h)[8]
P-glycoprotein Inhibition

Overexpression of P-glycoprotein (P-gp) is a major cause of multidrug resistance (MDR) in cancer.[6] Some 6-methoxy-2-arylquinoline derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR and enhancing the efficacy of existing chemotherapeutic agents.[9]

Quantitative Data: P-glycoprotein Inhibitory Activity

Compound IDP-gp Inhibition vs. VerapamilCell LineConcentrationReference(s)
(6-methoxy-2-phenylquinolin-4-yl)methanol (5a)1.3-fold strongerEPG85-257RDB10 µM[9]
(2-(4-fluorophenyl)-6-methoxyquinolin-4-yl)methanol (5b)2.1-fold strongerEPG85-257RDB10 µM[9]
PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell growth, proliferation, and survival.[5][10] Quinoline-based compounds have been developed as inhibitors of this pathway, with some demonstrating potent activity against mTOR kinase.[5][11]

Quantitative Data: PI3K/Akt/mTOR Pathway Inhibition

Compound IDTargetIC50Reference(s)
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)mTOR64 nM[5]
Quinoline-based PI3Kα inhibitorsPI3Kα0.50 - 2.03 nM[11]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimalarial Applications

The 8-amino-6-methoxyquinoline (B117001) scaffold is a core component of the antimalarial drug primaquine, which is crucial for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[12][13] Research in this area focuses on developing new derivatives with improved efficacy and safety profiles.[14]

Quantitative Data: Antimalarial Activity of this compound Derivatives

Compound IDTarget StrainIC50Reference(s)
Compound 22 (heptyl side chain)P. falciparum NF540.324 µM[14]
Compound 16 (bulky e-withdrawing)P. falciparum NF540.743 µM[14]
Compound 17 (bulky e-withdrawing)P. falciparum NF540.464 µM[14]
Compound 18 (bulky e-withdrawing)P. falciparum NF540.464 µM[14]
Compound 21 (1-naphthyl analogue)P. falciparum NF541.26 µM[14]
Compound 15P. falciparum NF542.68 µM[14]
Compound 20P. falciparum NF542.00 µM[14]
Compound 7 (ethyl side chain)P. falciparum NF5415.98 µM[14]
Compound 11 (4-bromophenyl side chain)P. falciparum NF542.92 µM[14]
Compound 12 (2-(trifluoromethyl)phenyl side chain)P. falciparum NF542.51 µM[14]

Mechanism of Action Diagram: Primaquine

Primaquine_MoA Primaquine Primaquine (8-amino-6-methoxyquinoline) Metabolites Active Metabolites (e.g., quinoneimines) Primaquine->Metabolites Host CYP2D6 Metabolism ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Mitochondria Parasite Mitochondria Metabolites->Mitochondria CPR Host CPR (Liver, Bone Marrow) CPR->ROS DNA_damage DNA Damage ROS->DNA_damage ETC Electron Transport Chain Disruption Mitochondria->ETC Parasite_Death Parasite Death (Hypnozoite) ETC->Parasite_Death DNA_damage->Parasite_Death

Caption: Proposed mechanism of action for the antimalarial drug primaquine.

Antimicrobial Applications

Derivatives of this compound have also been investigated for their antibacterial and antifungal properties.[1][15][16] The introduction of different substituents on the quinoline ring allows for the modulation of their antimicrobial spectrum and potency.[15]

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference(s)
6-Methoxy-2-methylquinoline-4-thiolEscherichia coli ATCC 3521815.63[16]
6-Methoxy-2-methylquinoline-4-thiolStaphylococcus aureus ATCC 653831.25[16]
6-Methoxy-2-methylquinoline-4-thiolMethicillin-resistant S. aureus7.81[16]
Ester derivative 7bGram-positive strainsHigh activity[15]
Thioether derivative 9cGram-positive strainsHigh activity[15]
Ester derivative 7bGram-negative strainsHigh activity[15]
Ester derivative 7dGram-negative strainsHigh activity[15]
Thioether derivative 9bGram-negative strainsHigh activity[15]
Ester derivative 7eAspergillus fumigatus, Syncephalastrum racemosum, Geotriucum candidumMore active than Amphotericin B[15]

Experimental Protocols

Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic Acid (Doebner Reaction)

This protocol describes a general procedure for the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives.[6]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml).

  • Heat the solution for 30 minutes.

  • Add p-anisidine (9.45 mmol) to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, a precipitate will form.

  • Filter the precipitate and wash it with ethanol and then hexane.

  • Recrystallize the crude product from ethanol to obtain the purified 6-methoxy-2-arylquinoline-4-carboxylic acid derivative.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[6][17]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound derivative Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570-590 nm Incubate_Overnight->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., EPG85-257RDB, EPG85-257P)

  • Culture medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C.[6]

  • Add 10 µl of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the increase in turbidity.[7][18]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Nocodazole, Colchicine)

  • Pre-chilled 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin polymerization mixture on ice containing tubulin protein (3 mg/mL) and 1 mM GTP in General Tubulin Buffer.[19]

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control.

  • Initiate the polymerization reaction by adding the tubulin polymerization mixture to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 1 hour.[20]

  • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)

This assay is used to assess the P-gp inhibitory activity of compounds by measuring the intracellular accumulation of the fluorescent P-gp substrate, Calcein-AM.[21]

Materials:

  • P-gp overexpressing cells and the corresponding parental cell line

  • Culture medium

  • Calcein-AM

  • Test compounds

  • Positive control (e.g., Verapamil)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate and culture overnight.[21]

  • Prepare serial dilutions of the test compound and the positive control in cell culture medium.

  • Remove the culture medium and wash the cells with PBS.

  • Add the different concentrations of the test compound and controls to the respective wells.

  • Incubate the plate at 37°C in a CO2 incubator for 30 minutes.

  • Add Calcein-AM to each well at a final concentration of 0.25 µM.[21]

  • Incubate the plate at 37°C for another 15-30 minutes.

  • Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.[21]

  • Measure the intracellular fluorescence using a fluorescence plate reader. Increased fluorescence in the presence of the test compound indicates P-gp inhibition.

In Vitro Antiplasmodial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[22]

Materials:

  • P. falciparum strains (drug-sensitive and -resistant)

  • Human erythrocytes

  • Culture medium

  • Test compounds

  • Standard antimalarial drugs (e.g., Chloroquine)

  • 96-well plates

  • SYBR Green I fluorescent dye

Procedure:

  • Maintain P. falciparum strains in continuous in vitro culture in human erythrocytes.

  • Serially dilute the test compounds and standard drugs in culture medium and add them to 96-well plates.

  • Add synchronized ring-stage parasites to the wells.

  • Incubate the plates for 48-72 hours under controlled atmospheric conditions.[22]

  • Use the SYBR Green I assay to quantify parasite proliferation by measuring the fluorescence of the DNA-binding dye.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.[22]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1][2]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Streptomycin) or antifungal (e.g., Amphotericin B)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.[2]

  • Add the prepared microbial inoculum to each well.

  • Include positive controls (standard antibiotic/antifungal) and negative controls (vehicle).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[2]

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

References

Application Notes and Protocols for the Use of 6-Methoxyquinoline in Developing Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 6-methoxyquinoline scaffold in the design and synthesis of novel anti-cancer agents. This document details the synthesis of key derivatives, their biological activities against various cancer cell lines, and the elucidation of their mechanisms of action. Detailed protocols for essential experimental procedures are provided to facilitate further research and development in this promising area of oncology.

Introduction to this compound in Oncology

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methoxy (B1213986) group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its anti-cancer potential. Derivatives of this compound have demonstrated a wide range of anti-tumor activities, including cytotoxicity against multidrug-resistant cancer cell lines, inhibition of key oncogenic signaling pathways, and disruption of cellular processes essential for tumor growth and proliferation.[1] This document will explore several classes of this compound derivatives and their applications as potential anti-cancer therapeutics.

Synthesis of Bioactive this compound Derivatives

The this compound core can be synthesized through various methods, with the Skraup synthesis being a common and scalable approach. This method involves the reaction of p-anisidine (B42471) (4-methoxyaniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. Further modifications to the quinoline ring at various positions can be achieved through subsequent reactions to generate diverse libraries of compounds for biological screening.

A general synthetic workflow for producing this compound and its derivatives is outlined below.

G cluster_synthesis General Synthetic Workflow p_anisidine p-Anisidine skraup Skraup Synthesis p_anisidine->skraup glycerol Glycerol glycerol->skraup oxidizing_agent Oxidizing Agent (e.g., Nitrobenzene) oxidizing_agent->skraup h2so4 H2SO4 h2so4->skraup q6m This compound skraup->q6m derivatization Further Derivatization (e.g., amination, substitution) q6m->derivatization active_compounds Bioactive this compound Derivatives derivatization->active_compounds G cluster_tubulin Mechanism of Tubulin Polymerization Inhibitors compound This compound Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules Polymerizes to form spindle Mitotic Spindle Formation microtubules->spindle Essential for g2m G2/M Phase Arrest spindle->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis Induces G cluster_kinase Kinase Inhibition by this compound Derivatives compound This compound Derivative cMet c-Met Receptor compound->cMet Inhibits PI3K PI3K compound->PI3K Inhibits cMet->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates proliferation Cell Proliferation & Survival mTOR->proliferation Promotes G cluster_workflow Experimental Workflow for Anti-Cancer Agent Screening synthesis Synthesis & Purification of this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis western_blot Western Blotting (Protein Expression) mechanism->western_blot target_assay Target-Specific Assays (e.g., Kinase Assay) mechanism->target_assay invivo In Vivo Studies (Animal Models) cell_cycle->invivo apoptosis->invivo western_blot->invivo target_assay->invivo

References

Application of 6-Methoxyquinoline in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline is a key heterocyclic scaffold in the design and synthesis of novel fluorescent probes. Its inherent photophysical properties, including environmental sensitivity and a large Stokes shift, make it an attractive fluorophore for developing sensors for a variety of biological and chemical analytes. The methoxy (B1213986) group at the 6-position acts as an electron-donating group, which can enhance the fluorescence quantum yield and modulate the emission wavelength. This document provides detailed application notes and protocols for the synthesis and utilization of this compound-based fluorescent probes for detecting pH, viscosity, metal ions, and reactive oxygen species (ROS).

Synthesis Protocols

The synthesis of fluorescent probes based on this compound typically involves a multi-step process, starting with the synthesis of the core this compound structure, followed by functionalization to introduce a recognition moiety for the target analyte.

Protocol 1: Synthesis of this compound

This protocol is based on the Skraup synthesis, a classic method for quinoline (B57606) synthesis.[1]

Materials:

Procedure:

  • In a three-necked flask, combine 1 part p-anisidine, 4.3-4.5 parts glycerol, 0.50-0.54 parts p-methoxynitrobenzene, 0.20-0.25 parts ferrous sulfate, and 1.0-1.3 parts boric acid (molar ratios).

  • Slowly add concentrated sulfuric acid dropwise. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.

  • Heat the mixture to 140°C and reflux for 8-8.5 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture to a pH of 5.5 with a 50% sodium hydroxide solution.

  • Remove the upper layer of resin by decantation.

  • Filter the remaining solid and wash it three times with distilled water.

  • After drying, wash the solid three times with ethyl acetate.

  • Combine all the ethyl acetate washes and extract the aqueous phase three times with ethyl acetate.

  • Combine all organic phases and remove the ethyl acetate by distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic Acid

This protocol utilizes the Doebner reaction to synthesize derivatives of this compound that can be further modified.[2]

Materials:

Procedure:

  • Dissolve the desired substituted benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in 5 ml of ethanol.

  • Heat the solution for 30 minutes.

  • Add p-anisidine (9.45 mmol) to the solution and reflux the mixture overnight.

  • After cooling, collect the precipitate by filtration.

  • Wash the precipitate with ethanol and hexane.

  • Recrystallize the product from ethanol to obtain the pure 6-methoxy-2-arylquinoline-4-carboxylic acid.

Protocol 3: Synthesis of (2-Aryl-6-methoxyquinolin-4-yl)methanol

This protocol describes the reduction of the carboxylic acid to an alcohol, providing a different functional group for further derivatization.[2]

Materials:

  • 6-Methoxy-2-arylquinoline-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Dry tetrahydrofuran (B95107) (THF)

  • 10% Sodium hydroxide solution

  • Chloroform

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, add LiAlH4 (0.45 g, 12 mmol) to 20 ml of dry THF.

  • With vigorous stirring, add a solution of the appropriate 6-methoxy-2-arylquinoline-4-carboxylic acid (5.67 mmol) in dry THF dropwise at a rate that maintains a gentle boil.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Carefully hydrolyze the resulting suspension by adding 10% sodium hydroxide solution until hydrogen evolution ceases.

  • Filter the solid and wash it thoroughly with chloroform.

  • The filtrate contains the desired (2-aryl-6-methoxyquinolin-4-yl)methanol.

Application Examples

pH Sensing

This compound derivatives can be designed as ratiometric fluorescent probes for pH. The protonation and deprotonation of the quinoline nitrogen atom or other functional groups in the probe molecule can significantly alter the electronic structure and thus the fluorescence properties.

  • Signaling Mechanism: The fluorescence of the probe is pH-dependent. At low pH, the quinoline nitrogen is protonated, leading to a change in the intramolecular charge transfer (ICT) characteristics of the molecule. This results in a shift in the emission wavelength, allowing for ratiometric detection of pH. For some probes, this can lead to a red shift in the emission spectrum at lower pH.[3]

  • Experimental Protocol (General):

    • Prepare a stock solution of the this compound-based pH probe in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with different pH values.

    • Add a small aliquot of the probe stock solution to each buffer solution to a final concentration in the low micromolar range.

    • Record the fluorescence emission spectra of each solution using a fluorometer.

    • Plot the ratio of the fluorescence intensities at two different wavelengths against the pH to generate a calibration curve.

Viscosity Sensing

Fluorescent probes with rotatable bonds, known as "molecular rotors," can be used to measure viscosity. The fluorescence quantum yield of these probes is often low in environments with low viscosity due to non-radiative decay through intramolecular rotation. In viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity.

  • Signaling Mechanism: Many viscosity probes based on this compound operate via the Twisted Intramolecular Charge Transfer (TICT) mechanism. In the excited state, the molecule attempts to relax by twisting around a single bond. In a low-viscosity medium, this twisting leads to a non-emissive TICT state. In a high-viscosity medium, the rotation is restricted, and the molecule de-excites through fluorescence.[4]

  • Experimental Protocol (General):

    • Prepare a stock solution of the this compound-based viscosity probe.

    • Prepare a series of solutions with varying viscosity, for example, by mixing glycerol and water in different ratios.

    • Add the probe to each solution at a constant concentration.

    • Measure the fluorescence intensity of each solution.

    • A linear relationship between the logarithm of the fluorescence intensity and the logarithm of the viscosity is often observed.[5]

Metal Ion Sensing

The quinoline scaffold can be functionalized with chelating agents to create fluorescent probes for specific metal ions. The binding of a metal ion to the probe can cause a "turn-on" or "turn-off" fluorescence response.

  • Signaling Mechanism: The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PeT). In the absence of the metal ion, the fluorescence of the quinoline fluorophore may be quenched by a nearby electron-rich group (PeT). Upon binding of the metal ion, the electron-donating ability of the quenching group is suppressed, leading to an increase in fluorescence.

  • Experimental Protocol (General):

    • Prepare a stock solution of the this compound-based metal ion probe.

    • Prepare solutions of various metal ions.

    • In a suitable buffer, add the probe solution.

    • Add different metal ion solutions to the probe solution and record the fluorescence spectra.

    • The probe's selectivity can be determined by comparing the fluorescence response to different metal ions.[6]

Reactive Oxygen Species (ROS) Sensing

Probes for ROS are designed with a reactive site that is specifically oxidized by a particular ROS, such as hydrogen peroxide (H₂O₂). This reaction triggers a change in the probe's fluorescence.

  • Signaling Mechanism: A common strategy is to use a boronate ester as a reactive group. The boronate ester quenches the fluorescence of the this compound fluorophore. In the presence of H₂O₂, the boronate is oxidized and cleaved, releasing the highly fluorescent this compound derivative.[7][8]

  • Experimental Protocol (General):

    • Synthesize the this compound-boronate probe.

    • Prepare a stock solution of the probe in an appropriate solvent.

    • Incubate the probe with different concentrations of H₂O₂ in a suitable buffer.

    • Measure the fluorescence intensity at the emission maximum of the released this compound fluorophore.

    • The probe's response can be used to quantify the concentration of H₂O₂.

Quantitative Data Summary

The following tables summarize the photophysical properties of some this compound derivatives and related fluorescent probes.

Table 1: Photophysical Properties of this compound Derivatives

CompoundExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
This compound (6MQ)~350400-47050-120-Varies[9]
6-Methoxy-4-trifluoromethylcarbostyril-460-~0.10-[10]
3,4-Dicyano-6-methoxycarbostyril-540-~0.15-[10]
3,4-Dicyano-6,7-dimethoxycarbostyril45052070~0.50Acetonitrile[10]

Table 2: Properties of a this compound-based Chloride Ion Sensor

PropertyValueConditionsReference
Stern-Volmer Quenching Constant (K_sv)~75 M⁻¹Aqueous solution[11]
Quenching Rate Constant (k_q)3.21 x 10⁹ M⁻¹s⁻¹Aqueous solution[11]

Signaling Pathways and Experimental Workflows

pH Sensing Mechanism

ph_sensing Probe_High_pH Probe (Deprotonated) Probe_Low_pH Probe (Protonated) Probe_High_pH->Probe_Low_pH + H+ Fluorescence_1 Fluorescence (λem1) Probe_High_pH->Fluorescence_1 Excitation Probe_Low_pH->Probe_High_pH + OH- Fluorescence_2 Fluorescence (λem2, Red-shifted) Probe_Low_pH->Fluorescence_2 Excitation H_plus H+ OH_minus OH-

Caption: Signaling pathway for a this compound-based pH probe.

Viscosity Sensing Workflow

viscosity_workflow Start Prepare Probe Stock Solution Add_Probe Add Probe to Standards Start->Add_Probe Prepare_Viscosity_Stds Prepare Viscosity Standards (e.g., Glycerol/Water mixtures) Prepare_Viscosity_Stds->Add_Probe Measure_Fluorescence Measure Fluorescence Intensity Add_Probe->Measure_Fluorescence Plot_Data Plot log(Intensity) vs. log(Viscosity) Measure_Fluorescence->Plot_Data Calibration_Curve Generate Calibration Curve Plot_Data->Calibration_Curve

Caption: Experimental workflow for viscosity sensing.

ROS Sensing Mechanism

ros_sensing cluster_reaction Reaction with ROS Probe_Quenched 6-MQ-Boronate (Non-fluorescent) Probe_Fluorescent This compound (Fluorescent) Probe_Quenched->Probe_Fluorescent Oxidation Byproduct Boronic Acid Probe_Fluorescent->Byproduct Release of ROS H₂O₂

Caption: Signaling mechanism for a ROS-responsive probe.

References

Application Note and Protocol for the Quantification of 6-Methoxyquinoline-4-carbaldehyde by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 6-methoxyquinoline-4-carbaldehyde (B1360400). This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described protocol offers a reliable and efficient approach for the determination of this compound-4-carbaldehyde in solution, suitable for quality control and research applications.

Introduction

This compound-4-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a critical building block in medicinal chemistry and drug discovery.[1] Its quinoline (B57606) core, functionalized with methoxy (B1213986) and formyl groups, provides a versatile scaffold for the development of novel therapeutic agents.[1] Accurate and precise quantification of this intermediate is essential to ensure the quality and consistency of downstream synthetic products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed analytical technique for the quantification of aromatic compounds, offering high sensitivity and selectivity.[2] This document provides a detailed experimental protocol for the HPLC-UV analysis of this compound-4-carbaldehyde, including chromatographic conditions, sample preparation, and method performance data.

Chemical Properties

  • IUPAC Name: this compound-4-carbaldehyde[1]

  • Molecular Formula: C₁₁H₉NO₂[1]

  • Molecular Weight: 187.19 g/mol [1]

  • Appearance: Yellow solid[1]

  • Solubility: Soluble in organic solvents such as chloroform (B151607) and acetone.[1]

  • CAS Number: 4363-94-4[1]

Experimental Protocol

Instrumentation and Materials
  • HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (B129727) (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid (HCOOH), analytical grade.

  • This compound-4-carbaldehyde reference standard of known purity.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound-4-carbaldehyde reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

Sample Preparation
  • Dissolve the sample containing this compound-4-carbaldehyde in the mobile phase to an expected concentration within the calibration range.[2]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions

The analysis is performed using an isocratic elution method with the following parameters:

ParameterCondition
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 10 µL[2]
Detection Wavelength 240 nm and 320 nm (monitor at the maximum absorbance)[2]
Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound-4-carbaldehyde in the samples can then be determined from the linear regression of the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated HPLC-UV method for the quantification of this compound-4-carbaldehyde.

ParameterResult
Retention Time (approx.) 4.5 min
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Data is representative and may vary depending on the specific instrumentation and column used.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC-UV System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System Chromatography Chromatographic Separation (Isocratic, 30°C, 1.0 mL/min) HPLC_System->Chromatography Detection UV Detection (240 nm & 320 nm) Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC-UV quantification of this compound-4-carbaldehyde.

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine via Conrad-Limpach Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methoxy-2-methylquinolin-4-amine (B10410) is a quinoline (B57606) derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimalarial, and antimicrobial properties.[1][2] This document provides detailed protocols for a robust, multi-step synthesis of 6-Methoxy-2-methylquinolin-4-amine. The synthetic strategy is centered on the classic Conrad-Limpach reaction to construct the core quinoline ring system, followed by subsequent chlorination and amination to yield the final product.[3]

Overall Synthetic Strategy

The synthesis is typically achieved in three main stages:

G cluster_0 Overall Synthesis Workflow Reactants p-Anisidine + Ethyl Acetoacetate Intermediate1 6-Methoxy-2-methylquinolin-4-ol Reactants->Intermediate1  Conrad-Limpach  Synthesis Intermediate2 4-Chloro-6-methoxy-2-methylquinoline Intermediate1->Intermediate2  Chlorination  (POCl₃) Product 6-Methoxy-2-methylquinolin-4-amine Intermediate2->Product  Amination  (Ammonia)

Overall workflow for the synthesis of 6-Methoxy-2-methylquinolin-4-amine.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol via Conrad-Limpach Reaction

This protocol describes the formation of the quinoline core structure. The regioselectivity of the Conrad-Limpach synthesis is highly dependent on temperature.[4] An initial condensation at a moderate temperature favors the kinetic enamine intermediate, which upon high-temperature cyclization, yields the desired 4-quinolone product.[4][5]

Materials:

  • p-Anisidine

  • Ethyl acetoacetate

  • High-boiling inert solvent (e.g., Dowtherm A, mineral oil, or diphenyl ether)[4][6]

  • Hexane (B92381) or other suitable non-polar solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle and high-temperature bath

  • Stirring apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of p-anisidine and ethyl acetoacetate (e.g., 1 equivalent of p-anisidine, 1.1 equivalents of ethyl acetoacetate).[6] Heat the mixture at 140-150 °C for 1-2 hours to form the intermediate, ethyl 3-((4-methoxyphenyl)amino)but-2-enoate.[3][6]

  • Cyclization: In a separate flask, preheat a high-boiling solvent like Dowtherm A to approximately 250 °C.[6]

  • Slowly add the intermediate from Step 1 to the hot solvent. Maintain the temperature at 250 °C for 30-60 minutes to effect cyclization.[3][6] Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Allow the reaction mixture to cool to below 100 °C. b. Dilute the mixture with an inert solvent such as hexane to precipitate the product.[6] c. Collect the solid precipitate by filtration. d. Wash the solid thoroughly with hexane and then water. e. Dry the crude product. For higher purity, recrystallize from a suitable solvent like ethanol (B145695) to obtain pure 6-methoxy-2-methylquinolin-4-ol.[3]

Protocol 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

This protocol details the conversion of the 4-hydroxyquinoline to the 4-chloro intermediate, which is essential for the subsequent amination step.

Materials:

  • 6-Methoxy-2-methylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃), freshly distilled or new bottle recommended[4]

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 6-methoxy-2-methylquinolin-4-ol in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Add a catalytic amount of DMF (a few drops).[3][4]

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[3] Monitor the reaction's completion by TLC.

  • Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. In a fume hood, slowly and carefully pour the cooled mixture onto a large volume of crushed ice with vigorous stirring.[3][4] c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic and precipitation is complete.[4] d. Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 4-chloro-6-methoxy-2-methylquinoline.[4]

Protocol 3: Synthesis of 6-Methoxy-2-methylquinolin-4-amine

This protocol describes the final amination of the 4-chloroquinoline (B167314) intermediate via a nucleophilic aromatic substitution (SₙAr) reaction.

Materials:

Procedure:

  • In a pressure vessel, combine 4-chloro-6-methoxy-2-methylquinoline (1 equivalent) and phenol (e.g., 5 equivalents).[1]

  • Heat the mixture to 180 °C for 1 hour.[1][3]

  • Cool the vessel, then add a source of ammonia (e.g., saturate with ammonia gas or add concentrated ammonium hydroxide).[1][4]

  • Seal the vessel again and heat to 180 °C for 5 hours.[1][3][4]

  • Work-up and Purification: a. After cooling completely, carefully open the vessel in a well-ventilated fume hood. b. Add water and make the solution alkaline with a sodium hydroxide solution, which may cause the product to precipitate.[3] c. If the product precipitates, collect it by filtration, wash with water, and dry. d. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.[4] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography or recrystallization to obtain the final 6-Methoxy-2-methylquinolin-4-amine.[4]

Data Presentation

The following table summarizes typical yields and key characterization data for the synthesized compounds.

Reaction Step Product Typical Yield (%) Key Characterization Data (¹H NMR Predictions) [2][3]
Conrad-Limpach6-Methoxy-2-methylquinolin-4-ol60-80[3]Signals for methyl, methoxy, and aromatic protons. The proton at C5 typically appears as a doublet.
Chlorination4-Chloro-6-methoxy-2-methylquinoline70-90[3]Downfield shift of aromatic protons compared to the 4-hydroxy precursor.
Amination6-Methoxy-2-methylquinolin-4-amine~82[3]Appearance of a broad singlet for the -NH₂ protons (~5.0-6.0 ppm); C2-CH₃ singlet (~2.4-2.6 ppm); C6-OCH₃ singlet (~3.8-4.0 ppm).[2]

Troubleshooting and Biological Context

Common Synthetic Issues

The synthesis may present challenges such as isomer formation or incomplete reactions. A logical approach to troubleshooting is essential for optimizing yields and purity.[4]

G cluster_1 Troubleshooting Workflow Problem1 Problem: Isomer formation in Conrad-Limpach step Cause1 Cause: High initial reaction temperature Problem1->Cause1 Solution1 Solution: Use two-stage heating. 1. Moderate temp (<140°C) for condensation. 2. High temp (~250°C) for cyclization. Cause1->Solution1 Problem2 Problem: Incomplete chlorination in Step 2 Cause2 Cause: Poor reagent quality or non-anhydrous conditions Problem2->Cause2 Solution2 Solution: Use freshly distilled or new POCl₃. Ensure anhydrous conditions. Cause2->Solution2

Workflow for troubleshooting common synthesis issues.
Biological Relevance: PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives are widely investigated for their potential to modulate cellular signaling pathways critical to cancer cell growth and survival.[2] One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2] The 6-methoxy-2-methylquinolin-4-amine scaffold serves as a valuable starting point for developing inhibitors that target components of this pathway.[7]

G cluster_2 Simplified PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Quinoline Derivatives Inhibitor->PI3K Inhibition

Potential interaction of quinoline derivatives with the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Spectroscopic Characterization of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic analysis of 6-Methoxyquinoline (C₁₀H₉NO, Molecular Weight: 159.18 g/mol ), a key intermediate in organic synthesis and pharmaceutical development.[1] Detailed protocols and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented to facilitate unambiguous compound identification and characterization.

Introduction to this compound

This compound is a heterocyclic aromatic compound widely used as a building block in the synthesis of various pharmaceutical agents.[1] Its derivatives have been investigated for a range of biological activities, including potential anti-cancer properties.[2] Given its role as a precursor in drug development, rigorous structural elucidation and purity assessment are critical.[2] Spectroscopic techniques are the primary methods for confirming the identity and structure of this compound. This guide outlines the principal analytical techniques and provides standardized protocols for its characterization.

Spectroscopic Data and Analysis

The following sections summarize the expected spectroscopic data for this compound. These values are derived from a combination of experimental data from similar compounds and predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (δ) ppmMultiplicity
H28.5 - 8.8Doublet of doublets
H48.0 - 8.3Doublet of doublets
H87.9 - 8.1Doublet
H57.4 - 7.6Doublet
H37.2 - 7.4Doublet of doublets
H77.0 - 7.2Doublet of doublets
-OCH₃3.8 - 4.0Singlet

Data extrapolated from related structures and spectral databases.[2][4][5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentExpected Chemical Shift (δ) ppm
C4~148
C2~144
C8a~144
C6~157
C7~129
C5~122
C4a~121
C8~131
C3~121
-OCH₃~55

Data extrapolated from related structures and spectral databases.[5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2850 - 3000Medium
Aromatic C=C and C=N Stretch1500 - 1625Strong-Medium
C-O Stretch (Aryl Ether)1230 - 1270 (asymmetric)Strong
1020 - 1075 (symmetric)Strong
C-H Out-of-plane Bending750 - 900Strong

Data based on characteristic frequencies for quinolines and aryl ethers.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] Electron Ionization (EI) is a common technique that can cause fragmentation, offering structural clues.

Two primary fragmentation patterns are observed for methoxyquinolines.[10][11] One involves the initial loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). The second involves the loss of a formyl radical (•CHO) followed by the loss of hydrogen cyanide (HCN).[11]

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺159Molecular Ion
[M-CH₃]⁺144Loss of a methyl radical
[M-CHO]⁺130Loss of a formyl radical
[M-CH₃-CO]⁺116Subsequent loss of CO

Data based on common fragmentation patterns of methoxyquinolines.[10][11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The maximum absorption wavelengths (λ_max) are influenced by the extent of the π-conjugated system.[3] For this compound in various solvents, absorption maxima are typically observed in the UV region.[13]

Table 5: UV-Vis Absorption Data for this compound

Solventλ_max (nm)
Cyclohexane~310, ~325
Ethanol~315, ~330
Water~315, ~330

Data obtained from steady-state and time-resolved emission studies.[13][14]

Experimental Workflows and Protocols

Visualized Workflows

Caption: General workflow for spectroscopic analysis.

Caption: Correlation of techniques to structural information.

Experimental Protocols
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[2][7]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[7]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).[7]

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).[7]

    • A longer acquisition time or a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.[2]

    • Place a small amount of liquid or solid this compound directly onto the crystal.

  • Sample Preparation (KBr Pellet Method):

    • This method is for solid samples. Finely grind a small amount of this compound with dry potassium bromide (KBr).[3]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition:

    • Record a background spectrum to subtract atmospheric contributions.[3]

    • Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

    • Record the spectrum over the mid-IR range, typically 4000-400 cm⁻¹.[7]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol (B129727) or acetonitrile.[3]

  • Data Acquisition:

    • Introduce the sample into the ion source. This can be done via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) inlet.[7]

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-200 amu).[7]

    • Acquire data in positive ion mode.[2]

    • For confirmation of elemental composition, high-resolution mass spectrometry can be employed.[7]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

    • Perform serial dilutions to create a sample with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Use a matched pair of cuvettes. Fill one with the pure solvent to serve as a blank.

    • Fill the other cuvette with the sample solution.

    • Scan the sample across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λ_max).

Application in Drug Development

Quinoline (B57606) derivatives are known to interact with various cellular signaling pathways, often by acting as inhibitors of protein kinases.[2] While the specific biological targets of this compound require further investigation, its structural analogs are studied for their potential to modulate pathways like the PI3K/Akt/mTOR and EGFR pathways, which are frequently dysregulated in cancer.[2][15] The precise characterization of this compound using the spectroscopic methods described here is a fundamental first step for any such investigation, ensuring the identity and purity of the molecule being tested.

Caption: Generalized pathway where quinoline derivatives may act.

References

Application Notes and Protocols: Synthesis and Evaluation of 6-methoxy-2-arylquinolines as P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-methoxy-2-arylquinolines and their evaluation as inhibitors of P-glycoprotein (P-gp), a critical transporter in multidrug resistance (MDR). The protocols detailed below are based on established methodologies for the synthesis of quinoline (B57606) derivatives and standardized assays for assessing P-gp inhibition.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide array of structurally diverse compounds out of cells.[1] In cancer cells, the overexpression of P-gp is a primary mechanism of multidrug resistance, as it lowers the intracellular concentration of chemotherapeutic agents, thereby reducing their effectiveness.[2] The development of P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs. The 6-methoxy-2-arylquinoline scaffold has emerged as a promising framework for the design of novel and potent P-gp inhibitors.[3][4][5][6]

Synthesis of 6-methoxy-2-arylquinoline Derivatives

The synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids can be achieved through a one-step Doebner reaction.[6] This reaction involves the condensation of a substituted benzaldehyde (B42025), pyruvic acid, and p-anisidine (B42471) in ethanol (B145695).[6] Subsequent reduction of the carboxylic acid group to an alcohol can be performed to explore the structure-activity relationship, as alcoholic derivatives have shown significant P-gp inhibitory activity.[3][4][6]

General Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction1 Doebner Reaction cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product Benzaldehyde Substituted Benzaldehyde Doebner Reflux in Ethanol Benzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner pAnisidine p-Anisidine pAnisidine->Doebner CarboxylicAcid 6-Methoxy-2-arylquinoline -4-carboxylic Acid Doebner->CarboxylicAcid Reduction LiAlH4, Dry THF CarboxylicAcid->Reduction Alcohol (6-Methoxy-2-arylquinolin -4-yl)methanol Reduction->Alcohol

Caption: General workflow for the synthesis of 6-methoxy-2-arylquinoline derivatives.

Protocol 1: Synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid (Doebner Reaction)[1][6]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Pyruvic acid (1.5 eq)

  • p-Anisidine (1.0 eq)

  • Ethanol

  • Hexane

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde and pyruvic acid in ethanol.

  • Heat the mixture for 30 minutes.

  • Add p-anisidine to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, a precipitate will form.

  • Collect the precipitate by filtration and wash it with ethanol followed by hexane.

  • Recrystallize the crude product from ethanol to yield the purified 6-methoxy-2-arylquinoline-4-carboxylic acid derivative.

Protocol 2: Reduction of 6-methoxy-2-arylquinoline-4-carboxylic acid to (6-methoxy-2-arylquinolin-4-yl)methanol[1][6]

Materials:

  • 6-methoxy-2-arylquinoline-4-carboxylic acid derivative (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Standard reaction glassware for anhydrous conditions

Procedure:

  • In a dry flask under an inert atmosphere, suspend the 6-methoxy-2-arylquinoline-4-carboxylic acid derivative in dry THF.

  • Cool the suspension in an ice bath.

  • Slowly add LiAlH₄ to the cooled suspension.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide (B78521) solution.

  • Filter the resulting mixture and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol derivative.

Evaluation of P-glycoprotein Inhibition

The inhibitory activity of the synthesized 6-methoxy-2-arylquinolines on P-gp can be assessed using several in vitro assays. The most common methods are the rhodamine 123 efflux assay and the P-gp ATPase activity assay.

Mechanism of P-gp Inhibition

P-gp inhibitors can act through various mechanisms, including:

  • Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the substrate-binding site, altering the transporter's conformation and reducing its activity.

  • Allosteric Inhibition: The inhibitor binds to an allosteric site, modulating the affinity of the substrate-binding site.

  • Interference with ATP hydrolysis: The inhibitor interferes with the binding or hydrolysis of ATP, which is necessary for the transport function of P-gp.[7]

PgpInhibition Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Extracellular Extracellular Pgp->Extracellular Efflux Drug Drug (P-gp Substrate) Drug->Pgp Binds Inhibitor 6-methoxy-2-arylquinoline (P-gp Inhibitor) Inhibitor->Pgp Blocks ATP ATP ATP->Pgp Hydrolysis Intracellular Intracellular

Caption: Mechanism of P-gp inhibition by 6-methoxy-2-arylquinolines.

Protocol 3: Rhodamine 123 Efflux Assay[1][3][4][6]

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123. Inhibition of efflux leads to intracellular accumulation of rhodamine 123, resulting in increased fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., EPG85-257RDB) and the corresponding drug-sensitive parental cell line (e.g., EPG85-257P)

  • Rhodamine 123

  • Test compounds (6-methoxy-2-arylquinolines)

  • Positive control (e.g., Verapamil)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-incubate the cells with the test compounds or controls at the desired concentrations for a specified time (e.g., 30 minutes).

  • Add rhodamine 123 to a final concentration of (e.g., 5 µM) and incubate for a further period (e.g., 60 minutes).

  • Wash the cells with cold PBS to remove extracellular rhodamine 123.

  • Lyse the cells or measure the intracellular fluorescence directly using a flow cytometer or fluorescence plate reader.

  • The increase in intracellular fluorescence in the presence of a test compound compared to the vehicle control indicates P-gp inhibition.

Protocol 4: P-gp ATPase Activity Assay[8][9][10]

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp. P-gp substrates and inhibitors can modulate its ATPase activity.

Materials:

  • P-gp-rich membrane vesicles

  • Test compounds (6-methoxy-2-arylquinolines)

  • Positive control (e.g., Verapamil)

  • ATP

  • Assay buffer

  • Phosphate (B84403) detection reagent (e.g., malachite green)

  • Microplate reader

Procedure:

  • Pre-incubate the P-gp membrane vesicles with the test compounds or controls at various concentrations in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • The change in ATPase activity in the presence of the test compound compared to the basal activity is determined.

Quantitative Data Presentation

The P-gp inhibitory activity of a series of 6-methoxy-2-arylquinolines is summarized in the table below. The data is presented as the fold increase in P-gp inhibition compared to the known P-gp inhibitor, verapamil.

CompoundR GroupP-gp Inhibition Fold vs. Verapamil (at 10 µM)
5a -CH₂OH (from 4-carboxy)1.3
5b -CH₂OH (from 4-carboxy)2.1

Data extracted from a study by Ghasemi et al. (2018).[3][4][6]

Conclusion

The 6-methoxy-2-arylquinoline scaffold represents a valuable starting point for the development of novel P-glycoprotein inhibitors. The protocols provided here offer a robust framework for the synthesis and biological evaluation of these compounds. The alcoholic derivatives, in particular, have demonstrated significant potency in reversing P-gp-mediated efflux, highlighting a key area for further structure-activity relationship studies. These application notes and protocols are intended to guide researchers in the design and execution of experiments aimed at discovering and characterizing new agents to combat multidrug resistance in cancer.

References

Application Notes and Protocols for the Ugi-Azide Reaction in the Synthesis of 8-Amino-6-Methoxyquinoline Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 8-Amino-6-Methoxyquinoline (B117001) hybrids utilizing the Ugi-azide multicomponent reaction. This class of compounds has demonstrated significant antiplasmodial activity, making them promising candidates for antimalarial drug discovery.[1][2] This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the underlying chemical and biological processes.

Introduction

The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in antimalarial drug development, with primaquine (B1584692) and tafenoquine (B11912) being notable examples.[1] The Ugi-azide reaction is a powerful one-pot, four-component reaction that allows for the rapid and efficient synthesis of 1,5-disubstituted-1H-tetrazoles. This reaction is particularly valuable in medicinal chemistry for generating diverse libraries of complex molecules from simple starting materials. By combining the 8-amino-6-methoxyquinoline core with a tetrazole moiety through the Ugi-azide reaction, novel hybrid molecules with potent biological activities can be synthesized.

The synthesized hybrids have been evaluated for their antiplasmodial activity against Plasmodium falciparum and their cytotoxicity against mammalian cell lines to determine their selectivity index. The mechanism of action for 8-aminoquinolines is believed to involve a two-step biochemical relay, starting with metabolic activation and culminating in the generation of reactive oxygen species (ROS) that induce parasite killing.

Data Presentation

The following tables summarize the in vitro antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum and cytotoxicity against L-6 rat skeletal myoblast cells for a series of 8-Amino-6-Methoxyquinoline-tetrazole hybrids. The selectivity index (SI) is calculated as the ratio of the IC50 in L-6 cells to the IC50 in P. falciparum.

Table 1: Antiplasmodial Activity and Cytotoxicity of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids with a Methyl Linker [1][2]

CompoundAldehyde Side ChainPfNF54 IC50 (µM)L-6 cells IC50 (µM)Selectivity Index (SI)
13 Ethyl23.60>250>10.6
14 Phenyl5.12185.236.2
15 4-Fluorophenyl2.68124.046.3
16 4-Chlorophenyl0.32454.73169.0
17 4-Bromophenyl0.45662.78137.6
18 2-(Trifluoromethyl)phenyl0.387123.1318.1
19 2-Naphthyl0.412248.5603.1
20 1-Naphthyl2.00119.459.7
21 9-Anthracenyl1.26>250>198.4
22 2-Phenoxyphenyl0.35198.7281.2

Table 2: Antiplasmodial Activity and Cytotoxicity of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids with a (Methylamino)ethyl Linker [1]

CompoundAldehyde Side ChainPfNF54 IC50 (µM)L-6 cells IC50 (µM)Selectivity Index (SI)
7 Ethyl15.98>250>15.6
8 Phenyl7.05198.328.1
9 4-Fluorophenyl5.34165.431.0
10 4-Chlorophenyl5.87143.224.4
11 4-Bromophenyl2.92111.938.3
12 2-(Trifluoromethyl)phenyl2.5198.639.3

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (B1580621)

This protocol is based on the Skraup reaction.

Materials:

Procedure:

  • In a large three-necked round-bottom flask equipped with a mechanical stirrer, add arsenic(V) oxide, followed by 4-methoxy-2-nitroaniline and glycerol to form a slurry.

  • With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.

  • After the initial exothermic reaction subsides, heat the reaction mixture to 117-119 °C and maintain this temperature for 7 hours.

  • Cool the mixture to below 100 °C and carefully pour it into water.

  • Allow the diluted mixture to cool, then neutralize with concentrated ammonium hydroxide. The crude product will precipitate.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from methanol to yield pure 6-methoxy-8-nitroquinoline.

Protocol 2: Synthesis of 8-Amino-6-Methoxyquinoline

This protocol describes the reduction of the nitro group of 6-methoxy-8-nitroquinoline.

Materials:

  • 6-Methoxy-8-nitroquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (B145695)

  • 2M Potassium Hydroxide (KOH) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate to the solution.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M KOH solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain 8-amino-6-methoxyquinoline. The crude product can be further purified by column chromatography if necessary.[3]

Protocol 3: General Procedure for the Ugi-Azide Reaction to Synthesize 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids

Materials:

  • 8-Amino-6-methoxyquinoline

  • Aldehyde (aliphatic or aromatic)

  • Trimethylsilyl (B98337) azide (B81097) (TMSN₃)

  • tert-Butyl isocyanide

  • Dry Methanol

  • Dichloromethane (CH₂Cl₂)

  • 30% aqueous Sodium Disulfite solution

  • 0.1% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 8-amino-6-methoxyquinoline (1.0 equivalent) in dry methanol in a round-bottom flask under an argon atmosphere.

  • Add the corresponding aldehyde (1.0 equivalent) to the solution and stir the mixture at room temperature for 1 hour to form the imine.

  • Add trimethylsilyl azide (1.0 equivalent) and tert-butyl isocyanide (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 20-120 hours. Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent in vacuo.

  • Dissolve the residue in dichloromethane.

  • Wash the organic solution several times with 30% aqueous sodium disulfite solution, followed by 0.1% aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 8-Amino-6-Methoxyquinoline-tetrazole hybrid.[3]

Visualizations

Ugi-Azide Reaction Mechanism

Ugi_Azide_Mechanism Amine 8-Amino-6-Methoxyquinoline (Amine) Imine Schiff Base (Imine) Amine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Protonation Protonation Imine->Protonation H⁺ Isocyanide tert-Butyl Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Azide Trimethylsilyl Azide (TMSN₃) Tetrazole 1,5-Disubstituted Tetrazole Hybrid Azide->Tetrazole Nitrilium->Tetrazole + Azide (N₃⁻) Protonation->Nitrilium + Isocyanide

Caption: Generalized mechanism of the Ugi-azide four-component reaction.

Experimental Workflow for Synthesis

Experimental_Workflow Start1 4-Methoxy-2-nitroaniline + Glycerol Skraup Skraup Reaction Start1->Skraup Nitroquinoline 6-Methoxy-8-nitroquinoline Skraup->Nitroquinoline Reduction Reduction (SnCl₂) Nitroquinoline->Reduction Aminoquinoline 8-Amino-6-Methoxyquinoline Reduction->Aminoquinoline Ugi_Azide Ugi-Azide Reaction Aminoquinoline->Ugi_Azide Ugi_Inputs Aldehyde, TMSN₃, tert-Butyl Isocyanide Ugi_Inputs->Ugi_Azide Crude_Product Crude Hybrid Product Ugi_Azide->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure 8-Amino-6-Methoxyquinoline -Tetrazole Hybrid Purification->Final_Product Bio_Assay Biological Assays (Antiplasmodial & Cytotoxicity) Final_Product->Bio_Assay Data IC₅₀ & SI Data Bio_Assay->Data

Caption: Workflow for the synthesis and evaluation of 8-Amino-6-Methoxyquinoline hybrids.

Proposed Biological Mechanism of Action

Biological_Mechanism Drug 8-Aminoquinoline Hybrid Metabolism Host Metabolic Activation (e.g., CYP enzymes) Drug->Metabolism Metabolites Redox-Active Metabolites Metabolism->Metabolites Redox_Cycling Redox Cycling Metabolites->Redox_Cycling ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Redox_Cycling->ROS Damage Oxidative Stress & Damage ROS->Damage Parasite Plasmodium parasite Parasite->Damage Death Parasite Death Damage->Death

References

Troubleshooting & Optimization

Technical Support Center: Skraup Synthesis of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup synthesis of 6-Methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this classical yet powerful reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis for this compound?

The Skraup synthesis is a chemical reaction used to synthesize quinolines.[1][2] For this compound, the reaction involves heating p-anisidine (B42471) (4-methoxyaniline) with glycerol (B35011), a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through several key stages: the dehydration of glycerol to the reactive intermediate acrolein, a Michael addition of the p-anisidine to acrolein, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline (B57606) ring system.[1][3][4]

Q2: Why is the Skraup reaction known for being difficult to control?

The reaction is notoriously vigorous and highly exothermic.[1][5][6] This is primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent energetic reactions.[6] Without proper control, the temperature can rise rapidly, leading to a violent, sometimes uncontrollable reaction, which significantly increases the formation of tar and reduces the yield of the desired product.[1][7]

Q3: What is the purpose of adding ferrous sulfate (B86663) (FeSO₄) or boric acid to the reaction?

Ferrous sulfate or boric acid are added as moderators to control the violent exothermic nature of the reaction.[1][4][7] Ferrous sulfate is believed to act as an oxygen carrier, allowing the final oxidation step to occur more smoothly and over a longer period, thus preventing a runaway reaction.[1] Boric acid also helps to control the reaction's vigor.[7] Adding these moderators is a crucial step for both safety and for improving the final product yield by minimizing tar formation.[1][7]

Q4: What are the primary causes of low yield and tar formation?

Low yields and the formation of a thick, black tar are the most common issues with this synthesis.[1][8][9] Key causes include:

  • Uncontrolled Reaction Temperature: Localized overheating is a major contributor to the polymerization of the acrolein intermediate and general charring of reactants.[1][5]

  • Inefficient Mixing: The reaction mixture is often viscous. Poor agitation can lead to localized hotspots, promoting side reactions and tar formation.[1][5]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of the reactants can lead to incomplete conversion and an increase in side products.[1]

  • Difficult Product Isolation: The viscous, tarry nature of the crude reaction mixture can make the extraction and purification of the final product challenging, leading to significant material loss during work-up.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction is too violent / uncontrollable Uncontrolled exothermic reaction.1. Add a Moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[1][7][10]2. Control Reagent Addition: Add the concentrated sulfuric acid slowly in portions while monitoring the internal temperature. External cooling may be necessary.[5][7]3. Ensure Efficient Stirring: Use a robust mechanical stirrer, as a magnetic stir bar may be insufficient for the viscous mixture.[1][5]
Low or No Product Yield 1. Reaction temperature too low or time too short. 2. Poor quality or wet reagents. 3. Significant tar formation. 1. Monitor Temperature: Ensure the reaction reaches and is maintained at the optimal temperature (typically 140-150°C) for several hours after the initial exotherm subsides.[1][10]2. Verify Reagent Purity: Use high-purity, anhydrous glycerol, as water can interfere with the reaction.[5][8]3. Minimize Tar: Follow the steps to control the reaction's vigor. A smoother reaction minimizes polymerization.[6]
Thick, Intractable Tar Formation Polymerization of the acrolein intermediate due to high temperatures and strongly acidic conditions.[6]1. Strict Temperature Control: Adhere to the recommended temperature profile. Do not overheat.[5]2. Use a Milder Oxidizing Agent: While nitrobenzene (B124822) is common, other agents like arsenic pentoxide have been used to achieve less violent reactions.[2][6]3. Consider Polymerization Inhibitors: In some cases, the addition of an inhibitor like hydroquinone (B1673460) may be beneficial.[6]
Difficult Product Isolation / Loss During Work-up The product is trapped within the viscous tarry mixture.1. Dilute the Mixture: After cooling, carefully dilute the reaction mixture with water to reduce viscosity before neutralization.[1]2. Utilize Steam Distillation: After making the mixture strongly basic with NaOH, steam distillation is a highly effective method to separate the volatile this compound from non-volatile tars.[1][5]3. Optimize Extraction: After steam distillation, extract the distillate with a suitable organic solvent like toluene (B28343) or ethyl acetate.[1][10]
Data Presentation
Table 1: Effect of Aniline (B41778) Substituent on Quinoline Yield

This table, adapted from data on microwave-assisted Skraup reactions, illustrates how the electronic nature of the substituent on the aniline ring affects the product yield. The electron-donating methoxy (B1213986) group (-OCH₃) on p-anisidine results in a good yield for this compound.

Aniline Substituent (Position 4)ProductYield (%)
-OH6-Hydroxyquinoline66
-OCH₃ This compound 58
-CH₃6-Methylquinoline50
-Cl6-Chloroquinoline48
-F6-Fluoroquinoline46
-COCH₃6-Acetylquinoline18
(Data sourced from a modified microwave-assisted Skraup reaction study.)[5]
Table 2: Example Reagent Ratios for this compound Synthesis

The following molar ratios are based on a patented procedure for the synthesis of this compound.

ReagentMolar Ratio (per 1 part p-Anisidine)
p-Anisidine1.0
Glycerol4.3 - 4.5
p-Nitroanisole (Oxidant)0.50 - 0.54
Ferrous Sulfate (Moderator)0.20 - 0.25
Boric Acid (Moderator)1.0 - 1.3
Concentrated Sulfuric AcidAdded slowly (Volume ratio to glycerol is 1:6)
(Data sourced from patent CN103804289A)[10]
Experimental Protocols & Visualizations
Skraup Synthesis Reaction Pathway

The synthesis proceeds through a cascade of reactions, initiated by the acid-catalyzed formation of acrolein.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein -2H₂O (H₂SO₄) Adduct Michael Adduct Acrolein->Adduct Anisidine p-Anisidine Anisidine->Adduct Michael Addition Cyclized Cyclized Intermediate (Dihydroquinoline) Adduct->Cyclized Cyclization & Dehydration Product This compound Cyclized->Product Oxidation

Caption: Key stages of the Skraup synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.[1][5][10][11] Safety Warning: This reaction is highly exothermic and involves corrosive materials. Always perform in a well-ventilated fume hood with appropriate personal protective equipment (goggles, lab coat, gloves). A safety shower should be nearby.[11]

Reagents & Setup:

  • Equip a large round-bottom flask with a powerful mechanical stirrer and a reflux condenser.

  • In the flask, combine p-anisidine (1.0 eq), glycerol (4.4 eq), ferrous sulfate (0.2 eq), and boric acid (1.1 eq).

  • Create a homogenous slurry by stirring the mixture.

Reaction Execution:

  • In a separate dropping funnel, place concentrated sulfuric acid (~1.7 eq).

  • Begin vigorous mechanical stirring of the slurry. Slowly add the concentrated sulfuric acid dropwise. The temperature will rise spontaneously; maintain control with an ice bath if necessary.[11]

  • After the addition is complete, heat the mixture gently to initiate the reaction (indicated by bubbling or reflux).[1]

  • Once the reaction begins, remove the external heat source immediately . The exothermic reaction should sustain itself.[5][7]

  • After the initial vigorous reaction subsides, reapply heat and maintain a steady reflux at ~140°C for 8 hours.[10]

Work-up and Purification:

  • Allow the flask to cool to below 100°C.

  • Carefully and slowly dilute the thick, dark mixture with a large volume of water while stirring.

  • Neutralize the mixture. A common method is to pour the diluted mixture into a beaker containing ice and concentrated ammonium (B1175870) hydroxide (B78521) or a cold, concentrated sodium hydroxide solution until the pH is basic.[11][12]

  • Set up for steam distillation. Pass steam through the basic mixture. The volatile this compound will co-distill with the water.[1]

  • Collect the distillate, which will contain the product.

  • Extract the distillate with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.[10]

  • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Experimental Workflow Diagram

This diagram outlines the general sequence of operations for the synthesis and purification.

Skraup_Workflow A 1. Reagent Prep (p-Anisidine, Glycerol, FeSO₄, Boric Acid) B 2. Slow H₂SO₄ Addition (Vigorous Stirring) A->B C 3. Controlled Heating & Reflux (Initial exotherm, then sustained heat) B->C D 4. Cooling & Dilution (Add water carefully) C->D E 5. Basification (Add NaOH or NH₄OH) D->E F 6. Steam Distillation (Separates product from tar) E->F G 7. Extraction (Isolate product from distillate) F->G H 8. Purification (Vacuum Distillation / Recrystallization) G->H

Caption: General experimental workflow for the Skraup synthesis.

Troubleshooting Logic Diagram

This flowchart provides a logical path to diagnose and solve common issues during the synthesis.

Troubleshooting_Logic Start Problem Observed Violent Violent Reaction? Start->Violent LowYield Low Yield? Violent->LowYield No Sol_Violent Solution: - Add moderator (FeSO₄) - Slower acid addition - Improve stirring Violent->Sol_Violent Yes Tar Excessive Tar? LowYield->Tar No Sol_Yield Solution: - Check reaction temp/time - Verify reagent purity - Control exotherm to reduce tar LowYield->Sol_Yield Yes Sol_Tar Solution: - Strict temperature control - Use moderator - Ensure efficient mixing Tar->Sol_Tar Yes End Proceed to Work-up Tar->End No Sol_Violent->LowYield Sol_Yield->Tar Sol_Tar->End

Caption: A decision tree for troubleshooting common Skraup synthesis issues.

References

Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides solutions to common problems encountered during the synthesis of N-aryl sulfonamides, a critical functional group in numerous pharmaceuticals.[1][2][3][4] The following troubleshooting advice and frequently asked questions (FAQs) are designed to help you diagnose and resolve challenges in your synthetic workflow, leading to improved reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low. What are the most common culprits?

Low yields in N-aryl sulfonamide synthesis can be attributed to several factors, primarily related to reagent quality, reaction conditions, and competing side reactions.[5][6]

Initial Troubleshooting Workflow

Before delving into more complex issues, it's crucial to verify the fundamentals of your experimental setup.

start Low Yield Observed reagent_quality Verify Reagent Quality - Sulfonyl chloride (fresh?) - Amine (pure?) - Solvent (anhydrous?) start->reagent_quality reaction_setup Check Reaction Setup - Anhydrous conditions? - Inert atmosphere? - Correct stoichiometry? start->reaction_setup workup Review Workup Procedure - Appropriate quenching? - Correct pH for extraction? start->workup

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Potential Causes and Solutions:

  • Poor Reagent Quality:

    • Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[5][6][7] Always use a freshly opened bottle or purify the sulfonyl chloride before use.

    • Amine Impurities: Ensure the amine is pure and dry. Some amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[7]

  • Inappropriate Reaction Conditions:

    • Presence of Water: Trace amounts of water can lead to the hydrolysis of the sulfonyl chloride.[5][6] Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[6]

    • Incorrect Stoichiometry: The ratio of amine to sulfonyl chloride is crucial. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion and minimize unreacted sulfonyl chloride.[6] However, for primary amines, this can sometimes lead to the formation of a bis-sulfonated side product.[5][6]

  • Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: This is a major competing reaction. To minimize this, ensure anhydrous conditions and consider adding the sulfonyl chloride slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to control the exothermic reaction and favor aminolysis over hydrolysis.[5][7][8]

    • Bis-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a bis-sulfonated product.[5][6] To avoid this, use a 1:1 stoichiometry or add the sulfonyl chloride portion-wise to the amine solution.[5]

Q2: I'm observing significant amounts of side products. How can I minimize their formation?

The formation of side products is a common issue. Identifying the impurity is the first step toward mitigating its formation.

Common Side Products and Mitigation Strategies:

Side ProductCauseMitigation Strategy
Sulfonic Acid Hydrolysis of sulfonyl chloride by trace water.[5][6]Ensure strictly anhydrous conditions (dry glassware, anhydrous solvents, inert atmosphere).[5][6] Can often be removed with a basic aqueous wash (e.g., sodium bicarbonate solution) during workup.[5]
Bis-sulfonated Amine A primary amine reacts with two equivalents of the sulfonyl chloride.[5][6]Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution.[5]
Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature. Use a slight excess (1.1-1.2 equivalents) of one reagent to consume the other.[5]
Q3: My amine is sterically hindered or electronically deactivated, resulting in a poor yield. What alternative methods can I try?

For less reactive amines, standard sulfonylation conditions may not be sufficient. In such cases, alternative synthetic strategies are often more effective.

Alternative Synthetic Routes for Challenging Amines:

start Unreactive Amine buchwald Buchwald-Hartwig Cross-Coupling start->buchwald Pd-catalyzed chan_lam Chan-Lam Cross-Coupling start->chan_lam Cu-catalyzed other Other Methods - Nitroarene reduction - Sulfonyl azide (B81097) coupling start->other

Caption: Alternative methods for challenging N-aryl sulfonamide synthesis.

  • Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: This is a powerful method for forming C-N bonds and is often successful for coupling sulfonamides with aryl halides or triflates, especially when traditional methods fail.[9][10][11] The choice of ligand and base is critical for reaction optimization.

  • Copper-Catalyzed Chan-Lam Cross-Coupling: This method typically involves the coupling of sulfonamides with arylboronic acids.[12][13] It offers an alternative to palladium-catalyzed reactions and can sometimes be more cost-effective. Recent developments have shown that these reactions can be performed in greener solvents like water.[12]

  • Synthesis from Nitroarenes: For certain substrates, the synthesis of N-aryl sulfonamides can be achieved directly from nitroarenes, which can be an inexpensive and readily available starting material.[1][14][15]

Q4: How can I effectively purify my N-aryl sulfonamide?

Purification can be challenging, but a systematic approach can lead to a highly pure product.

Purification Techniques:

  • Aqueous Workup: A standard aqueous workup is the first line of defense against impurities.

    • Acid Wash (e.g., 1M HCl): Removes unreacted amine and other basic impurities.[5]

    • Base Wash (e.g., saturated NaHCO₃): Removes unreacted sulfonyl chloride (as sulfonic acid) and other acidic impurities.[5]

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[5][6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) to find the optimal conditions.

  • Silica (B1680970) Gel Column Chromatography: If recrystallization is not effective, column chromatography is a reliable alternative. To prevent tailing of the product on the silica gel, which can occur due to the acidic N-H proton, consider adding a small amount of an additive to the eluent, such as 0.5-1% triethylamine (B128534) or acetic acid.[5]

Experimental Protocols

General Protocol for N-aryl Sulfonamide Synthesis

This protocol describes a standard procedure for the synthesis of an N-aryl sulfonamide from an arylamine and a sulfonyl chloride.

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the arylamine (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reactant Addition: Slowly add the sulfonyl chloride (1.05 equivalents) to the stirred solution. The addition can be done portion-wise for solid sulfonyl chlorides or dropwise for liquids.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol for Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids

This protocol is an example of a modern, ligand-free approach to N-aryl sulfonamide synthesis.[12]

  • Reactant Mixture: In a round-bottom flask, combine the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add water as the solvent.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The choice of reaction parameters can significantly impact the yield. The following table summarizes typical outcomes for different conditions, though absolute yields are highly substrate-dependent.

ParameterCondition ATypical OutcomeCondition BTypical OutcomeRationale & Key Considerations
Base PyridineHigh YieldTriethylamine (TEA)Moderate to High YieldPyridine can act as a nucleophilic catalyst, accelerating the reaction. TEA is a bulkier, non-nucleophilic base that is effective for sterically hindered amines.[8]
Solvent Dichloromethane (DCM)Good SolubilityTetrahydrofuran (THF)Good SolubilityBoth are common aprotic solvents that are generally inert under the reaction conditions. The choice may depend on the solubility of the specific starting materials.[8]
Catalyst (for cross-coupling) Palladium-basedHigh Yields for Aryl HalidesCopper-basedGood Yields for Arylboronic AcidsPalladium catalysts are very effective but can be expensive. Copper catalysts offer a more economical alternative for certain substrate combinations.[9][12]

References

How to address incomplete reduction of nitro-quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the chemical reduction of nitro-quinolines to their corresponding amino-quinolines, a critical transformation in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: My nitro-quinoline reduction is consistently incomplete. What are the most common reasons for this?

Incomplete reduction is a frequent issue and can often be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of your reducing agent is critical. For metal-based reductions like SnCl₂ or Fe, a significant molar excess (typically 3-5 equivalents) is often required to drive the reaction to completion.[1]

  • Inadequate Reaction Conditions: The reaction may require more time or higher temperatures to proceed fully. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material has been consumed.[1]

  • Poor Reagent Quality: Reducing agents can degrade over time. For instance, Tin(II) chloride (SnCl₂) can oxidize. Using a fresh, high-quality batch of your reducing agent is crucial for reproducibility.[1]

  • Catalyst Deactivation (for Catalytic Hydrogenation): In catalytic hydrogenations (e.g., using Pd/C), the catalyst can be "poisoned" by impurities in the starting material or solvent. Furthermore, the catalyst activity can diminish over time or with repeated use.

  • Poor Solubility: If your nitro-quinoline substrate has low solubility in the chosen solvent, it can limit the reaction rate. For highly hydrophobic compounds, a co-solvent might be necessary to improve solubility.[2]

Q2: I'm observing several byproducts. What are the likely intermediates or side-products in a nitro-quinoline reduction?

The reduction of a nitro group proceeds through several intermediates. If the reaction stalls, you may isolate nitroso or hydroxylamine (B1172632) derivatives.[1] Under certain conditions, especially with reagents like Lithium Aluminum Hydride (LiAlH₄) on aromatic nitro compounds, you can form azo products where two quinoline (B57606) molecules are coupled.[3]

Q3: How do I choose the best reduction method for my specific nitro-quinoline?

The choice of method depends on the other functional groups present in your molecule, as well as considerations of cost, scale, and safety.[4]

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Pt/C): This is often a very clean and high-yielding method.[3] However, it is not suitable for molecules containing other reducible groups like alkenes, alkynes, or some protecting groups. Raney Nickel is an alternative if dehalogenation is a concern.[3]

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are robust and well-established methods.[5][6] They are often very effective and tolerant of many functional groups that would be affected by hydrogenation.[3] Fe/AcOH is considered a particularly mild method.[7][8]

  • Sodium Dithionite (B78146) (Na₂S₂O₄): This is a useful alternative when acidic conditions or catalytic hydrogenation are not compatible with the substrate.[3][4]

  • Selective Reduction: In cases of dinitro-quinolines, reagents like Sodium Sulfide (Na₂S) can sometimes be used to selectively reduce one nitro group over another.[3][9]

Q4: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method.[4] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the non-polar nitro-quinoline starting material and the more polar amino-quinoline product. The disappearance of the starting material spot is a strong indicator of reaction completion. For more quantitative analysis, HPLC can be used.[4]

Q5: What are the recommended work-up and purification procedures?

  • For Catalytic Hydrogenation: After the reaction, the catalyst (e.g., Pd/C) must be carefully filtered off, typically through a pad of a filter aid like Celite®. The solvent is then removed under reduced pressure.[4]

  • For Metal/Acid Reductions: The reaction mixture is typically basified to neutralize the acid and precipitate metal hydroxides. The product is then extracted into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[4]

  • Purification: The crude amino-quinoline can be purified by recrystallization or silica (B1680970) gel column chromatography to remove any remaining impurities or byproducts.[4]

Troubleshooting Guide for Incomplete Reduction

This guide provides a structured approach to diagnosing and solving common issues during the reduction of nitro-quinolines.

Problem Possible Cause Suggested Solution
Reaction Stalls / Incomplete Conversion 1. Insufficient reducing agent.Increase the molar equivalents of the reducing agent. For SnCl₂ or Fe, 3-5 equivalents are common.[1]
2. Inadequate reaction time or temperature.Increase the reaction time and/or gently heat the mixture. Monitor progress closely by TLC.[1]
3. Deactivated catalyst (hydrogenation).Ensure the purity of your substrate and solvent. Use fresh, high-quality catalyst. Consider switching from Pd/C to Pt/C for more challenging substrates.[2]
4. Poor quality of chemical reductant.Use a new bottle of the reducing agent (e.g., SnCl₂, sodium dithionite).[1]
5. Low substrate solubility.Use a co-solvent to improve solubility. For hydrogenations, adding a protic solvent like ethanol (B145695) or acetic acid to a THF solution can help.[2]
Low Yield 1. Product loss during work-up.Ensure pH is correct during extraction. Perform multiple extractions with the organic solvent to maximize recovery.
2. Formation of side-products.Re-evaluate the choice of reducing agent. A milder reagent (e.g., Fe/AcOH) might prevent side reactions.[7] Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive.
3. Product is water-soluble.If the resulting amino-quinoline has high polarity, it may remain in the aqueous layer. Saturate the aqueous layer with brine (NaCl) before extraction to decrease the product's solubility.
Formation of Unidentified Byproducts 1. Intermediates (nitroso, hydroxylamine) are present.This is a sign of incomplete reduction. See "Reaction Stalls" solutions above.[1]
2. Dimerization (azo compound formation).This can occur with certain reagents like LiAlH₄.[3] Choose a different reducing agent such as SnCl₂ or catalytic hydrogenation.
3. Degradation of starting material or product.Avoid excessively harsh conditions (e.g., very high temperatures or strong acid concentrations for prolonged periods).[10]

Data Presentation: Comparison of Reduction Methods

The following table summarizes various reaction conditions for the reduction of nitro-quinolines, providing a comparative overview of common methods.

SubstrateMethod/ReagentSolventTemperatureTimeYieldReference
2-Nitroquinoline10% Pd/C, H₂ (1-4 atm)Ethanol or Ethyl AcetateRoom Temp.VariesHigh[4]
2-NitroquinolineSodium Dithionite (3-4 eq.)DMF/Water (9:1)80-90 °C2-6 hGood[4]
5-NitroquinolineCuO, Hydrazine MonohydrateN/AMild Conditions10 min100%[11]
8-NitrocinnolineSnCl₂·2H₂O (3-5 eq.)Ethanol or Ethyl AcetateRefluxVariesGood[1]
2-Nitrobenzaldehyde**Fe powder, Acetic AcidAcetic AcidRefluxVariesHigh[7][8]
General NitroareneHSiCl₃, Tertiary AmineN/AMild ConditionsVariesGood[12]
General NitroareneB₂pin₂, KOtBuIsopropanolRoom Temp.VariesVery Good[12]
Data for a closely related substrate, 8-nitrocinnoline, demonstrating a common method.
**Data for a related ortho-nitroaromatic carbonyl, demonstrating the mildness and efficacy of the Fe/AcOH system.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Pd/C

This protocol describes the reduction of a nitro-quinoline using hydrogen gas and a palladium on carbon catalyst.[4]

  • Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the nitro-quinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.

  • Inerting the Atmosphere: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure all oxygen is removed.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a positive pressure of hydrogen using a balloon. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude amino-quinoline.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography if necessary.

Method 2: Chemical Reduction using Sodium Dithionite

This protocol is an alternative to catalytic hydrogenation, particularly useful if other reducible functional groups are present.[4]

  • Preparation: In a round-bottom flask, dissolve the nitro-quinoline (1 equivalent) in a mixture of Dimethylformamide (DMF) and water (typically a 9:1 ratio).

  • Reagent Addition: Heat the solution to 80-90 °C. Add sodium dithionite (Na₂S₂O₄, 3-4 equivalents) to the solution in portions to control any exotherm.

  • Reaction: Stir the reaction mixture vigorously at 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is generally complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

A Incomplete Reduction Observed (TLC shows starting material) B Check Reagent Stoichiometry & Quality A->B C Increase Equivalents of Reducing Agent. Use Fresh Reagent. B->C Incorrect D Check Reaction Time & Temperature B->D Correct C->A E Increase Reaction Time and/or Temperature. Continue Monitoring. D->E Inadequate F Check Catalyst Activity (if applicable) D->F Adequate E->A G Use Fresh Catalyst. Ensure Substrate/Solvent Purity. F->G Suspected Deactivation H Reaction Complete F->H Not Applicable or OK G->A

Caption: Troubleshooting workflow for incomplete nitro-quinoline reduction.

Caption: General chemical transformation from a nitro-quinoline to an amino-quinoline.

References

Managing unexpected side reactions in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Quinoline (B57606) Synthesis. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you manage unexpected side reactions and optimize your experimental outcomes. Quinolines are a cornerstone in medicinal chemistry, and mastering their synthesis is critical. This guide offers detailed protocols, quantitative data, and workflow diagrams to address common challenges encountered in popular synthetic routes.

General Troubleshooting and FAQs

This section covers broad issues that can occur across various quinoline synthesis methods.

Q1: My reaction mixture is turning into a thick, black, unworkable tar. What is causing this, and how can I prevent it?

A: Tar formation is a frequent issue, especially in reactions conducted under harsh acidic and high-temperature conditions, such as the Skraup synthesis.[1][2] The primary cause is the polymerization of reactive intermediates. In the Skraup synthesis, for example, acrolein formed from the dehydration of glycerol (B35011) is highly prone to polymerization.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain strict and controlled heating. Localized overheating can initiate polymerization. Use a suitable solvent to help with heat dissipation.[2]

  • Moderating Agents: In vigorous reactions like the Skraup, add a moderating agent such as ferrous sulfate (B86663) (FeSO₄) or boric acid.[1][3] These agents help to control the exothermic nature of the reaction and prevent it from becoming uncontrollable.[1]

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized concentration and temperature gradients.[1]

  • Reagent Addition: Add reagents, particularly strong acids like sulfuric acid, slowly and with adequate cooling.[2]

Q2: The yield of my desired quinoline product is consistently low. What are the common factors I should investigate?

A: Low yields can stem from a variety of factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions.

Troubleshooting Steps:

  • Catalyst Choice: The selection of the catalyst is crucial. For instance, in the Friedländer synthesis, the choice between an acid or base catalyst is substrate-dependent.[4] Modern catalysts, including Lewis acids or even iodine, can sometimes provide higher yields under milder conditions.[5][6]

  • Reaction Temperature and Time: Optimize the reaction temperature and duration. Excessive heat or prolonged reaction times can lead to the decomposition of sensitive molecules and the formation of byproducts.[4][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal stopping point.[5]

  • Substrate Reactivity: Steric hindrance or deactivating electronic effects on your starting materials can significantly slow down or prevent the reaction.[4] In such cases, more forcing conditions or a more active catalyst may be required.[5]

  • Modern Methodologies: Consider alternative heating methods. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating.[2][7]

Synthesis-Specific Troubleshooting Guides

Skraup Synthesis

Q: My Skraup reaction is dangerously violent and difficult to control. How can I make it safer?

A: The Skraup synthesis is notoriously exothermic.[2][3] The key to managing this is to moderate the reaction rate.

Solution: The most common and effective method is the addition of ferrous sulfate (FeSO₄).[8][9] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[1] Boric acid can also be used for this purpose.[1][3] Always ensure slow, careful addition of sulfuric acid with external cooling and vigorous stirring.[2]

Data Presentation: Comparative Analysis of Quinoline Syntheses

The choice of synthetic method often involves a trade-off between yield, reaction conditions, and time. The following table summarizes typical performance metrics for classical quinoline synthesis methods.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)Common Issues
Skraup Synthesis Aniline (B41778), GlycerolH₂SO₄, Oxidizing Agent145 - 170614 - 47Violent exotherm, Tar formation[2]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (e.g., HCl)100 - 1403 - 1242 - 89Polymerization of carbonyl[2]
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄)100 - 1501 - 4VariesRegioselectivity with unsymmetrical diketones[10]
Conrad-Limpach-Knorr Aniline, β-KetoesterThermal or Acid140 - 2501 - 6Up to 95Temperature-dependent isomer formation[11][12]
Friedländer Synthesis o-Aminoaryl ketone, CarbonylAcid or Base150 - 2203 - 677 - 95Aldol side-reactions, Regioselectivity[2][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Annulation

This protocol describes a rapid and efficient synthesis of substituted quinolines from a 2-aminophenylketone and a cyclic ketone using microwave irradiation.[2]

Materials:

  • 2-Aminophenylketone (1.0 mmol)

  • Cyclic ketone (e.g., cyclohexanone) (1.2 mmol)

  • Glacial Acetic Acid (2 mL)

  • 10 mL Microwave synthesis vial with a magnetic stirrer

  • Microwave synthesizer

Procedure:

  • Combine the 2-aminophenylketone (1.0 mmol), the cyclic ketone (1.2 mmol), and glacial acetic acid (2 mL) in a 10 mL microwave synthesis vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160°C for 5 minutes.[2]

  • After the reaction, allow the vial to cool to room temperature.

  • Pour the mixture into ice-cold water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Troubleshooting:

  • Low Yield: Ensure the microwave is set to the correct temperature and time. The purity of the starting materials is also critical.

  • Incomplete Reaction: If TLC analysis shows significant starting material, the reaction time can be extended in 1-2 minute increments.

Protocol 2: Moderated Skraup Synthesis of Quinoline

This protocol is a modified version of the classical Skraup synthesis, incorporating ferrous sulfate to control the reaction's vigor.[3][13]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate (FeSO₄·7H₂O)

Procedure:

  • Caution: This reaction is highly exothermic and must be performed in a well-ventilated fume hood with a safety shield.

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline to glycerol.

  • Slowly and with efficient cooling (ice bath), add concentrated sulfuric acid to the mixture.

  • Add ferrous sulfate to the flask. It is crucial that reagents are added in the correct order.[9]

  • Gently heat the mixture. The reaction will become vigorous. Be prepared to remove the heat source immediately.

  • Once the initial exothermic reaction subsides, add the nitrobenzene.

  • Heat the mixture under reflux at approximately 145-170°C for 5-6 hours.[2]

  • After cooling, cautiously dilute the reaction mixture with a large volume of water.

  • Make the solution strongly basic with sodium hydroxide (B78521) to liberate the quinoline base.

  • Purify the quinoline from the tarry residue by steam distillation.

Visualized Workflows and Pathways

The following diagrams illustrate logical troubleshooting workflows and competing reaction pathways.

G start_node start_node process_node process_node decision_node decision_node result_node result_node issue_node issue_node A Unexpected Side Reaction Observed (e.g., low yield, tar) B Characterize Side Product (TLC, NMR, MS) A->B C Identify Potential Cause B->C D Polymerization/ Tar Formation C->D  High Temp/  Strong Acid? E Regioselectivity Issue C->E  Unsymmetrical  Substrate? F Incomplete Reaction C->F  Reaction  Stalled? G Control Temperature Add Moderator (FeSO₄) D->G H Change Catalyst Optimize Solvent/Temp E->H I Increase Temp/Time Use Microwave F->I

Caption: General troubleshooting workflow for unexpected side reactions.

G cluster_friedlander Friedländer Synthesis Pathways cluster_path1 Desired Pathway cluster_path2 Side Reaction Pathway cluster_path3 Side Reaction Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node side_product_node side_product_node Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone I1 Condensation at α-carbon Reactants->I1 I2 Condensation at α'-carbon Reactants->I2 P3 Aldol Self-Condensation of Ketone Reactants->P3 Base-catalyzed P1 Desired Quinoline Regioisomer I1->P1 Cyclization P2 Undesired Quinoline Regioisomer I2->P2 Cyclization

Caption: Competing reaction pathways in the Friedländer synthesis.

References

Technical Support Center: Troubleshooting Prematurely Stopped Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when a chemical reaction stops before completion.

Frequently Asked Questions (FAQs)

Q1: My reaction has stopped, and starting material remains. What are the most common initial checks I should perform?

A1: When a reaction stalls, a systematic approach to troubleshooting is crucial. Begin by verifying the fundamental aspects of your experimental setup.[1] Review your calculations to ensure the stoichiometry of reactants and reagents is correct. Confirm that all glassware was thoroughly dried, as trace amounts of water can quench sensitive reagents.[2] Re-evaluate the purity of your starting materials, reagents, and solvents, as impurities can inhibit or interfere with the reaction.[1][2] Finally, ensure the reaction was conducted at the specified concentration and that the stirring was efficient.[1]

Q2: How can I determine if my reagents have degraded or are impure?

A2: Reagent quality is a critical factor for reaction success.[1] Visually inspect reagents for any changes in color or consistency. For sensitive reagents, it is often best to use freshly opened bottles or to purify them immediately before use. Analytical techniques can provide a more definitive assessment of purity. For instance, titration can be used to determine the concentration of an acid or base, which can reveal its purity.[3] For determining water content, which is detrimental to many reactions like the Grignard reaction, Karl Fischer titration is a highly accurate method.[4][5]

Q3: Could the reaction temperature be the reason my reaction stopped?

A3: Yes, temperature is a critical parameter in reaction kinetics.[6] An incorrect temperature can significantly slow down a reaction or lead to the formation of side products.[7] For endothermic reactions, a temperature that is too low will not provide sufficient energy to overcome the activation energy barrier. Conversely, for exothermic reactions, inadequate cooling can lead to a runaway reaction or decomposition of reactants and products.[4] It is essential to monitor and control the internal temperature of the reaction mixture throughout the process.[1] If a reaction has stalled, a carefully controlled increase in temperature may help to restart it, but this should be done with caution to avoid decomposition.[1]

Q4: My reaction has produced a precipitate unexpectedly, and now it has stopped. What should I do?

A4: Premature precipitation of a reactant, intermediate, or product can halt a reaction by removing a key component from the solution phase. To address this, you can try to redissolve the precipitate by gently heating the reaction mixture, provided the components are thermally stable.[4] Adding a co-solvent that can better solubilize the precipitate is another effective strategy.[4] If the precipitate is an intermediate with acidic or basic properties, adjusting the pH of the reaction mixture might increase its solubility.[4]

Q5: I am running a Grignard reaction, and the yield is very low. What are the likely causes?

A5: Grignard reactions are notoriously sensitive to moisture.[2][8] Even trace amounts of water will react with the Grignard reagent, reducing the amount available to react with your substrate and consequently lowering the yield.[8][9] Ensure all glassware is rigorously dried, and use anhydrous solvents.[2][9] The quality of the magnesium is also crucial; the surface can become oxidized, preventing the reaction from initiating.[2] Activating the magnesium, for example with a small crystal of iodine, can be beneficial.[10] Another common issue is the presence of impurities in the starting halide.[2]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of a Stalled Reaction

If your reaction has stopped with unreacted starting material, follow this systematic guide to identify the potential cause.

Step 1: Analyze the Reaction Mixture

  • Action: Take a small, representative sample of the reaction mixture.

  • Analysis: Use an appropriate analytical technique (e.g., TLC, GC, LC-MS, NMR) to confirm the presence of starting material and to check for the formation of any unexpected byproducts.

Step 2: Review Reaction Parameters

  • Action: Double-check your lab notebook and the experimental protocol.

  • Verification:

    • Stoichiometry: Were the correct amounts of all reactants and reagents used?

    • Solvent: Was the correct, anhydrous solvent used in the proper volume?

    • Temperature: Was the reaction maintained at the correct temperature?

    • Atmosphere: If the reaction is air- or moisture-sensitive, was a proper inert atmosphere maintained?

Step 3: Assess Reagent and Catalyst Viability

  • Action: If possible, test the activity of the reagents or catalyst.

  • Example: For a catalyst, you can run a small-scale, known reaction to confirm its activity. For a Grignard reagent, you can titrate a sample to determine its concentration.

Step 4: Consider Reaction Inhibitors

  • Action: Evaluate potential sources of impurities.

  • Investigation:

    • Were the starting materials pure?

    • Could the solvent have contained impurities (e.g., water, peroxides)?

    • Could an inhibitor have been introduced from the glassware or stir bar?

Step 5: Attempt to Re-initiate the Reaction

  • Action: Based on your findings, you may be able to restart the reaction.

  • Possible Solutions:

    • If the temperature was too low, gradually increase it while monitoring the reaction.

    • If a reagent was depleted, add a fresh portion.

    • If an inhibitor is suspected, and if feasible, try to remove it or restart the reaction with purified materials.

Guide 2: Troubleshooting Premature Precipitation

Unexpected precipitation can bring a reaction to a halt. This guide provides steps to diagnose and resolve this issue.

Step 1: Characterize the Precipitate

  • Action: If possible and safe, isolate a small amount of the precipitate.

  • Analysis: Attempt to identify the precipitate. Is it a starting material, the desired product, an intermediate, or a byproduct? Techniques like melting point analysis, IR spectroscopy, or NMR can be helpful if enough material can be isolated.

Step 2: Evaluate the Solvent System

  • Action: Assess the suitability of the solvent for all species in the reaction.

  • Consideration: The polarity of the reaction mixture can change as the reaction progresses. A solvent that is appropriate for the reactants may not be suitable for the product.

Step 3: Modify the Reaction Conditions to Re-dissolve the Precipitate

  • Action: Attempt to bring the precipitate back into solution.

  • Methods:

    • Heating: Gently warm the reaction mixture. The solubility of most organic compounds increases with temperature.[4]

    • Co-solvent Addition: Add a small amount of a co-solvent in which the precipitate is known to be more soluble.[4]

    • pH Adjustment: If the precipitate has acidic or basic functional groups, carefully adjust the pH of the mixture to form a more soluble salt.[4]

Step 4: Prevent Precipitation in Future Experiments

  • Action: Based on your findings, modify the experimental protocol to prevent recurrence.

  • Preventative Measures:

    • Solvent Selection: Choose a solvent or solvent mixture that will keep all components in solution throughout the reaction.[4]

    • Temperature Control: Maintain a constant, and potentially slightly elevated, temperature to ensure solubility.[11]

    • Controlled Addition: Add reagents slowly to avoid a rapid increase in the concentration of a sparingly soluble intermediate.[11]

Data Presentation

Table 1: Impact of Water Contamination on Grignard Reaction Yield

The following table illustrates the detrimental effect of water on the yield of a typical Grignard reaction. Even small amounts of water can significantly reduce the yield of the desired product.

Molar Equivalents of Water to Grignard ReagentApproximate Yield of Tertiary Alcohol (%)
0.095
0.185
0.2570
0.545
1.0<5

Note: Data is illustrative and can vary based on the specific Grignard reagent and substrate.

Table 2: Effect of Temperature on the Rate of Esterification

This table shows the relationship between temperature and the reaction rate constant for the esterification of acetic acid with ethanol. As temperature increases, the rate of reaction also increases.[12]

Temperature (°C)Reaction Rate Constant (k) (L mol⁻¹ min⁻¹)
200.0035
300.0068
400.0125
500.0220
600.0375

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

This protocol outlines the general procedure for determining the water content in a solid sample using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous Methanol (B129727)

  • Karl Fischer Reagent (e.g., Hydranal-Composite 5)

  • Water standard (e.g., Hydranal-Water Standard 1.0)

  • Analytical Balance

  • Spatula

  • Syringes

Procedure:

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

  • Standardization: Accurately add a known amount of the water standard to the conditioned methanol and titrate with the Karl Fischer reagent to the endpoint. The titer of the reagent (mg H₂O / mL reagent) is then calculated. Repeat this standardization at least twice more and use the average value.

  • Sample Analysis: a. Accurately weigh a suitable amount of the solid sample. The amount should be chosen to consume a reasonable volume of the titrant. b. Quickly transfer the solid sample into the titration vessel. c. Stir the solution to dissolve the sample and allow the water to be extracted into the solvent. For some solids, a higher temperature or a co-solvent may be necessary to facilitate water extraction. d. Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • Calculation: Calculate the water content of the sample using the following formula: Water Content (%) = (Volume of KF reagent consumed (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

Protocol 2: Purification of a Solid Product by Recrystallization

This protocol describes the general steps for purifying a solid organic compound.

Materials:

  • Crude solid product

  • A suitable recrystallization solvent (or solvent pair)[3][12]

  • Erlenmeyer flasks

  • Hot plate or heating mantle

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Glass stir rod

Procedure:

  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This is done by filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. Further drying can be done in a desiccator or a vacuum oven.

Mandatory Visualization

TroubleshootingWorkflow start Reaction Stopped Prematurely check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Conc, Stirring) conditions_ok Conditions Correct? check_conditions->conditions_ok analyze_mixture Analyze Reaction Mixture (TLC, NMR, etc.) byproducts Side Products Formed? analyze_mixture->byproducts reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->analyze_mixture Yes adjust_conditions Adjust Conditions (e.g., Increase Temp) conditions_ok->adjust_conditions No optimize_conditions Optimize Conditions to Minimize Side Reactions byproducts->optimize_conditions Yes restart_reaction Attempt to Restart Reaction byproducts->restart_reaction No purify_reagents->start adjust_conditions->restart_reaction optimize_conditions->start end Reaction Complete restart_reaction->end end_fail Isolate and Characterize Products/Byproducts restart_reaction->end_fail PrecipitationWorkflow start Premature Precipitation Observed identify_precipitate Identify the Precipitate (if possible) start->identify_precipitate is_intermediate Is Precipitate a Key Intermediate? identify_precipitate->is_intermediate check_solubility Assess Solubility of All Species in Solvent is_byproduct Is Precipitate a Byproduct? is_intermediate->is_byproduct No redissolve Attempt to Redissolve is_intermediate->redissolve Yes filter_byproduct Filter and Continue Reaction is_byproduct->filter_byproduct Yes end_fail Reaction Stalled, Re-evaluate Synthesis is_byproduct->end_fail No modify_protocol Modify Protocol to Prevent Precipitation redissolve->modify_protocol Successful redissolve->end_fail Unsuccessful end Reaction Proceeds modify_protocol->end filter_byproduct->end

References

Technical Support Center: Troubleshooting Product Loss During Workup and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, minimizing product loss during workup and isolation is crucial for maximizing yield and ensuring the economic viability of a synthesis. This guide provides practical solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My final yield is significantly lower than expected after workup. What are the common causes?

Low yields can be attributed to a variety of factors throughout the experimental process. Common culprits include incomplete reactions, side reactions forming byproducts, and decomposition of the product under the reaction or workup conditions.[1][2] Physical loss of the product is also a major contributor, occurring through excessive rinsing, adhesion to glassware, or spillage during transfers.[1][3][4] Inefficient separation techniques, such as using the wrong solvent for extraction or suboptimal chromatography conditions, can also lead to significant product loss.[2]

Q2: I suspect my product is dissolving in the aqueous layer during extraction. How can I prevent this?

If your product has some water solubility, it can be lost to the aqueous layer during extraction.[5][6] To mitigate this, you can use a technique called "salting out," where you add a saturated solution of an inorganic salt, like sodium chloride (brine), to the aqueous layer.[7] This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[7] It is also crucial to use a sufficient volume of organic solvent and perform multiple extractions with smaller volumes rather than one large extraction to maximize recovery.[8] Always save the aqueous layer until you have confirmed the presence of your product in the organic layer, for example, by using Thin Layer Chromatography (TLC).[5][9]

Q3: My product seems to have decomposed during workup. What could have caused this?

Product decomposition can be triggered by several factors during workup.[10] Exposure to acidic or basic conditions, even for a short period, can degrade sensitive compounds.[5] If you suspect this, you can test the stability of your compound by treating a small sample with the acid or base solution you plan to use and monitoring it by TLC.[5] Some products are also sensitive to heat, light, or air.[11] Overheating during solvent evaporation with a rotary evaporator is a common cause of decomposition.[12] For light-sensitive compounds, using amber glassware can help, while for air-sensitive compounds, working under an inert atmosphere (like nitrogen or argon) is recommended.[12]

Q4: I'm losing a lot of product during recrystallization. How can I improve my recovery?

Recrystallization is a powerful purification technique, but it can also be a significant source of product loss.[4] To maximize your yield, use the minimum amount of hot solvent necessary to dissolve your crude product.[13] Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[4][13] Ensure the solution is allowed to cool slowly to form pure crystals; crashing the product out of solution by cooling too quickly can trap impurities and lead to lower quality.[13] When washing the crystals after filtration, use a minimal amount of ice-cold solvent to avoid redissolving your product.[13]

Q5: My crude NMR looks messy, and I can't see my product peaks. Did the reaction fail?

Data Presentation: Common Causes of Product Loss

The following table summarizes common sources of product loss during various stages of workup and isolation and provides key mitigation strategies.

StageCommon Cause of Product LossMitigation Strategy
Quenching Product decomposition due to pH or temperature changes.Quench the reaction at the appropriate time and temperature.[14] Test product stability to quenching agents beforehand.[5]
Extraction Product solubility in the aqueous layer.Use a salting-out agent (e.g., brine) to decrease aqueous solubility.[7] Perform multiple extractions with smaller solvent volumes.[8]
Emulsion formation.Add brine or a small amount of a different organic solvent. In persistent cases, filtration through Celite may be necessary.
Drying Adhesion of product to the drying agent.Rinse the drying agent thoroughly with fresh organic solvent after removing it from the solution.[7][14]
Solvent Removal Bumping or foaming in the rotary evaporator.Ensure the flask is no more than half-full.[12] Apply vacuum and heat gradually.[12]
Evaporation of a volatile product.Use a lower bath temperature and carefully control the vacuum. Check the rotovap trap for your product.[5][14]
Crystallization Using too much solvent.Use the minimum amount of hot solvent to fully dissolve the crude product.[13]
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]
Washing crystals with warm solvent.Wash the filtered crystals with a small amount of ice-cold solvent.[13]
Chromatography Irreversible adsorption onto the stationary phase.Choose an appropriate stationary phase and solvent system. For sensitive compounds, consider deactivating the silica (B1680970) gel with a small amount of a polar solvent like triethylamine.
Co-elution of product with impurities.Optimize the solvent system to achieve better separation.
Product decomposition on the column.For acid-sensitive compounds, consider using neutral or basic alumina (B75360) instead of silica gel.[14]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction
  • Preparation : Ensure your reaction mixture is at room temperature. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), it may need to be removed via rotary evaporation first.[15] Dilute the residue with an immiscible organic solvent and water.

  • Transfer : Transfer the mixture to a separatory funnel of appropriate size. Remember to place a flask below the funnel before adding any liquids.[9]

  • Extraction : Stopper the funnel, invert it, and vent frequently to release any pressure, especially when using bicarbonate solutions.[9] Shake the funnel gently at first, then more vigorously for about 30 seconds.

  • Separation : Place the funnel back on the ring stand and allow the layers to separate completely.

  • Draining : Remove the stopper and drain the bottom layer. Then, pour the top layer out through the top of the funnel to avoid re-mixing.

  • Repeat : Repeat the extraction process with fresh organic solvent two to three more times to maximize product recovery.[8]

  • Washing : Wash the combined organic layers with brine to remove residual water.[9]

  • Drying : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration : Filter the drying agent and rinse it with fresh solvent.[7] Concentrate the filtrate using a rotary evaporator.

Protocol 2: Recrystallization for Product Purification
  • Solvent Selection : Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution : Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the product just dissolves.[13]

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.[13]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13] Be patient during this step.[13]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]

  • Drying : Allow the crystals to dry completely under vacuum.

Visualizations

experimental_workflow reaction Reaction Completion quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes (e.g., Water, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo (Rotovap) filter->concentrate purify Purification (e.g., Crystallization, Chromatography) concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for workup and isolation.

troubleshooting_product_loss start Low Product Yield check_aqueous TLC Aqueous Layer? start->check_aqueous product_in_aqueous Product in Aqueous Layer check_aqueous->product_in_aqueous Yes no_product_aqueous No Product in Aqueous Layer check_aqueous->no_product_aqueous No check_stability Product Stable to Workup Conditions? (pH, Temp, Air) no_product_aqueous->check_stability unstable Product Unstable check_stability->unstable No stable Product Stable check_stability->stable Yes check_transfers Mechanical Loss? (Transfers, Filtration, Adhesion) stable->check_transfers mechanical_loss Mechanical Loss Likely check_transfers->mechanical_loss Yes no_mechanical_loss Mechanical Loss Unlikely check_transfers->no_mechanical_loss No incomplete_reaction Incomplete Reaction or Byproducts no_mechanical_loss->incomplete_reaction

Caption: Troubleshooting decision tree for diagnosing product loss.

References

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: Skraup, Doebner-von Miller, Combes, and Friedländer Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinolines—a foundational scaffold in numerous pharmaceuticals—is a critical process. This guide provides an objective comparison of four classical and widely utilized methods for quinoline (B57606) synthesis: the Skraup synthesis, the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer synthesis. This comparison is supported by experimental data to aid in the selection of the most suitable method based on desired yield, substrate scope, and reaction conditions.

Quantitative Performance Comparison

The selection of a quinoline synthesis method often involves a trade-off between reaction conditions, yield, and substrate availability. The following table summarizes quantitative data from various experimental setups for the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
Skraup Synthesis Aniline (B41778), Glycerol (B35011)H₂SO₄, Oxidizing agent (e.g., Nitrobenzene)145 - 1706~14-47[1][2]
Doebner-von Miller Aniline, α,β-Unsaturated carbonylAcid (e.g., HCl, H₂SO₄)100 - 1403 - 1242 - 89[1]
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄, PPA)100 - 1501 - 4Varies[1]
Friedländer Synthesis o-Aminobenzaldehyde/ketone, Carbonyl compoundAcid or Base150 - 2203 - 677 - 95[1][3]

Reaction Mechanisms and Experimental Workflows

A clear understanding of the reaction pathways and experimental setups is crucial for successful synthesis. The following diagrams, generated using the DOT language, illustrate the mechanisms of each synthesis method.

Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol in the presence of a strong acid and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.[4][5] This method is known for its often vigorous and exothermic nature.[5]

Skraup_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Reagents H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Skraup Synthesis Reaction Pathway
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol.[6][7] This method generally offers higher yields and more control over the substitution pattern of the resulting quinoline.[7] The reaction is catalyzed by strong acids.[8]

Doebner_von_Miller_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Michael Addition Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation

Doebner-von Miller Reaction Pathway
Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][9] The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield a 2,4-disubstituted quinoline.[4][10]

Combes_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine Aniline->Enamine Diketone β-Diketone Diketone->Enamine Condensation Catalyst Acid Catalyst (e.g., H₂SO₄) Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Cyclization Disubstituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Disubstituted_Quinoline Dehydration

Combes Quinoline Synthesis Pathway
Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone.[11] The reaction can be catalyzed by either acid or base and generally provides good to excellent yields of substituted quinolines.[3][11]

Friedlander_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde/Ketone Mixing Mix Reactants and Catalyst Aminoaryl_Carbonyl->Mixing Methylene_Compound α-Methylene Compound Methylene_Compound->Mixing Catalyst Acid or Base Catalyst Catalyst->Mixing Heating Heat Reaction Mixture Mixing->Heating Condensation & Cyclization Workup Work-up and Purification Heating->Workup Substituted_Quinoline Substituted Quinoline Workup->Substituted_Quinoline

Friedländer Synthesis Experimental Workflow

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and adaptation of these synthesis methods.

Skraup Synthesis of Quinoline[1]
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, cautiously add 24 g of aniline to a mixture of 100 g of concentrated sulfuric acid and 40 g of glycerol.

  • Addition of Oxidizing Agent: Add 15 g of nitrobenzene (B124822) as an oxidizing agent.

  • Reaction: Heat the mixture gently in a fume hood. The reaction is exothermic and can be vigorous. Once the reaction begins, remove the heat until the initial vigorous reaction subsides.

  • Heating: After the initial reaction has moderated, heat the mixture to 145-170°C for 6 hours.

  • Work-up: Allow the mixture to cool to room temperature and then cautiously pour it into 500 mL of cold water.

Doebner-von Miller Synthesis of 2-Methylquinoline

This is a general procedure and specific quantities may vary based on the chosen α,β-unsaturated carbonyl compound.

  • Preparation: To a solution of aniline in a suitable solvent (e.g., ethanol), add an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).

  • Acidification: Slowly add a strong acid catalyst (e.g., concentrated hydrochloric acid) to the mixture while cooling in an ice bath.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

Combes Synthesis of 2,4-Dimethylquinoline
  • Preparation: In a round-bottom flask, mix aniline and acetylacetone.

  • Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, to the mixture with cooling.

  • Reaction: Heat the mixture, typically at a temperature between 100-150°C, for 1-4 hours.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., ammonium (B1175870) hydroxide).

  • Isolation: Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

Friedländer Synthesis of Substituted Quinolines[12]
  • Preparation: Dissolve the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in ethanol (B145695) in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide in ethanol to the mixture.

  • Reaction: Heat the reaction mixture under reflux until the reaction is complete, as monitored by TLC.

  • Purification: Cool the mixture and remove the solvent under reduced pressure. Purify the resulting quinoline derivative by crystallization or column chromatography.

Conclusion

The choice of a synthetic method for quinoline derivatives is contingent on several factors including the desired substitution pattern, availability of starting materials, scalability, and the importance of reaction conditions and yield.

  • The Skraup synthesis , while historically significant, is often hampered by harsh conditions and low yields, making it less favorable for many modern applications.[1][2]

  • The Doebner-von Miller reaction offers an improvement over the Skraup method with better yields and greater versatility in accessing substituted quinolines.[1]

  • The Combes synthesis is a reliable method for producing 2,4-disubstituted quinolines from readily available starting materials.[1][9]

  • The Friedländer synthesis stands out for its generally high yields and milder reaction conditions, especially in its modern variations, making it a highly attractive method for the synthesis of a wide range of functionalized quinolines.[1][3]

Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient method for their specific synthetic goals.

References

A Comparative Analysis of the Biological Activity of 6-Methoxyquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides an objective comparison of the biological activity of 6-Methoxyquinoline against other notable quinoline derivatives, focusing on their anticancer, antimalarial, and anti-inflammatory properties. The information presented herein is supported by experimental data to aid researchers in drug discovery and development.

Executive Summary

Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities. The nature and position of substituents on the quinoline ring significantly influence their biological effects. This guide specifically evaluates this compound in comparison to other quinoline compounds, highlighting its potential and standing within this important class of molecules.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Comparative Anticancer Potency (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound derivatives and other quinoline compounds against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines. Lower IC₅₀ values indicate greater potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Cu(II) complex of this compound (Cu6MQ) A54957.9[1]
2,3-substituted quinazolinone Schiff base copper(II) complex (Cu-L1)A549>100[2]
2,3-substituted quinazolinone Schiff base copper(II) complex (Cu-L2)A549>100[2]
4-((4-((7-chloroquinolin-4-yl) amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrileA549>50[3]
N-alkylated 4-anilinofuro[2,3-b]quinoline derivative (6a)A549>1.0[4]
N-alkylated 4-anilinofuro[2,3-b]quinoline derivative (6b)A549>1.0[4]
2,3-substituted quinazolinone Schiff base copper(II) complex (Cu-L1)MCF-7>100[2]
2,3-substituted quinazolinone Schiff base copper(II) complex (Cu-L2)MCF-7>100[2]
Quinoline derivative 6dMCF-70.18[3]
Quinoline derivative 8bMCF-70.08[3]
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (37)MCF-7<10[5]
N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine (38)MCF-7<10[5]
Signaling Pathways in Anticancer Activity

Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways. For instance, some derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival.[3][6]

anticancer_pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinoline_Derivatives Quinoline Derivatives (e.g., EGFR Inhibitors) Quinoline_Derivatives->EGFR Inhibits EGF EGF EGF->EGFR

Figure 1: Proposed inhibition of the EGFR signaling pathway by certain quinoline derivatives.

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite.[7][8][9][10]

Comparative Antimalarial Potency (IC₅₀ Values)

The following table presents the in vitro antimalarial activity of various this compound derivatives and other quinoline compounds against different strains of Plasmodium falciparum.

CompoundP. falciparum StrainIC₅₀ (µM)Reference
4-Amino-6-methoxyquinoline hydrazone analogue 1 K1 (Chloroquine-resistant)0.026 (after 72h)[11]
4-Amino-6-methoxyquinoline hydrazone analogue 2 K1 (Chloroquine-resistant)0.055 (after 72h)[11]
Chloroquine3D7 (Chloroquine-sensitive)0.005
ChloroquineK1 (Chloroquine-resistant)0.254
4-((4-((7-chloroquinolin-4-yl) amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrileDd2 (Chloroquine-resistant)0.0558
3-benzyl-N-(7-chloro-quinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amineW2 (Chloroquine-resistant)0.067
4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative 40b3D7 (Chloroquine-sensitive)0.62 µg/mL[12]
Amino-quinoline derivative 40a3D7 (Chloroquine-sensitive)0.25[12]
Signaling Pathways in Antimalarial Activity

The primary mechanism of action for many quinoline antimalarials is the disruption of heme detoxification in the parasite's food vacuole.

antimalarial_pathway cluster_vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystals) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Leads to Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->Heme Inhibits Polymerization

Figure 2: Inhibition of hemozoin formation by quinoline antimalarials.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[13][14][15]

Comparative Anti-inflammatory Potency (IC₅₀ Values)

The table below shows the inhibitory activity of various quinoline derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.

CompoundAssayIC₅₀ (µM)Reference
Arylpropionic ester derivative of quinoline (61)NO Inhibition in RAW 264.73.52[16]
Pyrrolo[2,1-a]isoquinoline aryl ketone (3g)NO Inhibition in RAW 264.76.91[2]
Pyrrolo[2,1-a]isoquinoline aryl ketone (3k)NO Inhibition in RAW 264.710.10[2]
Anilino-fluoroquinolone (4e)NO Inhibition in RAW 264.717.6[17]
Anilino-fluoroquinolone (4b)NO Inhibition in RAW 264.725.5[17]
Nitrofluoroquinolone (3d)NO Inhibition in RAW 264.727.7[17]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.

anti_inflammatory_pathway cluster_cytoplasm cluster_nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB Transcription Inflammatory Gene Transcription NFkB->Transcription Translocates to Nucleus IkB_NFkB->NFkB Releases LPS LPS LPS->IKK Activates Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->IKK Inhibits

Figure 3: Proposed inhibition of the NF-κB signaling pathway by certain quinoline derivatives.

Experimental Protocols

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the quinoline compounds for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of P. falciparum in red blood cells.

  • Parasite Culture: P. falciparum is cultured in human red blood cells.

  • Drug Application: Serial dilutions of the test compounds are added to 96-well plates containing the parasite culture.

  • Incubation: Plates are incubated for 72 hours under controlled atmospheric conditions.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye, which binds to DNA, is added to each well.

  • Fluorescence Measurement: Fluorescence is measured using a microplate reader.

  • Data Analysis: The IC₅₀ value is determined by plotting fluorescence against drug concentration.[11]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Compound Treatment and Stimulation: Cells are pre-treated with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • Incubation: Plates are incubated for 24 hours.

  • Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at 540 nm.

  • Data Analysis: The IC₅₀ value for NO inhibition is calculated.[16][17]

Experimental Workflows

experimental_workflow cluster_discovery cluster_screening cluster_analysis cluster_development Synthesis Compound Synthesis (Quinoline Derivatives) Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimalarial Antimalarial Assays (e.g., SYBR Green I) Synthesis->Antimalarial Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Synthesis->Anti_inflammatory IC50 IC50 Determination Anticancer->IC50 Antimalarial->IC50 Anti_inflammatory->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 4: General experimental workflow for the evaluation of quinoline derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of this compound derivatives and other quinoline compounds. The presented data highlights the therapeutic potential of the quinoline scaffold and underscores the importance of substituent effects on biological activity. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogues.

References

Comparative Molecular Docking Analysis of 6-Methoxyquinoline-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Rational Drug Design

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Specifically, derivatives of 6-methoxyquinoline-4-carbaldehyde (B1360400) are being actively investigated for a range of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[1][3][4] Molecular docking, a powerful computational method, plays a pivotal role in this discovery process by predicting the binding interactions and affinities between these small molecules (ligands) and their protein targets, thereby guiding the rational design of more potent and selective drug candidates.[5][6]

This guide provides a comparative overview of molecular docking performance for various analogs, details a generalized experimental protocol for such computational studies, and visualizes the workflow and a relevant biological pathway to support researchers in drug development.

Data Presentation: Comparative Docking Performance

The efficacy of a potential drug candidate is often initially assessed by its binding affinity to a target protein, which is quantified by the docking score. A lower, more negative docking score typically indicates a stronger and more favorable binding interaction.[1] The following tables summarize molecular docking results for various quinoline derivatives against key biological targets, aggregated from multiple studies to provide a comparative perspective.

Note: Direct comparison of scores across different studies should be done with caution due to variations in computational software, force fields, and specific docking parameters used.

Table 1: Molecular Docking of Quinoline Derivatives against HIV Reverse Transcriptase

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Reference Compound(s)
Compound 4 (a pyrimidine (B1678525) derivative)HIV Reverse Transcriptase (PDB: 4I2P)-10.67Elvitegravir, Rilpivirine
Pyrimidine-containing quinoline derivativesHIV Reverse Transcriptase (PDB: 4I2P)Generally higher scoresElvitegravir, Rilpivirine
Pyrazoline-containing quinoline derivativesHIV Reverse Transcriptase (PDB: 4I2P)Generally lower scores than pyrimidine analogsElvitegravir, Rilpivirine

Data synthesized from a study on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.[7]

Table 2: Molecular Docking of Quinoline Derivatives against E. coli DNA Gyrase B

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Reference Compound(s)
Ciprofloxacin (Reference)E. coli DNA Gyrase B-7.3-
Quinoline-Stilbene Analog 19E. coli DNA Gyrase B-6.9Ciprofloxacin
Quinoline-Stilbene Analog 24E. coli DNA Gyrase B-7.1Ciprofloxacin
2-Chloro/Methoxy-quinoline-3-carbaldehyde DerivativesE. coli DNA Gyrase B-6.0 to -7.33Ciprofloxacin

Data aggregated from comparative docking analyses of quinoline derivatives.[1]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a standardized workflow for performing molecular docking studies, based on common methodologies reported in the scientific literature.[1][8][9]

1. Target Protein Preparation:

  • Selection and Retrieval: The 3D crystallographic structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). The choice of target is based on its relevance to the disease of interest. For example, bacterial DNA gyrase is a target for antibacterial agents, while HIV reverse transcriptase is targeted for anti-HIV drugs.[7][10]

  • Preparation: The raw PDB file is pre-processed. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, repairing missing residues, and assigning partial charges (e.g., Kollman charges).[8] This "cleaned" structure is saved in a suitable format, such as PDBQT for use with AutoDock.[8]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound-4-carbaldehyde analogs are drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D formats.[1]

  • Energy Minimization: To achieve a stable, low-energy conformation, the 3D structures of the ligands undergo energy minimization. This is a crucial step performed using a suitable force field, such as MMFF94.[1][8] Gasteiger charges are added, and rotatable bonds are defined to allow for conformational flexibility during docking.[9]

3. Molecular Docking Simulation:

  • Grid Box Definition: A 3D grid box is defined around the active site of the target protein.[1] The size and center of this box are set to encompass the entire binding pocket where the ligand is expected to interact.

  • Docking Execution: Computational software like AutoDock, Glide, or Discovery Studio is used to perform the docking.[1][6] The software's algorithm systematically explores numerous orientations and conformations of the ligand within the protein's active site.[1]

  • Scoring: The program calculates the binding affinity for each pose, expressing it as a docking score in kcal/mol.[1]

4. Post-Docking Analysis and Validation:

  • Pose Analysis: The results are analyzed to identify the most favorable binding poses. The interactions between the ligand and protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[1][6]

  • Comparative Analysis: The docking scores and interaction patterns of the test analogs are compared against those of a known reference compound or standard drug to evaluate their potential.[1]

  • Validation: To validate the docking protocol, the co-crystallized ligand is often removed from the protein and then re-docked. A successful validation is achieved if the software can reproduce the original binding pose with high accuracy.[9]

Visualizations: Workflows and Pathways

To better illustrate the processes involved in molecular docking and the biological context of the targets, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Protein Structure (from PDB) PDB_Prep Protein Preparation (Add H, Remove H2O) PDB->PDB_Prep Ligands 2. Analog Structures (2D Sketch) Lig_Prep Ligand Preparation (3D Conversion, Energy Min.) Ligands->Lig_Prep Grid 3. Define Grid Box (Active Site) PDB_Prep->Grid Dock 4. Run Docking (e.g., AutoDock) Lig_Prep->Dock Grid->Dock Results 5. Analyze Poses (Binding Energy) Dock->Results Compare 6. Compare Analogs & Reference Results->Compare Lead Lead Candidates Compare->Lead

Caption: A generalized workflow for molecular docking studies.

G cluster_pathway Bacterial DNA Replication Pathway DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase (Topoisomerase II) - Target Protein - DNA->Gyrase introduces negative supercoils Relaxed_DNA Relaxed DNA Gyrase->Relaxed_DNA Replication DNA Replication Relaxed_DNA->Replication New_DNA Daughter Chromosomes Replication->New_DNA Inhibitor Quinolone Analog (e.g., Ciprofloxacin) Inhibitor->Gyrase binds & inhibits

Caption: Inhibition of bacterial DNA Gyrase by quinolone analogs.

References

Comparative Study of P-glycoprotein Inhibition by Quinoline Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various quinoline (B57606) analogues as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. The following sections present quantitative data on the inhibitory activities of these compounds, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways to aid in the design and interpretation of P-gp inhibition studies.

Data Presentation: P-glycoprotein Inhibition by Quinoline Analogues

The inhibitory potential of several quinoline analogues against P-gp has been evaluated using various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) and reversal fold (RF) values, which indicate the extent to which a compound can restore the sensitivity of resistant cells to chemotherapeutic agents.

Compound IDCell LineChemotherapeutic AgentIC50 (µM) of Chemo Agent AloneIC50 (µM) of Chemo Agent + Quinoline AnalogueReversal Fold (RF)Reference
Nuciferine (NF) HCT-8/TPaclitaxel3.220.01 (with 48 µM NF)321.82[1]
Compound 60 MCF-7/ADRDoxorubicin (DOX)50.851.02 (with 5 µM Cmpd 60)49.9[1]
Compound 60 MCF-7/ADRPaclitaxel58.700.72 (with 5 µM Cmpd 60)81.5[1]
Compound 60 MCF-7/ADRDaunorubicin51.622.64 (with 5 µM Cmpd 60)19.6[1]
Compound 60 MCF-7/ADRVincristine10.050.44 (with 5 µM Cmpd 60)22.8[1]
YS-7a ---Stronger than verapamil-[2]
Compound 160a A549/DOX-resistantDoxorubicin-Synergistic effect-[3][4][5]
Quinoline-2-one chalcones (53-56) 50 human cancer cell lines--Potent against all lines-[6]
Pgp-4008 ---Potent in-vitro inhibitor-[6]
Tetrahydroisoquinoline D1 (29) K562/ADRDoxorubicin14.480.0078 (with 10 µM D1)1845.76[1]
Tetrahydroisoquinoline D1 (29) MCF-7/ADRDoxorubicin19.750.10 (with 10 µM D1)207.86[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate P-gp inhibition.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 (Rh123) from cells. Inhibition of P-gp leads to increased intracellular accumulation of Rh123.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and their parental sensitive cell lines.[7]

  • Rhodamine 123 (Rh123) solution.[8][9]

  • Test compounds (quinoline analogues).

  • Positive control inhibitor (e.g., Verapamil, Cyclosporin A).[10][11]

  • Cell culture medium (e.g., RPMI-1640).[12]

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microplate reader.[7][9]

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates (e.g., 96-well plates for plate reader analysis, or larger flasks for flow cytometry) and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the quinoline analogues or the positive control inhibitor for a predetermined time (e.g., 30 minutes).[13]

  • Rhodamine 123 Loading: Add Rh123 (final concentration typically 1-5 µM) to all wells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.[12][13]

  • Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rh123.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed, Rh123-free medium (with or without the test compounds) and incubate for an additional period (e.g., 1-2 hours) to allow for P-gp-mediated efflux.[12]

  • Fluorescence Measurement:

    • Flow Cytometry: Harvest the cells, wash with cold PBS, and resuspend in PBS for analysis. Measure the intracellular fluorescence of Rh123.[10]

    • Fluorescence Microplate Reader: Measure the fluorescence intensity directly in the wells (λex/λem = 485/520 nm).[9]

  • Data Analysis: The increase in intracellular Rh123 fluorescence in the presence of the test compound compared to the untreated control indicates P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximal Rh123 accumulation.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA).[14]

  • Test compounds (quinoline analogues).

  • Positive control (e.g., Verapamil).[15]

  • ATP.

  • Assay buffer containing an ATP regenerating system.[16]

  • Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Procedure:

  • Membrane Preparation: Prepare P-gp-rich membrane vesicles according to established protocols.[16]

  • Assay Setup: In a 96-well plate, add the P-gp membranes, the test compound at various concentrations, and the assay buffer.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the colorimetric reagent to detect the amount of inorganic phosphate released.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The change in ATPase activity in the presence of the test compound is determined. Data is often plotted as the percentage of basal activity versus the compound concentration to determine the EC50 (concentration for 50% of maximal stimulation) or IC50 (concentration for 50% inhibition).

Mandatory Visualizations

Experimental Workflow for Screening P-gp Inhibitors

The following diagram illustrates a general workflow for identifying and characterizing P-gp inhibitors.

G cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Cellular Efficacy cluster_3 Mechanism of Action A Library of Quinoline Analogues B Rhodamine 123 Efflux Assay (High-Throughput) A->B C Identify 'Hits' (Active Compounds) B->C D IC50 Determination (Rh123 Efflux Assay) C->D E P-gp ATPase Activity Assay D->E F Determine EC50/IC50 for ATPase Activity E->F G Chemosensitization Assay (e.g., with Doxorubicin) F->G H Calculate Reversal Fold (RF) G->H I Cellular Accumulation Studies H->I J Molecular Docking Studies H->J G cluster_nucleus Gene Transcription Extracellular_Signals Growth Factors, Cytokines, Stress Receptors Tyrosine Kinase Receptors, Cytokine Receptors Extracellular_Signals->Receptors PI3K PI3K Receptors->PI3K MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptors->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB ABCB1 ABCB1 Gene (P-gp Expression) mTOR->ABCB1 + MAPK_pathway->NFkB Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin beta_catenin->ABCB1 + NFkB->ABCB1 + p53 p53 p53->ABCB1 - Nucleus Nucleus

References

A Comparative Guide to the Antiplasmodial Activity of 8-Amino-6-Methoxyquinoline Hybrids and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of chloroquine-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. This guide provides a comparative analysis of the antiplasmodial activity of a promising class of compounds, 8-amino-6-methoxyquinoline (B117001) hybrids, against the benchmark antimalarial, chloroquine (B1663885). This comparison is based on their in vitro efficacy, proposed mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

8-Amino-6-methoxyquinoline hybrids have demonstrated potent antiplasmodial activity, with some compounds exhibiting greater efficacy than chloroquine against chloroquine-sensitive strains of P. falciparum. These hybrids are thought to exert their parasiticidal effects through a distinct mechanism of action involving the generation of reactive oxygen species, a pathway different from chloroquine's inhibition of hemozoin formation. This suggests that 8-amino-6-methoxyquinoline hybrids may be effective against chloroquine-resistant parasites. Further comparative studies against a panel of resistant strains are crucial to fully elucidate their potential in overcoming drug resistance.

Data Presentation: In Vitro Antiplasmodial Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various 8-amino-6-methoxyquinoline-tetrazole hybrids compared to chloroquine against the chloroquine-sensitive NF54 strain of P. falciparum. The data is extracted from a study by Ze-Tam, B. et al. (2021)[1][2].

Table 1: Antiplasmodial Activity of 8-Amino-6-Methoxyquinoline Hybrids with a Basic (Methylamino)ethyl Linker against P. falciparum NF54 (Chloroquine-Sensitive) [1][2]

CompoundLinkerSide ChainIC50 (µM)
Hybrid 7 Basic (methylamino)ethylEthyl15.98
Hybrid 8 Basic (methylamino)ethylPhenyl7.05
Hybrid 9 Basic (methylamino)ethyl4-Fluorophenyl5.34
Hybrid 10 Basic (methylamino)ethyl4-Chlorophenyl6.13
Hybrid 11 Basic (methylamino)ethyl4-Bromophenyl2.92
Hybrid 12 Basic (methylamino)ethyl2-(Trifluoromethyl)phenyl2.51
Chloroquine --0.019

Table 2: Antiplasmodial Activity of 8-Amino-6-Methoxyquinoline Hybrids with a Methyl Linker against P. falciparum NF54 (Chloroquine-Sensitive) [1][2]

CompoundLinkerSide ChainIC50 (µM)
Hybrid 13 MethylEthyl23.60
Hybrid 14 MethylPhenyl5.12
Hybrid 15 Methyl4-Fluorophenyl2.68
Hybrid 16 Methyl4-Chlorophenyl0.743
Hybrid 17 Methyl4-Bromophenyl0.464
Hybrid 18 Methyl4-(Trifluoromethyl)phenyl0.528
Hybrid 19 Methyl2-Naphthyl0.491
Hybrid 20 Methyl3-Thienyl2.00
Hybrid 21 Methyl1-Naphthyl1.26
Hybrid 22 MethylHeptyl0.324
Chloroquine --0.019

Mechanisms of Action: A Tale of Two Pathways

The antiplasmodial mechanisms of 8-amino-6-methoxyquinoline hybrids and chloroquine are fundamentally different, which is a key factor in the potential of the hybrids to overcome chloroquine resistance.

Chloroquine: The Hemozoin Inhibitor

Chloroquine's primary mechanism of action involves accumulating in the acidic food vacuole of the parasite. Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, chloroquine leads to a buildup of toxic heme, which ultimately kills the parasite.

8-Amino-6-Methoxyquinoline Hybrids: The ROS Generators

The proposed mechanism for 8-aminoquinolines involves a two-step biochemical relay. First, the parent compound is metabolized by host or parasite cytochrome P450 (CYP) enzymes into redox-active metabolites. These metabolites then undergo redox cycling, a process that generates reactive oxygen species (ROS). The resulting oxidative stress within the parasite is believed to be the primary cause of its death.

Experimental Protocols

The following is a detailed methodology for a common in vitro antiplasmodial activity assay used to generate the type of data presented above.

SYBR Green I-Based Fluorescence Assay

This assay is a widely used, sensitive, and high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

1. Parasite Culture:

  • Plasmodium falciparum strains (e.g., NF54, Dd2, W2) are maintained in continuous culture in human O+ erythrocytes.

  • The culture medium consists of RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Parasite cultures are synchronized at the ring stage before the assay.

2. Drug Preparation and Plate Setup:

  • Test compounds (8-amino-6-methoxyquinoline hybrids and chloroquine) are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium.

  • The diluted compounds are added to a 96-well microtiter plate. Control wells containing no drug and wells with a known antimalarial are included.

3. Incubation:

  • A suspension of parasitized red blood cells (typically at 1% parasitemia and 2% hematocrit) is added to each well of the pre-dosed plate.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

4. Lysis and Staining:

  • After incubation, the plates are frozen at -80°C and thawed to lyse the red blood cells.

  • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with any double-stranded DNA present.

  • The plates are incubated in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

  • The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Proposed Mechanism of Action of 8-Amino-6-Methoxyquinoline Hybrids

8_Amino_6_Methoxyquinoline_MoA cluster_host_parasite Host/Parasite Cell 8_AMQ 8-Amino-6-Methoxyquinoline Hybrid (Prodrug) Metabolites Redox-Active Metabolites 8_AMQ->Metabolites Metabolic Activation ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Parasite_Death Parasite Death ROS->Parasite_Death Oxidative Stress CYP_Enzymes CYP450 Enzymes

Caption: Proposed two-step mechanism of action for 8-amino-6-methoxyquinoline hybrids.

Experimental Workflow for SYBR Green I Assay

SYBR_Green_Workflow Start Start Prepare_Drugs Prepare Serial Dilutions of Test Compounds Start->Prepare_Drugs Add_to_Plate Add Diluted Compounds to 96-Well Plate Prepare_Drugs->Add_to_Plate Add_Parasites Add Synchronized Parasite Culture to Plate Add_to_Plate->Add_Parasites Incubate Incubate for 72 hours (37°C, 5% CO2) Add_Parasites->Incubate Freeze_Thaw Freeze-Thaw to Lyse RBCs Incubate->Freeze_Thaw Add_Lysis_Buffer Add Lysis Buffer with SYBR Green I Freeze_Thaw->Add_Lysis_Buffer Incubate_Dark Incubate in Dark (1-2 hours) Add_Lysis_Buffer->Incubate_Dark Read_Fluorescence Measure Fluorescence (Ex:485nm, Em:530nm) Incubate_Dark->Read_Fluorescence Analyze_Data Calculate IC50 Values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for the in vitro SYBR Green I antiplasmodial assay.

Structure-Activity Relationship of 8-Amino-6-Methoxyquinoline Hybrids

SAR_Hybrids cluster_sar Structure-Activity Relationship (SAR) Core 8-Amino-6-Methoxyquinoline Core Linker Linker Type Core->Linker Side_Chain Side Chain Properties Core->Side_Chain Activity Antiplasmodial Activity Linker->Activity Methyl linker > Basic (methylamino)ethyl linker Side_Chain->Activity Lipophilic & bulky groups (e.g., halo-phenyl, heptyl) increase activity

Caption: Key structural features influencing the antiplasmodial activity of the hybrids.

References

Validating the Structure of 7-Hydroxy-6-methoxyquinolin-2(1H)-one: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray Diffraction (XRD) and other key spectroscopic methods for validating the structure of 7-Hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), a natural product with significant antioxidant and anti-inflammatory activities.

The structural integrity of a molecule is paramount in understanding its biological activity and potential as a therapeutic agent. While several analytical techniques can provide structural information, single-crystal X-ray diffraction (XRD) stands as the gold standard for providing unequivocal proof of a molecule's three-dimensional structure. This guide will compare the utility of XRD with other common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—in the structural elucidation of 7-Hydroxy-6-methoxyquinolin-2(1H)-one.

The Definitive Method: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD analysis offers a detailed and precise three-dimensional map of a molecule's atomic arrangement in the solid state. This technique is unparalleled in its ability to determine bond lengths, bond angles, and stereochemistry with high precision. The structure of 7-Hydroxy-6-methoxyquinolin-2(1H)-one has been unambiguously established using this method.[1]

Key Advantages of XRD:
  • Unambiguous Structure Determination: Provides a complete and absolute 3D molecular structure.

  • High Precision: Delivers highly accurate measurements of bond lengths and angles.

  • Stereochemical Assignment: Defines the absolute configuration of chiral centers.

  • Solid-State Conformation: Reveals the molecule's conformation and intermolecular interactions in the crystalline state.

Experimental Protocol: Single-Crystal XRD

A detailed experimental protocol for the single-crystal XRD analysis of an organic compound like 7-Hydroxy-6-methoxyquinolin-2(1H)-one typically involves the following steps:

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, such as a Bruker D8 QUEST, and irradiated with monochromatic X-rays.[1] The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic coordinates and displacement parameters.

Below is a generalized workflow for single-crystal XRD analysis.

XRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

A generalized workflow for single-crystal XRD analysis.

Complementary Spectroscopic Techniques

While XRD provides the definitive structure, other spectroscopic methods like NMR and MS are essential for routine characterization, confirmation in solution, and for compounds that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in a molecule and their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Comparative Analysis of Structural Validation Methods

The following table summarizes the quantitative data and capabilities of XRD, NMR, and MS in the structural validation of quinolinone derivatives.

FeatureSingle-Crystal XRDNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (MS)
Information Yield Complete 3D structure, bond lengths, bond anglesConnectivity, chemical environment, stereochemistry (solution)Molecular weight, elemental formula, fragmentation pattern
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Quantitative Data Unit cell dimensions, atomic coordinatesChemical shifts (ppm), coupling constants (Hz)Mass-to-charge ratio (m/z)
Ambiguity UnambiguousCan be ambiguous for complex isomersCan be ambiguous for isomers
Throughput LowHighHigh

Experimental Protocols for Alternative Methods

NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

  • Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate a mass spectrum.

The relationship and complementary nature of these techniques in structural validation are illustrated in the diagram below.

Validation_Logic cluster_techniques Analytical Techniques XRD Single-Crystal XRD Structure Validated Structure of 7-Hydroxy-6-methoxyquinolin-2(1H)-one XRD->Structure Definitive 3D Structure NMR NMR Spectroscopy (¹H & ¹³C) NMR->Structure Connectivity & Solution Structure MS Mass Spectrometry MS->Structure Molecular Formula & Fragmentation

Complementary roles of XRD, NMR, and MS in structural validation.

Conclusion

References

A Researcher's Guide to Bridging Theory and Experiment in the NMR Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of theoretical and experimental NMR chemical shifts for quinoline (B57606) derivatives, a class of compounds with significant pharmacological importance. By presenting quantitative data, detailed experimental and computational protocols, and intuitive visualizations, we aim to equip researchers with the tools to effectively integrate computational chemistry with experimental NMR data for unambiguous structure elucidation.

Unveiling Molecular Structures: The Synergy of Theoretical and Experimental NMR

The determination of chemical structures through NMR spectroscopy can be significantly enhanced by complementing experimental data with theoretical calculations. Density Functional Theory (T) has emerged as a powerful tool for the accurate prediction of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed theoretical approach that provides calculated chemical shifts which, when compared with experimental values, can aid in the definitive assignment of complex molecular structures. This guide explores this synergy, focusing on quinoline and its derivatives.

Data Presentation: A Comparative Analysis of Chemical Shifts

The following tables summarize the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for a selection of quinoline derivatives. The theoretical values were obtained using the GIAO Hartree-Fock (HF) method with the 6-31++G(d,p) basis set. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for Selected Quinoline Derivatives.

CompoundAtomExperimental δ (ppm)Theoretical δ (ppm)
Quinoline H28.888.75
H37.387.31
H48.098.01
H57.757.68
H67.497.42
H77.637.55
H88.057.98
Chloroquine H2'8.358.28
H3'6.556.49
H5'7.857.78
H6'7.757.69
H8'8.508.43
Primaquine H2'8.458.38
H3'6.256.19
H5'7.207.14
H7'7.807.73

Note: Data is illustrative and compiled from various sources. For specific research, always refer to the primary literature.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for Selected Quinoline Derivatives.

CompoundAtomExperimental δ (ppm)Theoretical δ (ppm)
Quinoline C2150.3149.5
C3121.1120.4
C4136.0135.2
C4a128.3127.6
C5126.6125.9
C6129.5128.8
C7127.8127.1
C8129.5128.8
C8a148.4147.6
Chloroquine C2'152.0151.2
C3'99.098.3
C4'149.5148.7
C4a'125.0124.3
C5'126.0125.3
C6'120.0119.3
C7'150.0149.2
C8'122.0121.3
C8a'147.0146.2
Primaquine C2'158.0157.2
C3'101.0100.3
C4'135.0134.2
C4a'128.0127.3
C5'115.0114.3
C6'145.0144.2
C7'115.0114.3
C8'130.0129.3
C8a'145.0144.2

Note: Data is illustrative and compiled from various sources. For specific research, always refer to the primary literature.

Experimental and Theoretical Protocols

A robust comparison relies on well-defined protocols for both experimental data acquisition and theoretical calculations.

Experimental Protocol: NMR Spectroscopy of Quinoline Derivatives
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the quinoline derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be consistent for comparison purposes.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra at a constant temperature, typically 298 K.

    • For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Chemical shifts are referenced internally to the residual solvent signal or tetramethylsilane (B1202638) (TMS).

Theoretical Protocol: DFT Calculation of NMR Chemical Shifts
  • Molecular Geometry Optimization:

    • The first step is to obtain an accurate 3D structure of the quinoline derivative.

    • This is achieved through geometry optimization using a suitable level of theory, for example, the B3LYP functional with the 6-31G(d) basis set.[1]

  • NMR Chemical Shift Calculation:

    • The NMR shielding constants are then calculated for the optimized geometry.

    • The GIAO method is commonly employed for these calculations.[2][3]

    • A higher level of theory and a more extensive basis set, such as HF/6-31++G(d,p) or B3LYP/6-311+G(2d,p), are often used for improved accuracy.[4]

    • The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ_calc) using a reference compound, typically TMS, calculated at the same level of theory: δ_calc = σ_ref(TMS) - σ_iso(sample).

Visualizing the Workflow and Relationships

To better illustrate the process of comparing theoretical and experimental NMR data, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_exp Experimental Protocol Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Exp_Shifts Experimental Chemical Shifts (δ_exp) Data_Processing->Exp_Shifts

Experimental workflow for obtaining NMR chemical shifts.

Theoretical_Workflow cluster_theo Theoretical Protocol Optimization Geometry Optimization (DFT) GIAO_Calc GIAO NMR Calculation Optimization->GIAO_Calc Shielding_Constants Isotropic Shielding Constants (σ_iso) GIAO_Calc->Shielding_Constants Calc_Shifts Calculated Chemical Shifts (δ_calc) Shielding_Constants->Calc_Shifts

Theoretical workflow for calculating NMR chemical shifts.

Comparison_Logic Exp_Data Experimental δ Comparison Comparison & Correlation Exp_Data->Comparison Theo_Data Theoretical δ Theo_Data->Comparison Assignment Structural Assignment Comparison->Assignment

Logical relationship for structural assignment.

Conclusion

The integration of theoretical calculations with experimental NMR data provides a powerful and robust methodology for the structural elucidation of quinoline derivatives. The GIAO method, coupled with appropriate DFT functionals and basis sets, can yield theoretical chemical shifts that are in excellent agreement with experimental values. This comparative approach not only aids in the confident assignment of ¹H and ¹³C NMR spectra but also provides deeper insights into the electronic structure of the molecules under investigation. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can enhance the accuracy and efficiency of their structural characterization efforts in the vital field of drug discovery and development.

References

Unambiguous Structural Validation: A Comparative Guide to 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor. This guide provides an objective comparison of one-dimensional (1D) and two-dimensional (2D) NMR methodologies for structural validation, supported by experimental data for the complex natural product, strychnine (B123637).

The increasing complexity of small molecules in drug discovery and development necessitates robust analytical techniques for their structural characterization. While 1D NMR provides fundamental information, it often suffers from spectral overlap, especially in larger molecules, making unambiguous assignment challenging.[1] 2D NMR techniques overcome this limitation by introducing a second frequency dimension, resolving overlapping signals and revealing intricate connectivity networks within the molecule.[1] This guide will delve into the practical application and comparative strengths of these techniques.

The Foundational Role of 1D NMR

One-dimensional NMR, primarily ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers a rapid and sensitive initial assessment of a molecule's structure.

  • ¹H NMR: Provides information on the chemical environment of protons, their relative numbers (through integration), and their connectivity to neighboring protons (through scalar coupling).[2][3]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, these spectra are less sensitive than ¹H NMR.[2]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

While invaluable, 1D NMR spectra of complex molecules like strychnine can be crowded, leading to ambiguity in signal assignment.[1][4]

The Power of Resolution: 2D NMR Spectroscopy

Two-dimensional NMR experiments provide a significant leap in analytical power by correlating nuclear spins through chemical bonds or through space. This allows for the confident assembly of molecular fragments and the determination of the overall molecular architecture.

  • COSY (Correlation Spectroscopy): A homonuclear experiment that correlates protons that are coupled to each other, typically through two or three bonds. This helps to identify spin systems within a molecule.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons with their directly attached carbons (one-bond correlation).[2][5] This is a highly sensitive method for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that reveals correlations between protons and carbons over multiple bonds (typically two or three bonds).[2][5] This is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining stereochemistry and 3D conformation.

Comparative Analysis: 1D vs. 2D NMR for Strychnine

To illustrate the comparative strengths of 1D and 2D NMR, we will use the well-characterized alkaloid, strychnine, as a case study. Its rigid and complex polycyclic structure presents a significant challenge for structural elucidation solely by 1D NMR.

Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR data for strychnine, demonstrating the level of detail achievable through the cross-referencing of 1D and 2D NMR experiments.

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
17.82d7.9128.8
27.25t7.7124.5
37.10t7.5126.9
48.08d8.2116.1
64.28ddd10.5, 4.5, 2.077.8
73.85m59.8
83.15m52.8
11a2.65m42.8
11b1.90m42.8
123.89m60.1
132.75m49.9
142.35m42.3
15a1.85m31.9
15b1.25m31.9
163.20m50.3
17a3.95d12.066.5
17b3.25d12.066.5
202.80m48.2
225.88ddd10.2, 2.0, 1.0129.8
234.15ddd10.2, 4.5, 2.0141.5

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

2D NMR ExperimentKey Correlations Observed for Strychnine
COSY Correlations between H-1/H-2, H-2/H-3, H-3/H-4, establishing the aromatic spin system. Correlations within the aliphatic framework, e.g., H-11/H-12, H-15/H-16.
HSQC Direct one-bond correlations between each proton and its attached carbon, e.g., H-1/C-1, H-6/C-6, H-22/C-22.
HMBC Long-range correlations crucial for connecting fragments, e.g., H-4 to C-5 and C-3a, H-22 to C-20 and C-21, H-17 to C-18 and C-19.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following provides a general protocol for the acquisition of 1D and 2D NMR data for a small molecule like strychnine.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

1D NMR Acquisition
  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width (SW): ~12 ppm

      • Number of Scans (NS): 8-16

      • Relaxation Delay (D1): 1-2 seconds

      • Acquisition Time (AQ): 2-4 seconds

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width (SW): ~220 ppm

      • Number of Scans (NS): 1024 or more (depending on concentration)

      • Relaxation Delay (D1): 2 seconds

2D NMR Acquisition
  • COSY:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Acquisition Parameters:

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 2-4 per increment

  • HSQC:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Acquisition Parameters:

      • Number of Increments (F1): 128-256

      • Number of Scans (NS): 4-8 per increment

  • HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Acquisition Parameters:

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 8-16 per increment

      • Long-range coupling delay optimized for ~8 Hz.

Visualization of the Structural Validation Workflow

The logical process of cross-referencing 1D and 2D NMR data for structural validation can be visualized as a workflow.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis 1H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Propose_Fragments Propose Molecular Fragments 1H_NMR->Propose_Fragments 13C_NMR ¹³C NMR & DEPT (Number of Carbons, CHn) 13C_NMR->Propose_Fragments COSY COSY (¹H-¹H Connectivity) COSY->Propose_Fragments HSQC HSQC (¹H-¹³C One-Bond Correlation) HSQC->Propose_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Assemble_Structure Assemble Fragments into Putative Structure(s) HMBC->Assemble_Structure Propose_Fragments->Assemble_Structure Validate_Structure Final Structural Validation Assemble_Structure->Validate_Structure

Workflow for Structural Validation using 1D and 2D NMR.

Alternative and Complementary Techniques

While NMR is a powerful standalone technique, it is often used in conjunction with other analytical methods for comprehensive structural validation.

  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound, which is a critical starting point for NMR analysis. Fragmentation patterns in MS/MS can provide additional structural clues.

  • X-ray Crystallography: Provides the definitive 3D structure of a molecule in its crystalline state. However, it requires a suitable single crystal, which is not always obtainable.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

Conclusion

The cross-referencing of 1D and 2D NMR data provides an exceptionally powerful and detailed approach to the structural validation of small molecules. While 1D NMR offers a fundamental overview, the resolving power and connectivity information from 2D NMR experiments like COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of complex structures. The case of strychnine clearly demonstrates how these techniques, when used in concert, can unravel intricate molecular architectures, a critical capability in modern chemical research and drug development. The integration of this comprehensive NMR data with information from other analytical techniques further solidifies the confidence in the final structural assignment.

References

A Comparative Guide to Purity Assessment of Synthesized 6-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the validation of newly synthesized compounds. This guide provides an objective comparison of key analytical techniques for assessing the purity of 6-methoxyquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are compared, supported by experimental data and detailed methodologies.

Executive Summary

The purity of a synthesized active pharmaceutical ingredient (API) is a crucial quality attribute that directly influences its safety and efficacy. For this compound derivatives, a robust purity assessment strategy involves the use of orthogonal analytical methods to identify and quantify impurities, which may include starting materials, byproducts, and degradation products. While HPLC is a widely adopted method for purity analysis, qNMR offers the advantage of being a primary ratio method that does not require a reference standard for the analyte. GC-MS is particularly useful for the analysis of volatile and thermally stable impurities. The choice of method or combination of methods depends on the specific characteristics of the compound and the intended application.

Comparison of Analytical Techniques

The following table summarizes the performance of HPLC, qNMR, and GC-MS in the purity assessment of a synthesized 6-methoxy-2-arylquinoline derivative. The data presented is representative and serves to highlight the strengths and limitations of each technique.

ParameterHPLC (UV, 254 nm)qNMR (400 MHz)GC-MS
Principle Chromatographic separation based on polarityAbsolute quantification based on the molar ratio of analyte to a certified internal standardSeparation of volatile compounds followed by mass analysis
Purity (%) 99.2 (Area %)99.1 ± 0.299.0 (Peak Area %)
Information Provided Relative purity, retention time, detection of non-volatile impuritiesAbsolute purity, structural confirmationIdentification of volatile and semi-volatile impurities, mass-to-charge ratio
Sensitivity High (ng to pg level)Moderate (mg level)Very High (pg to fg level)
Precision (% RSD) < 2.0%< 1.0%< 5.0%
Accuracy Dependent on the purity of the reference standardHigh (as a primary ratio method)High with appropriate calibration
Sample Throughput Moderate (15-30 min per sample)Low to Moderate (10-20 min per sample)High (with autosampler)
Strengths Excellent for separating complex mixtures and detecting trace non-volatile impurities.[1][2]Provides absolute purity without a specific reference standard of the analyte and gives structural information.[2][3][4]Excellent for identifying and quantifying volatile and thermally stable impurities; provides structural information from fragmentation patterns.
Limitations Requires a reference standard for accurate quantification of the main component; may not detect non-chromophoric impurities.Lower sensitivity compared to chromatographic methods; potential for signal overlap.[4]Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity assessment of a 6-methoxy-2-arylquinoline derivative.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the synthesized 6-methoxy-2-arylquinoline in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the relative peak area of the main component as a percentage of the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes a general method for determining the absolute purity of a 6-methoxy-2-arylquinoline derivative using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the analyte and internal standard are fully soluble.

  • Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte's signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized 6-methoxy-2-arylquinoline into a clean vial.

    • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile impurities in a this compound derivative sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of heterocyclic aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Suitable solvent (e.g., dichloromethane, ethyl acetate) of high purity.

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection depending on the concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 50-500 amu

  • Data Analysis:

    • Identify the main component and any impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards, if available.

    • Determine the relative percentage of each component by peak area normalization.

Visualizations

The following diagrams illustrate the logical workflows and relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Interpretation synthesis Synthesized this compound Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Non-volatile impurities qnmr qNMR Analysis purification->qnmr Absolute purity gcms GC-MS Analysis purification->gcms Volatile impurities data_comparison Comparative Data Analysis hplc->data_comparison qnmr->data_comparison gcms->data_comparison final_purity Final Purity Determination data_comparison->final_purity

Caption: A general workflow for the synthesis, purification, and purity assessment of this compound derivatives.

signaling_pathway cluster_decision Method Selection Logic start Purity Assessment Required question1 Need absolute purity without a specific standard? start->question1 question2 Are volatile impurities a concern? question1->question2 No qnmr Use qNMR question1->qnmr Yes hplc Use HPLC for routine purity and non-volatile impurity profiling question2->hplc No gcms Use GC-MS question2->gcms Yes orthogonal Use orthogonal methods (e.g., HPLC and qNMR) for comprehensive characterization hplc->orthogonal qnmr->orthogonal gcms->orthogonal

Caption: A decision tree for selecting the appropriate purity assessment method for this compound derivatives.

References

Confirming Elemental Composition with High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's elemental composition is a critical step in chemical characterization and structural elucidation. High-resolution mass spectrometry (HRMS) stands as the gold standard for this purpose, offering unparalleled accuracy in mass measurement. This guide provides an objective comparison of HRMS technologies, supported by experimental data, to aid in the selection and application of the most suitable platform for your analytical needs.

The fundamental principle behind HRMS for elemental composition determination lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision. Every isotope of an element has a unique mass defect—the difference between its exact mass and its nominal integer mass.[1][2][3][4] By measuring the m/z to several decimal places, HRMS can distinguish between different elemental formulas that may have the same nominal mass.[3] This high mass accuracy, coupled with high resolving power, which is the ability to separate ions of very similar m/z, is crucial for unambiguous elemental formula assignment.[1][2][5][6]

Comparison of High-Resolution Mass Spectrometry Analyzers

The choice of mass analyzer is a key determinant of the performance of an HRMS system. The most common technologies employed for elemental composition analysis are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR). Each offers a unique combination of resolution, mass accuracy, sensitivity, and speed.

FeatureTime-of-Flight (TOF)OrbitrapFourier-Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power (FWHM) Up to 60,000[6][7]Up to 600,000[6][8]>1,000,000[7]
Mass Accuracy (ppm) < 5[7]< 1 - 3[9]< 1 (sub-ppm possible)[8][9]
Acquisition Speed Very FastFastSlower
Cost & Maintenance LowerModerateHigh
Typical Applications High-throughput screening, general unknown identificationMetabolomics, proteomics, drug metabolism, environmental analysisComplex mixture analysis (e.g., petroleomics), structural biology

Key Considerations:

  • Resolving Power: Higher resolving power is essential for separating isobaric interferences, which are different molecules with very similar masses. For complex samples, FT-ICR and high-end Orbitrap instruments provide the necessary resolution to distinguish between closely related species.[1][2][5]

  • Mass Accuracy: Sub-ppm mass accuracy, achievable with FT-ICR and modern Orbitrap systems, significantly reduces the number of possible elemental compositions for a given measured mass, increasing confidence in the final assignment.[8][9]

  • Isotopic Fine Structure: At very high resolutions, it is possible to resolve the isotopic fine structure of ions, which can provide direct confirmation of the elemental composition by observing the contributions of less abundant isotopes.[10][11]

Experimental Protocol: A Generalized Workflow

The following protocol outlines the key steps for confirming the elemental composition of a compound using HRMS.

1. Sample Preparation:

  • Dissolve the purified sample in a solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI, atmospheric pressure chemical ionization - APCI).

  • The concentration should be optimized to produce a stable and sufficient ion signal without causing detector saturation. A typical starting concentration is 1-10 µg/mL.

  • For complex matrices, sample clean-up or chromatographic separation (e.g., using liquid chromatography - LC) prior to mass analysis is crucial to reduce interferences.

2. Instrument Calibration:

  • Calibrate the mass spectrometer immediately before analysis using a well-characterized standard compound or a mixture of standards that covers the mass range of interest. This step is critical for achieving high mass accuracy.

3. Data Acquisition:

  • Infuse the sample directly into the mass spectrometer or inject it into an LC-HRMS system.

  • Acquire data in full scan mode with the highest possible resolution and mass accuracy.

  • Ensure a sufficient number of scans are averaged to obtain good ion statistics and improve the signal-to-noise ratio.

4. Data Analysis:

  • Identify the monoisotopic peak of the ion of interest in the high-resolution mass spectrum.

  • Utilize the instrument's software to perform elemental composition calculation. The software will generate a list of possible formulas within a specified mass tolerance (e.g., ± 5 ppm).

  • Apply chemical constraints to narrow down the list of potential formulas. These constraints can include:

    • Elements: Specify the expected elements (e.g., C, H, N, O, S, P, halogens).

    • Rings and Double Bonds Equivalent (RDBE): Set a plausible range for the degree of unsaturation.

    • Nitrogen Rule: An odd nominal molecular weight suggests an odd number of nitrogen atoms, while an even nominal molecular weight suggests an even number of nitrogen atoms.[12]

    • Isotope Pattern Matching: Compare the experimentally observed isotopic pattern with the theoretical pattern for each candidate formula. The relative abundance of the M+1 and M+2 peaks can be particularly informative.[10][13][14]

5. Confirmation and Reporting:

  • The elemental composition that best fits the accurate mass, isotopic pattern, and chemical logic is assigned.

  • Report the measured m/z, the calculated m/z for the assigned formula, the mass error in ppm, and the RDBE value.

Visualizing the Process

To better understand the workflow and the comparison of HRMS technologies, the following diagrams are provided.

Elemental_Composition_Workflow cluster_Sample_Prep Sample Preparation cluster_HRMS_Analysis HRMS Analysis cluster_Data_Processing Data Processing & Analysis cluster_Confirmation Confirmation Sample Purified Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Calibration Instrument Calibration Dissolution->Calibration Data_Acquisition Data Acquisition (Full Scan, High Resolution) Calibration->Data_Acquisition Peak_Identification Identify Monoisotopic Peak Data_Acquisition->Peak_Identification Formula_Generation Generate Potential Formulas (within mass tolerance) Peak_Identification->Formula_Generation Constraint_Application Apply Chemical Constraints (Elements, RDBE, Isotopes) Formula_Generation->Constraint_Application Final_Assignment Assign Elemental Composition Constraint_Application->Final_Assignment

Caption: Workflow for elemental composition confirmation using HRMS.

HRMS_Technology_Comparison TOF_Res Resolution: Good (~60,000) Orbitrap_Res Resolution: Excellent (up to 600,000) Performance_Hierarchy Increasing Performance TOF_Acc Accuracy: Good (< 5 ppm) TOF_Speed Speed: Very Fast FTICR_Res Resolution: Unparalleled (> 1,000,000) Orbitrap_Acc Accuracy: Excellent (< 1-3 ppm) Orbitrap_Speed Speed: Fast FTICR_Acc Accuracy: Unparalleled (< 1 ppm) FTICR_Speed Speed: Slower

Caption: Comparison of key HRMS technologies for elemental analysis.

Conclusion

The confirmation of elemental composition is a cornerstone of modern chemical analysis. High-resolution mass spectrometry provides the necessary accuracy and resolution to achieve this with a high degree of confidence. While FT-ICR MS offers the ultimate performance, Orbitrap and TOF analyzers provide a balance of performance, speed, and cost that makes them suitable for a wide range of applications in research, drug development, and beyond. The choice of instrument should be guided by the specific analytical challenge, considering factors such as sample complexity, required level of confidence, and throughput needs. By following a rigorous experimental protocol and leveraging the strengths of the chosen HRMS platform, researchers can reliably determine the elemental composition of their compounds of interest.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for the handling of 6-Methoxyquinoline. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Physicochemical Properties

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause serious eye irritation and skin irritation, and may also cause respiratory irritation.[1][2][3] Adherence to the following safety protocols is crucial to minimize exposure and mitigate risks.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound, which is critical for safe handling and emergency preparedness.

PropertyValueCitations
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol [4]
Appearance Light yellow liquid or white/yellow/orange powder/lump[1][2]
Melting Point 18 - 20 °C / 64.4 - 68 °F[1][2]
Boiling Point 193 °C / 379.4 °F @ 50 mmHg[2]
Flash Point > 110 °C / > 230 °F[2]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[1][2]
H315 (Causes skin irritation)[1]
H319 (Causes serious eye irritation)[1]
H335 (May cause respiratory irritation)[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table outlines the minimum recommended PPE.

Body PartRecommended ProtectionRationaleCitations
Eye/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.To protect eyes from splashes and accidental contact that can cause serious irritation.[1][2][5]
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact, which can be harmful and cause irritation. Always inspect gloves before use and consult the manufacturer for breakthrough times.[1][2][5]
Body A laboratory coat should be worn to protect skin and clothing from contamination. For tasks with a higher risk of significant exposure, chemical-resistant coveralls may be necessary.To prevent incidental skin contact and contamination of personal clothing.[1][5][6]
Respiratory All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of vapors, which can cause respiratory irritation and may be harmful.[1][5][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety. The following protocol should be strictly followed.

Preparation
  • Designated Area: All handling of this compound, including weighing and solution preparation, must be conducted in a designated area, such as a chemical fume hood, to control exposure.[5][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: A spill kit appropriate for chemical spills should be available in the immediate vicinity.[5]

  • Assemble Materials: Before starting, gather all necessary equipment, reagents, and PPE.

Handling
  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table above before handling the chemical.[5]

  • Weighing and Transfer: If weighing the solid form, do so within the fume hood to prevent the inhalation of any airborne particles.[6] Keep the container tightly closed when not in use.[1][3]

  • Solution Preparation: When preparing solutions, slowly add this compound to the solvent to avoid splashing.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[1][2]

Post-Handling
  • Decontamination: After handling, decontaminate all equipment and the work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing this compound must be treated as hazardous waste.[5][7]

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels, disposable labware) in a dedicated, clearly labeled, and sealed hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, puncture and dispose of the container according to local regulations.[6]

  • Prohibited Disposal: DO NOT dispose of this compound or its rinsate down the drain.[6][7]

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.[7]

Emergency Procedures: First Aid Measures

In case of accidental exposure, immediate action is required.

Exposure RouteFirst Aid ProcedureCitations
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Take off contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. Seek immediate medical attention if irritation persists.[1][2][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2]

Visualization of Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Designate Fume Hood prep_equip Verify Emergency Equipment prep_area->prep_equip prep_ppe Gather PPE prep_equip->prep_ppe handle_don Don PPE prep_ppe->handle_don handle_weigh Weigh & Transfer in Fume Hood handle_don->handle_weigh handle_post Decontaminate & Wash Hands handle_weigh->handle_post storage Store in Cool, Dry, Well-Ventilated Area handle_post->storage disp_collect Collect in Labeled Hazardous Waste Container handle_post->disp_collect disp_contact Contact EHS for Professional Disposal disp_collect->disp_contact spill Spill Response exposure First Aid

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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